molecular formula C36H42ClN3O6 B1674758 Lercanidipine Hydrochloride CAS No. 132866-11-6

Lercanidipine Hydrochloride

Cat. No.: B1674758
CAS No.: 132866-11-6
M. Wt: 648.2 g/mol
InChI Key: WMFYOYKPJLRMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lercanidipine hydrochloride is a diarylmethane.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
See also: Lercanidipine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100427-26-7 (Parent)
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046665
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132866-11-6, 100427-27-8
Record name Lercanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132866-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERCANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Lercanidipine Hydrochloride for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine (B1674757) Hydrochloride is a third-generation antihypertensive drug belonging to the dihydropyridine (B1217469) class of calcium channel blockers.[1][2] It is primarily used in the management of hypertension.[3] Chemically, it is 2[(3,3-diphenylpropyl) (methyl) amino]-1, 1-dimethylethyl methyl 2,6- dimethyl-4- (3-nitrophenyl)-1, 4-dihydropyridine-3, 5- dicarboxylate hydrochloride.[4][5] Lercanidipine selectively inhibits the transmembrane influx of calcium ions into vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][6]

From a formulation perspective, Lercanidipine Hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[4][7][8][9] This classification signifies that it possesses high membrane permeability but suffers from poor aqueous solubility, making its dissolution the rate-limiting step for absorption and bioavailability.[6][7] Its high lipophilicity contributes to a gradual onset and a long duration of action.[1][10] Understanding its physicochemical properties is therefore paramount for the development of effective and stable dosage forms with enhanced dissolution and bioavailability.

Core Physicochemical Properties

The formulation of this compound is critically influenced by its solubility, pKa, solid-state characteristics (polymorphism), and stability under various stress conditions.

Solubility Profile

This compound exhibits pH-dependent solubility and is practically insoluble in water.[1][4][8] Its solubility is significantly higher in acidic media, which is attributed to the ionization of the molecule at low pH.[4] The drug is generally soluble in organic solvents like methanol (B129727) and chloroform.[1]

Solvent/MediumSolubilityReference
WaterPractically Insoluble (< 5 µg/mL)[4][11]
0.1 N HCl (pH 1.2)~82.35 µg/mL[4]
Acetate Buffer (pH 4.5)~49.43 µg/mL[4]
Phosphate (B84403) Buffer (pH 6.8)< 9.85 µg/mL[4][7]
Phosphate Buffer (pH 7.0)~9.85 µg/mL[4]
MethanolFreely Soluble[1][4]
Ethanol~2 mg/mL[12]
DMSO~15 mg/mL[12]
Dimethylformamide (DMF)~25 mg/mL[12]
Dissociation Constant (pKa)

The pKa value is a critical determinant of a drug's ionization state at different physiological pH values, which in turn affects its solubility and absorption.

ParameterValueReference
pKa6.83[4][9]
Melting Point and Polymorphism

This compound is known to exist in multiple polymorphic forms, including crystalline (Form I, Form II) and amorphous states.[3][11] These different solid-state forms can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can impact the drug's bioavailability.[11]

Polymorphic FormMelting Point (DSC Peak)Reference
Crystalline Form I197-201°C (specifically ~198.7°C)[3][13][14]
Crystalline Form II207-211°C (specifically ~209.3°C)[3][14][15]
Crude Form (A)~150–152°C[15]
Crude Form (B)~131–135°C[15]
Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of an active pharmaceutical ingredient (API) and to develop stability-indicating analytical methods. This compound is susceptible to degradation under alkaline, oxidative, photolytic, and acidic conditions.[16]

Stress ConditionExposure TimeTemperatureDegradation (%)Reference
Alkaline (0.1 N NaOH)100 minutesRoom Temp~44.0%[5][16]
Alkaline (0.1 M NaOH)24 hoursNot Specified~7.24%[16][17]
Oxidative (3% H₂O₂)1 hour80°C~15.0%[5][16]
Oxidative (3% H₂O₂)24 hoursNot Specified~0.84%[16][17]
Photolytic (Sunlight)72 hoursNot Specified~10.0%[5][16]
Acidic (0.1 M HCl)24 hoursNot Specified~8.18%[16][17]
Thermal72 hours70°C~6.0%[5][16]
Thermal (Dry Heat)24 hours60°C~0.77%[16][17]
Photolytic (UV at 256nm)24 hoursNot Specified~1.47%[16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the key physicochemical properties of this compound.

Protocol 1: Solubility Determination by UV-Spectrophotometry (Shake-Flask Method)

This protocol outlines the steps to determine the saturation solubility of this compound in a given medium.

Objective: To quantify the maximum amount of this compound that can be dissolved in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume (e.g., 25 mL) of the desired solvent (e.g., 0.1 N HCl, phosphate buffer) in a sealed conical flask.[4]

  • Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer, maintained at a constant temperature (e.g., 37 ± 0.5 °C), and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[4] Sonication for a brief period (e.g., 10 minutes) can be performed initially to aid dispersion.[4]

  • Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., Whatman Grade 41) to remove any undissolved drug particles.[4] Centrifugation prior to filtration can also be employed.[7]

  • Sample Preparation: Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.

  • Spectrophotometric Analysis: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 236-239 nm.[4][12]

  • Quantification: Calculate the concentration of the dissolved drug using a pre-established calibration curve of this compound in the same solvent. The saturation solubility is then determined by accounting for the dilution factor.

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_analysis Analysis A Add excess Lercanidipine HCl to solvent in a sealed flask B Agitate in orbital shaker at constant temperature (e.g., 24h) A->B Equilibration C Filter supernatant to remove undissolved solids B->C D Dilute clear filtrate to a known concentration C->D E Measure Absorbance at λmax (236-239 nm) using UV-Vis D->E F Calculate Concentration using Calibration Curve E->F G Determine Saturation Solubility F->G

Caption: Workflow for Solubility Determination.
Protocol 2: pKa Determination by Potentiometric Titration

This method determines the pKa by measuring pH changes in a solution upon the addition of a titrant.[18][19]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[18][19] Maintain a constant ionic strength using a salt solution like 0.15 M potassium chloride.[18]

  • Inert Atmosphere: Purge the drug solution with nitrogen gas to displace any dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[18]

  • Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[20] Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic salt like Lercanidipine HCl).[18][20]

  • Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).[18]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization where pH = pKa.[20][21]

G cluster_setup Setup & Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare drug solution (>=10⁻⁴ M) in solvent with constant ionic strength A->B C Purge solution with Nitrogen to remove CO₂ B->C D Add standardized titrant (e.g., 0.1M NaOH) in small increments C->D E Record stabilized pH reading after each addition D->E F Plot pH vs. Volume of Titrant to generate titration curve E->F G Identify Inflection Point of the curve F->G H Determine pKa value G->H

Caption: Workflow for pKa Determination.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the solid-state properties of an API, such as melting point and polymorphism.[22][23]

Objective: To determine the melting point, enthalpy of fusion, and identify polymorphic forms of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as indium.[24]

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.[24]

  • DSC Program: Place the sample and reference pans into the DSC cell. Subject the sample to a controlled temperature program. A typical program involves equilibrating at a starting temperature (e.g., 30°C), followed by heating at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.[22][24] The analysis is conducted under an inert nitrogen atmosphere (e.g., flow rate of 50 mL/min).[24]

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting.[22] The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Different polymorphic forms will typically exhibit different melting points and/or enthalpies.[11][25]

G cluster_setup Preparation cluster_run Instrument Run cluster_analysis Analysis A Calibrate DSC instrument using Indium standard B Weigh 2-5 mg of Lercanidipine HCl into an aluminum pan A->B C Seal the pan and place in DSC cell along with an empty reference pan B->C D Set temperature program (e.g., heat at 10°C/min) C->D E Run under Nitrogen atmosphere D->E F Record differential heat flow vs. temperature E->F G Analyze resulting thermogram F->G H Identify endothermic peak(s) G->H I Determine Melting Point (Tpeak) & Enthalpy of Fusion (ΔH) H->I

Caption: Workflow for DSC Analysis.

Mechanism of Action and Signaling Pathway

Lercanidipine exerts its therapeutic effect by acting as a selective blocker of L-type voltage-gated calcium channels.[1][2][10] These channels are prevalent in the cell membranes of vascular smooth muscle.[10]

The signaling cascade is as follows:

  • Binding: Lercanidipine binds to the dihydropyridine site on the α1 subunit of the L-type calcium channel.[10]

  • Inhibition: This binding inhibits the influx of extracellular calcium (Ca²⁺) into the smooth muscle cells.[2][26]

  • Reduced Intracellular Calcium: The blockade leads to a significant decrease in the intracellular concentration of free Ca²⁺.[26]

  • Inhibition of Contraction: Intracellular calcium is a critical trigger for the contractile process in muscle cells. The reduced Ca²⁺ level inhibits the activation of calmodulin and myosin light-chain kinase, thereby preventing the phosphorylation of myosin and subsequent muscle contraction.

  • Vasodilation: The inhibition of the contractile process results in the relaxation of vascular smooth muscle cells.[10] This leads to vasodilation (widening) of arteries.[2]

  • Physiological Effect: The resulting vasodilation decreases total peripheral resistance, which ultimately lowers systemic blood pressure.[26]

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space L_channel L-Type Ca²⁺ Channel Ca_low ↓ Intracellular [Ca²⁺] L_channel->Ca_low Ca²⁺ Influx (Inhibited) Contraction Contractile Processes Ca_low->Contraction Inhibits Relaxation Muscle Relaxation (Vasodilation) BP ↓ Blood Pressure Relaxation->BP Leads to Lerca Lercanidipine Lerca->L_channel Binds & Blocks Ca_ext Extracellular Ca²⁺ Ca_ext->L_channel

Caption: Lercanidipine Signaling Pathway.

Conclusion

The physicochemical properties of this compound, particularly its BCS Class II characteristics of poor aqueous solubility and pH-dependent dissolution, present significant challenges for formulation development. Its existence in multiple polymorphic forms and susceptibility to degradation under alkaline and oxidative stress further complicate the creation of a stable and bioavailable product. A thorough understanding and characterization of its solubility, pKa, solid-state form, and stability are therefore indispensable. By applying detailed experimental protocols such as those outlined for solubility, pKa, and DSC analysis, formulation scientists can gather the critical data needed to design robust dosage forms—such as solid dispersions or nanoemulsions—that can overcome these challenges, ultimately enhancing the therapeutic efficacy of this compound.[7][11]

References

Lipophilicity and membrane partitioning of Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Lipophilicity and Membrane Partitioning of Lercanidipine (B1674757) Hydrochloride

Introduction

Lercanidipine is a third-generation antihypertensive drug belonging to the dihydropyridine (B1217469) (DHP) class of calcium channel blockers.[1][2][3] It is primarily used in the management of mild-to-moderate hypertension.[4][5] Like other drugs in its class, lercanidipine functions by blocking L-type voltage-gated calcium channels in the smooth muscle cells of blood vessels, which leads to vasodilation and a subsequent reduction in blood pressure.[1][4] A defining characteristic of lercanidipine is its high lipophilicity.[6][7] This property is intentionally designed to enhance its interaction with lipid cell membranes, which significantly influences its pharmacokinetic and pharmacodynamic profile, contributing to a slow onset of action and a prolonged therapeutic effect.[1][4][8]

This technical guide provides a detailed examination of the lipophilicity and membrane partitioning of Lercanidipine Hydrochloride. It includes a summary of its physicochemical properties, detailed experimental protocols for determining key parameters, and a visual representation of its mechanism of action as it relates to membrane interaction.

Physicochemical Properties and Lipophilicity

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is typically quantified by the partition coefficient (P) between an organic and an aqueous phase, commonly octanol (B41247) and water, and expressed in its logarithmic form, log P.[9] For ionizable compounds like lercanidipine, the distribution coefficient (log D) is also relevant as it considers the partition of all species (ionized and non-ionized) at a specific pH.[9][10]

Lercanidipine's high lipophilicity is responsible for its gradual onset and long-lasting therapeutic action.[2] It allows the molecule to readily partition into and accumulate within the lipid bilayer of cell membranes, creating a depot from which it can diffuse to its target L-type calcium channels.[7][8][11]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₆H₄₁N₃O₆ (Lercanidipine)[12]
C₃₆H₄₂ClN₃O₆ (Lercanidipine HCl)[13]
Molecular Weight 611.7 g/mol (Lercanidipine)[12]
648.2 g/mol (Lercanidipine HCl)[13]
Log P (Octanol/Water) 6.4[14]
XLogP3 (Computed) 6.9[12]
Solubility (Water) Practically insoluble (~5 µg/mL)[1][15]
Solubility (0.1 N HCl) 0.123 mg/mL[15]
Solubility (Methanol) Readily soluble[1]

Membrane Partitioning and Pharmacokinetics

Despite having a relatively short plasma half-life of 8–10 hours, lercanidipine exerts a prolonged antihypertensive effect lasting at least 24 hours.[1][7][8] This apparent discrepancy is explained by its high membrane partition coefficient.[7][11]

The highly lipophilic nature of lercanidipine causes it to be rapidly distributed into tissues and sequestered within the lipid membranes of vascular smooth muscle cells.[1][7] This membrane depot then slowly releases the drug to its site of action, the L-type calcium channel, ensuring a sustained therapeutic effect.[8][11] This mechanism of "membrane-controlled kinetics" contributes to its slow onset of action, which helps to avoid the reflex tachycardia often associated with other, less lipophilic dihydropyridines.[5][7] Furthermore, lercanidipine has demonstrated a high tolerance to cholesterol, suggesting its effectiveness is maintained even in patients with atherosclerotic disease, where cell membrane cholesterol levels may be elevated.[11]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Protocol: Determination of Octanol-Water Partition Coefficient (Log P)

This protocol describes the shake-flask method, a standard procedure for Log P determination, coupled with a validated High-Performance Liquid Chromatography (HPLC) method for quantification.

Objective: To determine the Log P value of this compound.

Materials:

  • This compound reference standard

  • n-Octanol (HPLC grade), pre-saturated with water

  • Purified water (HPLC grade), pre-saturated with n-octanol

  • Acetonitrile (B52724) (HPLC grade)[14]

  • Potassium dihydrogen phosphate (B84403) buffer (e.g., 10mM, pH 3.6)[14]

  • Separatory funnels or screw-capped centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • HPLC system with UV detector

  • C18 column (e.g., 5 µm, 150mm x 4.6mm)[14]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Lercanidipine HCl in methanol (B129727) or a suitable solvent.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase for HPLC calibration.

  • Partitioning Experiment:

    • Accurately add a known volume of the lercanidipine stock solution to a separatory funnel or tube. Evaporate the initial solvent under a gentle stream of nitrogen if necessary.

    • Add equal volumes of water-saturated n-octanol and octanol-saturated water to the funnel. The final drug concentration should be within the linear range of the analytical method.

    • Securely cap the funnel/tube and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation (e.g., at 3000 rpm for 15 minutes) can be used to break it.

  • Sample Analysis (HPLC):

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Dilute the aliquot from the n-octanol phase with the mobile phase to a concentration suitable for analysis. The aqueous phase may be analyzed directly or with minimal dilution.

    • Configure the HPLC system. A typical mobile phase could be a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v) with a flow rate of 0.5-1.0 mL/min.[14] Set the UV detector to the wavelength of maximum absorbance for lercanidipine (around 235-240 nm).[14][16]

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples from the aqueous and octanol phases.

  • Calculation:

    • Using the calibration curve, determine the concentration of lercanidipine in the n-octanol phase (C_oct) and the aqueous phase (C_water).

    • Calculate the partition coefficient, P: P = C_oct / C_water

    • Calculate Log P: Log P = log10(P)

Protocol: Determination of Aqueous Solubility

This protocol describes a standard equilibrium solubility measurement method.

Objective: To determine the solubility of this compound in various aqueous media.

Materials:

  • This compound powder

  • Aqueous media (e.g., 0.1 M HCl, phosphate buffer pH 6.8, purified water)[17]

  • Screw-capped vials or conical flasks

  • Orbital shaker with temperature control (e.g., 37 ± 0.5 °C)[17]

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation:

    • Add an excess amount of Lercanidipine HCl powder to a series of vials, each containing a known volume (e.g., 25 mL) of the desired aqueous medium.[17] The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours).[17]

  • Sample Collection and Analysis:

    • After equilibration, allow the suspensions to stand, letting the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the clear filtrate with a suitable solvent (e.g., methanol or the dissolution medium itself) to a concentration within the analytical range.

    • Measure the concentration of the dissolved lercanidipine using a pre-calibrated UV-Vis spectrophotometer (at ~236 nm) or an HPLC method as described previously.[17]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Visualizations: Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the relationship between lercanidipine's physicochemical properties and its therapeutic action.

Lercanidipine_Workflow cluster_drug Lercanidipine HCl cluster_membrane Vascular Smooth Muscle Cell cluster_action Therapeutic Effect start Oral Administration drug High Lipophilicity (Log P ~6.4) start->drug Dissolution & Absorption membrane Lipid Bilayer Partitioning drug->membrane Membrane Affinity depot Membrane Depot Formation membrane->depot Accumulation channel L-Type Ca²⁺ Channel depot->channel Slow Release & Receptor Binding response Vasodilation & Reduced Blood Pressure channel->response Blockade of Ca²⁺ Influx

Caption: Experimental workflow of Lercanidipine from administration to effect.

Lercanidipine_Signaling cluster_membrane Cell Membrane cluster_cellular Intracellular Space Lerc Lercanidipine (in bilayer) CaChannel L-Type Voltage-Gated Ca²⁺ Channel (CaV1.2) Lerc->CaChannel Binds and blocks CaInflux Ca²⁺ Influx CaChannel->CaInflux Inhibits Contraction Smooth Muscle Contraction CaInflux->Contraction Leads to Relaxation Smooth Muscle Relaxation Contraction->Relaxation Prevented

Caption: Signaling pathway of Lercanidipine's antihypertensive effect.

Conclusion

The high lipophilicity of this compound is a cornerstone of its clinical profile. This property drives its extensive partitioning into the lipid membranes of vascular smooth muscle cells, creating a local drug reservoir.[7][8] This "membrane depot" effect is responsible for the drug's slow onset and long duration of action, which allows for effective once-daily dosing and contributes to a favorable side-effect profile with a reduced incidence of reflex tachycardia.[4][8] A thorough understanding of these physicochemical characteristics is essential for researchers and drug development professionals in the fields of pharmacology and medicinal chemistry.

References

Lercanidipine's Dual L/T-Type Calcium Channel Blockade: A Cornerstone of Modern Renal Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker (DHP-CCB), distinguishes itself through a unique pharmacological profile characterized by high lipophilicity and, critically, the dual blockade of both L-type and T-type voltage-gated calcium channels.[1][2] This dual antagonism is central to its pronounced nephroprotective effects, offering significant advantages over traditional DHP-CCBs that primarily target L-type channels.[3][4] By modulating renal hemodynamics at both the afferent and efferent arteriolar levels, lercanidipine mitigates intraglomerular hypertension, a key driver in the progression of chronic kidney disease (CKD).[3][5] This whitepaper provides a comprehensive overview of the mechanisms, experimental evidence, and clinical data supporting the role of lercanidipine's T-type calcium channel inhibition in renal protection.

Core Mechanism: Balanced Vasodilation of Glomerular Arterioles

The renal-protective action of lercanidipine is fundamentally linked to its influence on the microvasculature of the glomerulus. L-type calcium channels are densely expressed in the afferent arteriole, which controls blood flow into the glomerulus. T-type calcium channels, while also present in the afferent arteriole, are notably concentrated in the efferent arteriole, which regulates blood outflow.[6][7]

Traditional DHP-CCBs, such as amlodipine (B1666008) and nifedipine, selectively block L-type channels, leading to vasodilation of the afferent arteriole without a corresponding effect on the efferent arteriole.[3][4] This unbalanced vasodilation can increase blood flow into the glomerulus without a concurrent increase in outflow, thereby elevating intraglomerular pressure and potentially exacerbating glomerular damage and proteinuria.[3]

Lercanidipine's innovation lies in its ability to inhibit T-type calcium channels in addition to L-type channels.[1][8] This action induces vasodilation of both the afferent and efferent arterioles.[5][9] The resulting balanced vasodilation normalizes intraglomerular pressure, reducing the hemodynamic stress on the glomerulus and providing a direct mechanism for renal protection.[3][6] This effect is comparable to the nephroprotective benefits seen with renin-angiotensin-aldosterone system (RAAS) inhibitors.[6][7]

cluster_0 Traditional DHP-CCBs (e.g., Amlodipine) cluster_1 Lercanidipine Trad_CCB Traditional DHP-CCB L_Type_Aff L-Type Ca2+ Channels (Afferent Arteriole) Trad_CCB->L_Type_Aff Blocks Aff_Vaso Afferent Vasodilation L_Type_Aff->Aff_Vaso Inhibition leads to IGP_Inc Increased Intraglomerular Pressure Aff_Vaso->IGP_Inc Renal_Damage Glomerular Damage & Proteinuria IGP_Inc->Renal_Damage Lerc Lercanidipine L_Type_Lerc L-Type Ca2+ Channels (Afferent Arteriole) Lerc->L_Type_Lerc Blocks T_Type_Lerc T-Type Ca2+ Channels (Efferent Arteriole) Lerc->T_Type_Lerc Blocks Aff_Vaso_Lerc Afferent Vasodilation L_Type_Lerc->Aff_Vaso_Lerc Inhibition leads to Eff_Vaso_Lerc Efferent Vasodilation T_Type_Lerc->Eff_Vaso_Lerc Inhibition leads to IGP_Norm Normalized Intraglomerular Pressure Aff_Vaso_Lerc->IGP_Norm Eff_Vaso_Lerc->IGP_Norm Renal_Prot Renal Protection IGP_Norm->Renal_Prot Cell Isolated Myocyte Patch Whole-Cell Patch-Clamp Configuration Cell->Patch Voltage Apply Voltage Protocol (HP=-90mV, steps to -50/+50mV) Patch->Voltage Record_Base Record Baseline CaT & CaL Currents Voltage->Record_Base Apply_Drug Superfuse with Lercanidipine (1-10 µM) Record_Base->Apply_Drug Record_Post Record Post-Drug CaT & CaL Currents Apply_Drug->Record_Post Analyze Calculate % Blockade and T/L Ratio Record_Post->Analyze cluster_0 Primary Hemodynamic Effects Lerc Lercanidipine L_Block L-Type Channel Block Lerc->L_Block T_Block T-Type Channel Block Lerc->T_Block NO_Bio ↑ NO Bioavailability Lerc->NO_Bio Anti_Inflam Anti-inflammatory Action (↓ Monocyte Infiltration) Lerc->Anti_Inflam Anti_Fibrotic Anti-fibrotic Action (↓ ECM Formation) Lerc->Anti_Fibrotic Anti_Oxidant Antioxidant Properties Lerc->Anti_Oxidant Aff_Eff_Vaso Afferent & Efferent Vasodilation Norm_IGP Normalized Intraglomerular Pressure Aff_Eff_Vaso->Norm_IGP Renal_Prot Overall Renal Protection Norm_IGP->Renal_Prot NO_Bio->Renal_Prot Anti_Inflam->Renal_Prot Anti_Fibrotic->Renal_Prot Anti_Oxidant->Renal_Prot

References

Molecular docking studies of Lercanidipine with CaV1.2 channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Docking of Lercanidipine (B1674757) with the Voltage-Gated Calcium Channel CaV1.2

Introduction

Lercanidipine is a third-generation dihydropyridine (B1217469) (DHP) calcium channel blocker (CCB) widely prescribed for the management of hypertension.[1] Its therapeutic effect is primarily mediated through the inhibition of L-type voltage-gated calcium channels (CaV1.2), which are crucial for regulating vascular tone and cardiac contractility.[2] By blocking the influx of Ca²⁺ ions into vascular smooth muscle cells, Lercanidipine induces vasodilation, leading to a reduction in blood pressure.[1] Understanding the precise molecular interactions between Lercanidipine and the CaV1.2 channel is paramount for rational drug design and the development of next-generation antihypertensive agents with improved efficacy and safety profiles.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an indispensable tool for elucidating the binding mode of a ligand (drug) within the active site of a protein (receptor). This guide provides a comprehensive technical overview of the methodologies, data interpretation, and signaling pathways relevant to the molecular docking of Lercanidipine with the CaV1.2 channel.

CaV1.2 Channel Signaling Pathway

The CaV1.2 channel is a key player in excitation-contraction coupling in cardiac and smooth muscle cells. Upon membrane depolarization, the channel opens, allowing an influx of Ca²⁺ which acts as a second messenger to trigger a cascade of downstream events, including muscle contraction and gene expression. Lercanidipine, by blocking this initial Ca²⁺ influx, effectively attenuates these downstream signals.

CaV1_2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization CaV1_2 CaV1.2 Channel (Open State) Depolarization->CaV1_2 Activates CaV1_2_blocked CaV1.2 Channel (Blocked State) Ca_influx Ca²⁺ Influx CaV1_2->Ca_influx Allows Lercanidipine Lercanidipine Lercanidipine->CaV1_2 Binds to & Blocks Ca_no_influx Blocked Ca²⁺ Influx CaV1_2_blocked->Ca_no_influx Prevents Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates Vasodilation Vasodilation Ca_no_influx->Vasodilation Promotes Contraction Smooth Muscle Contraction Calmodulin->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

CaV1.2 signaling pathway and the inhibitory action of Lercanidipine.

Experimental Protocol: Molecular Docking Workflow

Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Retrieve CaV1.2 Structure (e.g., PDB: 8WE8) ProteinPrep Protein Preparation: - Remove water & ligands - Add hydrogens - Assign charges - Minimize energy PDB->ProteinPrep GridGen Grid Generation: Define binding site (active pocket) around key residues ProteinPrep->GridGen LigandPrep Lercanidipine Preparation: - 2D to 3D conversion - Generate conformers - Assign charges - Minimize energy Docking Molecular Docking: (e.g., AutoDock, Glide) - Flexible ligand - Rigid/Flexible receptor LigandPrep->Docking GridGen->Docking PoseGen Generate Docked Poses (Binding Conformations) Docking->PoseGen Scoring Scoring & Ranking: - Binding Energy (kcal/mol) - RMSD calculation PoseGen->Scoring Analysis Interaction Analysis: - Identify H-bonds - Map hydrophobic interactions - Visualize complex Scoring->Analysis

A generalized workflow for molecular docking studies.
Detailed Methodologies

  • Protein Structure Preparation :

    • Source : The 3D structure of the human CaV1.2 channel can be obtained from the RCSB Protein Data Bank. A suitable structure is PDB ID: 8WE8, which is co-crystallized with amlodipine, a fellow dihydropyridine.[7]

    • Preparation : The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and protonation states of ionizable residues are assigned, typically for a physiological pH of 7.4. The structure is then subjected to energy minimization using a force field (e.g., OPLS, CHARMM) to relieve any steric clashes. Software like Schrödinger's Protein Preparation Wizard or Chimera is commonly used for this step.

  • Ligand Preparation :

    • Source : The 2D structure of Lercanidipine is sketched using chemical drawing software (e.g., ChemDraw) and converted into a 3D structure.

    • Preparation : The ligand is prepared by generating its possible conformations, assigning partial atomic charges (e.g., Gasteiger charges), and minimizing its energy.[8] This ensures that the ligand is in a low-energy, realistic conformation before docking. Software such as LigPrep (Schrödinger) or Open Babel can be utilized.

  • Molecular Docking :

    • Grid Generation : A grid box is defined around the putative binding site on the CaV1.2 channel. For dihydropyridines, this site is known to be in the fenestration between domains III and IV.[4] The grid box must be large enough to accommodate the ligand and allow for rotational and translational sampling.

    • Docking Algorithm : A docking program like AutoDock, Glide, or GOLD is used to perform the simulation.[6][8] These programs systematically sample different conformations of Lercanidipine within the defined grid box, evaluating the energetic favorability of each pose using a scoring function. The process typically involves a flexible ligand and a rigid or partially flexible receptor to account for induced fit effects.

  • Post-Docking Analysis :

    • Clustering and Ranking : The resulting docked poses are clustered based on their conformational similarity (RMSD). The poses in each cluster are then ranked according to their predicted binding energy (docking score). The pose with the lowest binding energy is generally considered the most probable binding mode.

    • Interaction Analysis : The best-ranked pose is analyzed in detail to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between Lercanidipine and the amino acid residues of the CaV1.2 channel.

Quantitative Data and Interaction Analysis

As no specific docking study for Lercanidipine is publicly available, the following tables present expected data types and illustrative results based on studies of similar dihydropyridine drugs binding to CaV1.2.[4][5]

Table 1: Predicted Binding Affinity for Dihydropyridine CCBs with CaV1.2

This table illustrates the type of quantitative data generated from molecular docking and binding free energy calculations. Lower binding energy values indicate a more stable protein-ligand complex.

Drug (Illustrative)Docking Score (kcal/mol)Predicted Binding Free Energy (MM-GBSA, kcal/mol)
Amlodipine-8.5 to -10.0-50 to -70
Nifedipine-8.0 to -9.5-45 to -65
Benidipine-9.0 to -11.0-55 to -75
Lercanidipine (Expected) -9.0 to -11.5 -60 to -80

Note: Values are hypothetical and for illustrative purposes, based on typical ranges for similar compounds.

Table 2: Key Interacting Residues in the CaV1.2 Dihydropyridine Binding Site

Studies on various dihydropyridines have identified a conserved binding pocket. Lercanidipine is expected to interact with a similar set of residues.

Interaction TypeDomainResidue (Human CaV1.2)Potential Role in Binding
Hydrogen BondIIISER1132Anchors the dihydropyridine core[5]
Hydrogen BondIIITYR1129Stabilizes the ligand
HydrophobicIIIMET1133Forms part of the hydrophobic pocket
HydrophobicIVPHE1459Contributes to binding affinity
HydrophobicIVILE1455Enhances ligand stability
Pi-Pi StackingIIITYR1129Interaction with aromatic rings of the ligand

Conclusion

Molecular docking studies provide invaluable atomic-level insights into the interaction between Lercanidipine and the CaV1.2 channel. Although specific quantitative data for Lercanidipine's binding remains to be published, the established methodologies and the data from analogous dihydropyridines offer a robust framework for such investigations. The protocol outlined in this guide details the necessary steps to perform a comprehensive in silico analysis, from protein preparation to interaction analysis. The predicted binding modes and energies can guide site-directed mutagenesis studies to validate the computational findings and inform the rational design of novel antihypertensive drugs with enhanced affinity and selectivity for the CaV1.2 channel.

References

The Multifaceted Pharmacological Profile of Lercanidipine: A Technical Guide Beyond Blood Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the pharmacological properties of lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, extending beyond its well-established antihypertensive effects. Lercanidipine's unique chemical structure and high lipophilicity contribute to a range of pleiotropic effects, including neuroprotection, renal protection, anti-inflammatory, and antioxidant activities. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the underlying signaling pathways.

Core Mechanism of Action: L- and T-Type Calcium Channel Blockade

Lercanidipine's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels (Ca_v1.2) in vascular smooth muscle cells.[1][2][3][4][5] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[1][2][4] Notably, lercanidipine also exhibits inhibitory effects on T-type calcium channels (Ca_v3.x), which contributes to its unique pharmacological profile, particularly its renal-protective effects.[6][7][8]

Quantitative Data on Calcium Channel Inhibition
ParameterValueCell/Tissue TypeReference
L-Type Calcium Current Blockade
IC50~1-10 µM (to block ≈ 50%)Not specified[1]
T-Type Calcium Current Blockade
T/L Selectivity Ratio (S-lercanidipine)1.05Not specified[1]
T/L Selectivity Ratio (R-lercanidipine)1.15Not specified[1]

Pleiotropic Effects and Associated Signaling Pathways

Beyond its direct vasodilatory action, lercanidipine modulates several intracellular signaling pathways, contributing to its diverse pharmacological effects.

Anti-proliferative and Vascular Remodeling Effects

Lercanidipine has been shown to inhibit vascular smooth muscle cell (VSMC) proliferation and neointimal formation, processes central to atherosclerosis and restenosis.[9] This effect is mediated through the inhibition of the Ras-ERK1/2 and PI3K-Akt signaling pathways.[9]

G cluster_membrane Cell Membrane PDGF PDGF PDGFR PDGF-Rβ PDGF->PDGFR ROS ROS PDGFR->ROS Ras Ras PDGFR->Ras PI3K PI3K PDGFR->PI3K Lerca Lercanidipine Lerca->PDGFR Lerca->ROS Lerca->Ras MEK MEK1/2 Lerca->MEK ERK ERK1/2 Lerca->ERK Lerca->PI3K Akt Akt Lerca->Akt Ras->MEK MEK->ERK Proliferation VSMC Proliferation & Migration ERK->Proliferation PI3K->Akt Akt->Proliferation

Lercanidipine inhibits PDGF-induced VSMC proliferation pathways.
Cardioprotective Effects

Lercanidipine has demonstrated the ability to attenuate cardiomyocyte hypertrophy induced by angiotensin II.[10][11] This protective effect is attributed to the blockade of two key calcium-dependent signaling pathways: the calcineurin-NFAT3 and the CaMKII-HDAC4 pathways.[10][11][12][13]

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R L_type L-type Ca²⁺ Channel AT1R->L_type Ca_influx ↑ [Ca²⁺]i L_type->Ca_influx Calcineurin Calcineurin (CnA) Ca_influx->Calcineurin CaMKII CaMKII Ca_influx->CaMKII Lerca Lercanidipine Lerca->L_type Lerca->Calcineurin Lerca->CaMKII NFAT_P NFAT3-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT3 (Nucleus) NFAT_P->NFAT Translocation Hypertrophy Cardiomyocyte Hypertrophy NFAT->Hypertrophy HDAC4_N HDAC4 (Nucleus) CaMKII->HDAC4_N Phosphorylation HDAC4_P HDAC4-P (Cytoplasm) HDAC4_N->HDAC4_P Export HDAC4_P->Hypertrophy Derepression of pro-hypertrophic genes

Lercanidipine's inhibition of cardiac hypertrophy signaling.
Neuroprotective Effects

Lercanidipine exhibits neuroprotective properties in models of ischemic stroke and spinal cord injury.[14][15][16] These effects are mediated through the attenuation of oxidative stress, inflammation, and apoptosis.[15]

ParameterLercanidipine TreatmentControlP-valueStudy ModelReference
Cerebral Infarct Volume (%)13.78 ± 2.7825.90 ± 2.44<0.05Rat MCAo[15]
Regional Cerebral Blood Flow (%)8664<0.05Rat MCAo[15]
NF-κB LevelsSignificantly LowerHigher<0.05Rat Spinal Cord Injury[16]
Renal Protective Effects

A key differentiating feature of lercanidipine is its ability to dilate both afferent and efferent glomerular arterioles, thereby reducing intraglomerular pressure and proteinuria.[6][8][17][18][19] This is partly attributed to its blockade of T-type calcium channels in the efferent arterioles.[6][8]

ParameterLercanidipine TreatmentBaselineP-valuePatient PopulationReference
Proteinuria ( g/day )2.83.5Not specifiedHypertensive patients with chronic renal failure[19]
Creatinine Clearance (mL/min)45.8 ± 1841.8 ± 160.019Hypertensive patients with chronic renal failure[19]
Anti-inflammatory and Antioxidant Effects

Lercanidipine has demonstrated significant anti-inflammatory and antioxidant properties in both preclinical and clinical studies.[20][21][22][23][24][25][26][27][28] It reduces markers of inflammation and oxidative stress, contributing to its overall organ-protective effects.

ParameterLercanidipine TreatmentControl/BaselineP-valueStudy Population/ModelReference
Plasma TBA-RS levels (% change)-26 to -46-0.048Hypertensive patients[23]
Activated MMP-9 (% change)-19 to -47-0.047Hypertensive patients[23]
MAPK Enzyme Activity Inhibition (%)83.6 (at 20 µM)-Not specifiedIn vitro[20]
TNF-α levelsSignificantly reduced-<0.01LPS-stimulated RAW264.7 cells[20]
Circulating EPCs (CD34+/CD133+/VEGFR-2+)78.3 ± 64.546.6 ± 32.8<0.05Hypertensive patients[21]

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) Model for Neuroprotection Assessment
  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthetize the animal.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours using an intraluminal filament.

    • Administer lercanidipine (0.5 mg/kg, i.p.) at various time points (e.g., 60 minutes post-MCAo or 15 minutes post-reperfusion).

    • Monitor regional cerebral blood flow.

    • Assess neurological deficits and motor function at 24 hours post-MCAo.

    • Measure cerebral infarct volume using TTC staining or MRI.

    • Perform biochemical analysis of brain tissue for markers of oxidative stress (MDA, GSH, NO), inflammation (MMP-2, MMP-9), and apoptosis (caspase-3, caspase-9).[15]

  • Workflow Diagram:

G Start Male Wistar Rats Anesthesia Anesthesia Start->Anesthesia MCAo 2h Middle Cerebral Artery Occlusion Anesthesia->MCAo Treatment Lercanidipine (0.5 mg/kg, i.p.) or Vehicle Administration MCAo->Treatment Monitoring Regional Cerebral Blood Flow Monitoring Treatment->Monitoring Assessment Neurological & Motor Function Assessment (24h) Monitoring->Assessment Infarct Cerebral Infarct Volume Measurement Assessment->Infarct Biochem Biochemical Analysis (Oxidative Stress, Inflammation, Apoptosis Markers) Infarct->Biochem

References

Methodological & Application

Application Note and Protocol for HPLC Quantification of Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine Hydrochloride is a calcium channel blocker of the dihydropyridine (B1217469) class, widely used in the management of hypertension.[1][2] Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This document provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound, including a summary of various validated methods, a detailed experimental protocol, and a workflow diagram.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.

PropertyValue
Chemical Name2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
Molecular FormulaC₃₆H₄₁N₃O₆·HCl[1]
Molecular Weight648.19 g/mol [1][2]
UV Absorbance Maxima (λmax)Reported at various wavelengths including 236 nm, 237 nm, 240 nm, 256 nm, and 356 nm.[1][3][4][5][6][7]

Summary of HPLC Methods for this compound Quantification

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of this compound. A summary of the chromatographic conditions from various studies is presented below for easy comparison.

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Inertsil ODS 3V C18 (150 x 4.6 mm, 5 µm)[8]Wakosil C18 (250 x 4.6 mm, 5 µm)[9]Chromasil YMC Pack C8 (150 x 4.6 mm, 5 µm)[1]Luna C18 (150 x 4.6 mm, 5 µm)[10]Kromasil C18 (250 x 4.6 mm, 5 µm)[11]
Mobile Phase 0.1% TFA : Acetonitrile (50:50 v/v)[8]Methanol (B129727) : Acetonitrile (70:30 v/v)[9]0.02 M Ammonium (B1175870) dihydrogen phosphate (B84403) buffer : Methanol (35:65 v/v), pH 3.5[1]Acetonitrile : Phosphate buffer (60:40 v/v), pH 3.6[10]Acetate buffer (20 mM, pH 4.5) : Acetonitrile (10:90 v/v)[11]
Flow Rate 1.0 mL/min[8]1.0 mL/min[9]1.0 mL/min[1]0.5 mL/min[10]1.0 mL/min[11]
Detection Wavelength 225 nm[8]219 nm[9]240 nm[1]235 nm[10]240 nm[11]
Linearity Range 500 - 2500 ng/mL[8]10 - 60 µg/mL[9]20 - 80 µg/mL[1]Not SpecifiedNot Specified
Retention Time Not Specified4.10 min[9]Not Specified5.97 min[10]7.7 min[11]
LOD Not Specified0.03 µg/mL[9]0.1 µg/mL[1]Not SpecifiedNot Specified
LOQ Not Specified0.04 µg/mL[9]0.3 µg/mL[1]Not SpecifiedNot Specified
Recovery Not Specified96.38 - 101.23%[9]99.3 - 101.9%[1]Not Specified~100%[11]

Experimental Protocol: HPLC Quantification of this compound in Tablets

This protocol outlines a general procedure for the quantification of this compound in a tablet formulation based on common practices from validated methods.

1. Materials and Reagents

  • This compound Reference Standard (purity >99%)

  • This compound Tablets (e.g., 10 mg)

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Ammonium dihydrogen phosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • Trifluoroacetic acid (TFA)

  • HPLC grade water

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Example)

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.02 M Ammonium dihydrogen phosphate buffer:Methanol (35:65, v/v), with the pH of the buffer adjusted to 3.5 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 240 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C[8]

4. Preparation of Solutions

  • Mobile Phase: Prepare the 0.02 M ammonium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water. Adjust the pH to 3.5 using phosphoric acid. Mix the buffer with methanol in a 35:65 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and methanol (30:70, v/v).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent (water:methanol, 30:70, v/v) to obtain concentrations within the expected linear range (e.g., 20-80 µg/mL).[1]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets to determine the average tablet weight.[1][9]

    • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[9]

    • Add approximately 70 mL of the diluent and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[1][12]

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm membrane filter.[1][9]

    • Further dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).[1]

5. System Suitability

Before sample analysis, inject the standard solution (e.g., 50 µg/mL) five or six times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.

6. Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

7. Calculation

The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and the calibration curve generated from the standard solutions.

Workflow and Process Diagrams

The following diagrams illustrate the key processes in the HPLC method development and sample analysis for this compound.

HPLC_Method_Development_Workflow start Start: Method Development Goal (Quantification of Lercanidipine HCl) lit_review Literature Review & Physicochemical Properties start->lit_review method_optimization Chromatographic Method Optimization lit_review->method_optimization column_selection Column Selection (C8, C18) method_optimization->column_selection mobile_phase Mobile Phase Selection (Organic & Aqueous Composition, pH) method_optimization->mobile_phase detection_wl Detection Wavelength (UV Spectrum Analysis) method_optimization->detection_wl flow_rate Flow Rate & Temperature method_optimization->flow_rate method_validation Method Validation (ICH Guidelines) detection_wl->method_validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness routine_analysis Routine Sample Analysis accuracy->routine_analysis

Caption: HPLC Method Development Workflow for Lercanidipine HCl.

Sample_Analysis_Workflow start Start: Receive Tablet Sample sample_prep Sample Preparation start->sample_prep weigh_powder Weigh & Powder Tablets sample_prep->weigh_powder dissolve_sonicate Dissolve in Diluent & Sonicate weigh_powder->dissolve_sonicate filter_dilute Filter & Dilute to Final Concentration dissolve_sonicate->filter_dilute hplc_analysis HPLC Analysis filter_dilute->hplc_analysis system_suitability System Suitability Test hplc_analysis->system_suitability inject_samples Inject Standard & Sample Solutions system_suitability->inject_samples data_processing Data Processing & Quantification inject_samples->data_processing peak_integration Peak Integration & Area Measurement data_processing->peak_integration calculation Concentration Calculation peak_integration->calculation reporting Generate Report calculation->reporting

Caption: Sample Analysis Workflow for Lercanidipine HCl Tablets.

References

In vivo experimental protocols for Lercanidipine in hypertensive rat models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for evaluating the efficacy of Lercanidipine (B1674757) in preclinical hypertensive rat models. This document details the mechanism of action, experimental design, and specific methodologies for assessing the antihypertensive, cardioprotective, and nephroprotective effects of Lercanidipine.

Mechanism of Action

Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB) with high vascular selectivity.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[3][4][5] This blockade prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[3][4] Lercanidipine's high lipophilicity contributes to its gradual onset and long duration of action, which helps in avoiding reflex tachycardia, a common side effect of other dihydropyridines.[2][3][4] Additionally, preclinical studies suggest that Lercanidipine also blocks T-type calcium channels, particularly in the renal efferent arterioles, which may contribute to its nephroprotective effects by reducing intraglomerular pressure.[1][2]

At the cellular level, Lercanidipine has been shown to attenuate cardiomyocyte hypertrophy by inhibiting signaling pathways such as the calcineurin-NFAT3 and CaMKII-HDAC4 pathways.[6]

cluster_0 Lercanidipine Action on Vascular Smooth Muscle cluster_1 Lercanidipine Action on Cardiomyocytes Lercanidipine Lercanidipine L_type L-type Ca2+ Channels Lercanidipine->L_type Blocks Ca_influx Decreased Ca2+ Influx L_type->Ca_influx Inhibits Vasodilation Vasodilation Ca_influx->Vasodilation Leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in Lercanidipine_cardio Lercanidipine Signaling Calcineurin-NFAT3 & CaMKII-HDAC4 Signaling Lercanidipine_cardio->Signaling Inhibits Hypertrophy Cardiomyocyte Hypertrophy Signaling->Hypertrophy Prevents

Caption: Mechanism of action of Lercanidipine.

Data Presentation

The following tables summarize the quantitative effects of Lercanidipine in various hypertensive rat models.

Table 1: Effect of Oral Lercanidipine on Systolic Blood Pressure (SBP) in Hypertensive Rat Models

Animal ModelTreatment GroupDose (mg/kg/day)Treatment DurationChange in SBP (mmHg)Reference(s)
Spontaneously Hypertensive Rat (SHR)Control (Vehicle)-8 weeksBaseline: 185 ± 5; End: 192 ± 6[3]
Spontaneously Hypertensive Rat (SHR)Lercanidipine38 weeksSignificantly reduced from baseline[3][7][8][9]
Cohen-Rosenthal Diabetic Hypertensive Rat (CRDHR)Control (Vehicle)-8 weeksBaseline: 178 ± 7; End: 188 ± 8[3]
Cohen-Rosenthal Diabetic Hypertensive Rat (CRDHR)Lercanidipine38 weeksSignificantly reduced from baseline[3][7][8][9][10][11][12]

Table 2: Cardiac Effects of Lercanidipine in Hypertensive Rat Models (8 weeks of treatment)

Animal ModelParameterControlLercanidipine (3 mg/kg/day)Reference(s)
SHRLeft Ventricle Thickness (µm)Increased vs. WKYReduced vs. Control[7][8][9]
SHRCardiocyte Area (µm²)Increased vs. WKYRestored towards WKY values[7][13]
CRDHRLeft Ventricle Thickness (µm)Increased vs. WKYReduced vs. Control[7][8][9]
CRDHRCardiocyte Area (subendocardium) (µm²)Increased vs. WKYRestored towards WKY values[7][13]

Table 3: Renal Effects of Lercanidipine in Cohen-Rosenthal Diabetic Hypertensive Rats (CRDHR) (8 weeks of treatment)

ParameterControlLercanidipine (3 mg/kg/day)Reference(s)
Small-sized Renal Artery Wall ThicknessThickenedPrevented thickening[10][11][12]
Glomerular Arteriole Wall ThicknessThickenedPrevented thickening[10][11][12]
Glomerular Tuft Volume-Increased vs. Control[11]
Blood Glucose Level353.4 ± 9 mg/dL (baseline)Reduced to 275.4 ± 4 mg/dL (1 month)[11]

Experimental Protocols

Animal Models
  • Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension.[14][15] Hypertension develops progressively, with systolic blood pressure typically exceeding 160 mmHg.

  • Cohen-Rosenthal Diabetic Hypertensive Rat (CRDHR): A genetic model of non-insulin-dependent diabetes and hypertension, developed by crossbreeding SHRs and Cohen diabetic rats.[11][13] This model is particularly useful for studying the effects of antihypertensive agents in the context of metabolic syndrome.

  • Renovascular Hypertensive Rat (Two-Kidney, One-Clip; 2K1C): This model mimics hypertension caused by renal artery stenosis.[3]

Preparation of Dosing Solution
  • Lercanidipine can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.[3]

  • It is recommended to prepare fresh suspensions daily to ensure stability and homogeneity.[3]

Administration of Lercanidipine
  • Route of Administration: Oral gavage (p.o.) is a common and reliable method for preclinical efficacy studies.[3]

  • Procedure:

    • Accurately weigh each animal to determine the correct volume of the dosing solution to administer.

    • Use a ball-tipped gavage needle of an appropriate size for the rat.

    • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus and down to the stomach.

    • Administer the calculated volume of the Lercanidipine suspension or vehicle.[3]

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff plethysmography is a widely used method for repeated blood pressure measurements in conscious rats.[3]

  • Procedure:

    • Acclimatize the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.[3]

    • Place an inflatable cuff and a pulse sensor around the base of the rat's tail.

    • Inflate the cuff to a pressure above the expected systolic blood pressure to occlude the caudal artery.

    • Gradually deflate the cuff. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Obtain at least three to five consecutive stable readings and average them for each animal at each time point.[3]

Histological Analysis of Cardiac and Renal Tissues
  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the animals according to approved ethical guidelines.

    • Perfuse the animals with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).

    • Carefully dissect the heart and kidneys.

    • Post-fix the tissues in the same fixative for 24 hours.

    • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Staining and Analysis:

    • Section the paraffin-embedded tissues at a thickness of 5 µm.

    • Mount the sections on glass slides.

    • Stain the sections with appropriate histological stains (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for fibrosis).

    • Examine the stained sections under a light microscope.

    • Perform morphometric analysis using image analysis software to quantify parameters such as left ventricle thickness, cardiocyte area, and vascular wall thickness.

cluster_workflow Experimental Workflow Animal_Model Select Hypertensive Rat Model (e.g., SHR) Acclimatization Acclimatization & Baseline BP Measurement Animal_Model->Acclimatization Grouping Randomize into Control & Lercanidipine Groups Acclimatization->Grouping Treatment Daily Oral Gavage (Vehicle or Lercanidipine) Grouping->Treatment Monitoring Weekly Blood Pressure Monitoring Treatment->Monitoring Termination Euthanasia & Tissue Collection (Heart, Kidneys) Treatment->Termination Monitoring->Termination Analysis Histological & Morphometric Analysis Termination->Analysis Data_Analysis Statistical Analysis of Data Analysis->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: Evaluating the Anti-Proliferative Effect of Lercanidipine on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the management of hypertension.[1][2][3] Beyond its established vasodilatory effects, emerging evidence highlights its potential to inhibit the proliferation of vascular smooth muscle cells (VSMCs).[4][5] This anti-proliferative capacity suggests a therapeutic role for Lercanidipine in preventing vascular remodeling pathologies such as atherosclerosis and restenosis, which are characterized by excessive VSMC proliferation.

These application notes provide a comprehensive guide for researchers to investigate the effects of Lercanidipine on VSMC proliferation. Detailed protocols for relevant cell-based assays are outlined, along with a summary of expected quantitative outcomes and visual representations of the key signaling pathways involved.

Mechanism of Action: Inhibition of VSMC Proliferation

Lercanidipine exerts its anti-proliferative effects on VSMCs through the modulation of several key intracellular signaling cascades. As a dihydropyridine calcium channel blocker, its primary action is the inhibition of L-type voltage-gated calcium channels in VSMCs.[2][6] This blockade leads to a reduction in intracellular calcium concentration, which in turn interferes with downstream signaling pathways crucial for cell proliferation.

Studies have demonstrated that Lercanidipine inhibits VSMC proliferation stimulated by mitogens like platelet-derived growth factor (PDGF-BB) and fetal bovine serum (FBS) in a dose-dependent manner.[4][5] This inhibition is mediated through the inactivation of the Ras-MEK1/2-ERK1/2 and PI3K-Akt signaling pathways.[4] Specifically, Lercanidipine has been shown to significantly inhibit the activation of Ras, MEK1/2, ERK1/2, and Akt.[4] Furthermore, Lercanidipine reduces the production of intracellular reactive oxygen species (ROS) and halts the cell cycle progression from the G0/G1 to the S phase.[4][5]

Key Signaling Pathways Affected by Lercanidipine

The following diagrams illustrate the signaling pathways implicated in Lercanidipine's anti-proliferative effect on VSMCs.

G cluster_0 Lercanidipine's Inhibition of Ras-ERK1/2 Pathway Mitogen Mitogen (PDGF, FBS) Receptor Receptor Tyrosine Kinase Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation VSMC Proliferation ERK->Proliferation Lercanidipine Lercanidipine Lercanidipine->Inhibition Inhibition->Ras

Lercanidipine's impact on the Ras-ERK1/2 signaling cascade.

G cluster_1 Lercanidipine's Inhibition of PI3K-Akt Pathway Mitogen Mitogen (PDGF, FBS) Receptor Receptor Tyrosine Kinase Mitogen->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression (G1 to S phase) Akt->CellCycle Proliferation VSMC Proliferation CellCycle->Proliferation Lercanidipine Lercanidipine Lercanidipine->Inhibition Inhibition->Akt

Lercanidipine's effect on the PI3K-Akt signaling pathway.

Experimental Protocols

The following protocols provide a framework for assessing the anti-proliferative effects of Lercanidipine on VSMCs.

Experimental Workflow

G cluster_workflow Experimental Workflow cluster_assays Proliferation Assays start Start: Isolate and Culture Primary VSMCs serum_starve Serum Starve VSMCs (synchronize cell cycle) start->serum_starve treatment Treat with Lercanidipine and Mitogen (PDGF/FBS) serum_starve->treatment assays Perform Proliferation Assays treatment->assays data_analysis Data Analysis and Interpretation cell_counting Direct Cell Counting cell_counting->data_analysis mtt_assay MTT Assay mtt_assay->data_analysis edu_assay EdU Incorporation Assay edu_assay->data_analysis flow_cytometry Cell Cycle Analysis (Flow Cytometry) flow_cytometry->data_analysis

Workflow for assessing Lercanidipine's anti-proliferative effects.
VSMC Culture

  • Cell Source: Primary VSMCs can be isolated from rodent aortas using enzymatic dissociation.[7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][8]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Subculturing: Passage cells upon reaching 80-90% confluency. Use primary VSMCs between passages 3 and 8 for experiments to ensure phenotypic stability.

Proliferation Assays

This method provides a direct measure of cell number.

  • Procedure:

    • Seed VSMCs in 24-well plates at a density of 2 x 10^4 cells/well.

    • After 24 hours, replace the medium with serum-free DMEM for 24 hours to synchronize the cells in the G0/G1 phase.

    • Treat cells with varying concentrations of Lercanidipine (e.g., 1, 5, 10, 25 µM) for 1 hour before stimulating with a mitogen such as PDGF-BB (20 ng/mL) or 10% FBS.[4][5] Include appropriate vehicle controls.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • At each time point, detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

This colorimetric assay indirectly measures cell proliferation by assessing metabolic activity.

  • Procedure:

    • Follow steps 1-3 from the Direct Cell Counting protocol, using a 96-well plate.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

This assay measures DNA synthesis, a hallmark of cell proliferation. It is a more modern and less hazardous alternative to the BrdU assay.

  • Procedure:

    • Follow steps 1-3 from the Direct Cell Counting protocol.

    • 24 hours prior to the end of the incubation period, add EdU to the culture medium at a final concentration of 10 µM.[10][11]

    • At the end of the incubation, fix and permeabilize the cells according to the manufacturer's protocol.

    • Perform the "click" reaction to label the incorporated EdU with a fluorescent dye.

    • Analyze the fluorescence intensity using a fluorescence microscope or a plate reader.

This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure:

    • Follow steps 1-4 from the Direct Cell Counting protocol, using 6-well plates.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

Data Presentation

The quantitative data obtained from the proliferation assays can be summarized in the following tables for clear comparison.

Table 1: Effect of Lercanidipine on VSMC Number (Direct Cell Counting)

Lercanidipine Concentration (µM)Cell Number (x 10^4) at 24hCell Number (x 10^4) at 48hCell Number (x 10^4) at 72h
0 (Vehicle Control)
1
5
10
25

Table 2: Effect of Lercanidipine on VSMC Viability (MTT Assay)

Lercanidipine Concentration (µM)Absorbance at 570 nm (OD)% Inhibition of Proliferation
0 (Vehicle Control)0%
1
5
10
25

Table 3: Effect of Lercanidipine on DNA Synthesis (EdU Assay)

Lercanidipine Concentration (µM)% EdU Positive Cells
0 (Vehicle Control)
1
5
10
25

Table 4: Effect of Lercanidipine on Cell Cycle Distribution (Flow Cytometry)

Lercanidipine Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)
1
5
10
25

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-proliferative effects of Lercanidipine on vascular smooth muscle cells. By employing these cell-based assays, researchers can elucidate the molecular mechanisms underlying Lercanidipine's action and further explore its therapeutic potential in vascular proliferative diseases. The consistent finding across multiple studies is that Lercanidipine effectively inhibits VSMC proliferation, primarily by targeting the Ras-ERK1/2 and PI3K-Akt signaling pathways.[4][5] This makes it a compelling candidate for further investigation in the context of preventing and treating conditions like atherosclerosis and restenosis.

References

Application Notes and Protocols for Spectrophotometric Analysis of Lercanidipine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757) is a dihydropyridine (B1217469) calcium-channel blocker used for the treatment of hypertension.[1][2] Accurate and reliable analytical methods are crucial for the quantification of Lercanidipine in pharmaceutical formulations to ensure its quality, safety, and efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose. This document provides detailed application notes and protocols for the spectrophotometric analysis of Lercanidipine hydrochloride in its bulk and tablet dosage forms. The methods described are based on established and validated procedures, including direct UV spectrophotometry and derivative spectrophotometry.[3][4]

Principle of Spectrophotometric Analysis

The fundamental principle behind UV-Vis spectrophotometry is the measurement of the amount of light absorbed by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship allows for the quantitative determination of Lercanidipine by measuring its absorbance at its wavelength of maximum absorption (λmax).

Methodologies

Several UV spectrophotometric methods have been developed for the determination of this compound. The choice of method can depend on the specific requirements of the analysis, such as the presence of interfering excipients.

Method 1: Zero-Order UV Spectrophotometry

This is the most direct method, where the absorbance of the Lercanidipine solution is measured at its λmax. Methanol (B129727) is a commonly used solvent, with this compound exhibiting a λmax around 236 nm.[3][4] Other solvents like ethanol (B145695) and acetonitrile (B52724) have also been reported, with slight variations in the λmax.[2][5]

Method 2: Derivative Spectrophotometry

To enhance specificity and resolve potential interference from pharmaceutical excipients, derivative spectrophotometry can be employed. This technique involves the mathematical differentiation of the zero-order spectrum. Second (D2) and third (D3) derivative spectra have been shown to be effective for the analysis of Lercanidipine, with measurements taken at specific zero-crossing points or peak amplitudes.[3][4] For instance, in a second-order derivative spectrum, the amplitude of the crest at 238 nm can be measured.[3]

Experimental Protocols

Protocol 1: Zero-Order UV Spectrophotometric Analysis

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]

  • Spectral bandwidth of 1-2 nm.[3]

  • Calibrated analytical balance and volumetric flasks.

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (Analytical Grade).[3]

  • This compound tablets.

3. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with methanol.[6]

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the linear range (e.g., 2.5 - 60 µg/mL).[3]

5. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[3]

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a Whatman filter paper.

  • Dilute the filtrate with methanol to obtain a final concentration within the Beer-Lambert law range.

6. Spectrophotometric Measurement:

  • Scan the prepared standard and sample solutions from 200 to 400 nm against methanol as a blank.[3]

  • Determine the wavelength of maximum absorbance (λmax), which should be around 236 nm.[3]

  • Measure the absorbance of all solutions at the determined λmax.

7. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Lercanidipine in the sample solution from the calibration curve using the linear regression equation (y = mx + c).

  • Calculate the amount of this compound per tablet.

Protocol 2: Second-Order Derivative Spectrophotometric Analysis

Follow steps 1-6 from Protocol 1.

7. Data Analysis:

  • Generate the second-order derivative spectra for all standard and sample solutions.

  • Measure the amplitude of the crest at 238 nm.[3]

  • Construct a calibration curve by plotting the derivative amplitude versus concentration for the standard solutions.

  • Determine the concentration of Lercanidipine in the sample solution from the calibration curve.

  • Calculate the amount of this compound per tablet.

Data Presentation

The following tables summarize the quantitative data from various validated spectrophotometric methods for Lercanidipine analysis.

Table 1: Summary of UV Spectrophotometric Methods and Linearity Data

MethodSolventλmax (nm)Linearity Range (µg/mL)Regression EquationCorrelation Coefficient (R²)Reference
Zero-Order (D0)Methanol2362.5 - 60y = 0.0484x - 0.02130.9991[3]
Second-Order Derivative (D2)Methanol238 (crest)2.5 - 60y = -0.0062x + 0.00110.9993[3]
Third-Order Derivative (D3)Methanol234 (crest)2.5 - 60y = -0.0081x + 0.00070.9997[3]
Zero-OrderMethanol3564 - 24y = 0.0113x - 0.00090.999[6]
Zero-OrderAcetonitrile (50% v/v)2374 - 24Not Specified0.9999[5]
Zero-OrderEthanol2392 - 28Not Specified0.9991[2]
Azo-coupling ReactionMethanol/WaterNot Specified1 - 30Not SpecifiedNot Specified[7]
Ferric-1,10-PhenanthrolineMethanol5101 - 20Not SpecifiedNot Specified[1]

Table 2: Summary of Method Validation Parameters

ParameterMethodReported ValueReference
Accuracy (% Recovery) Zero-Order (Methanol)97.22% - 100.02%[3]
Second-Order Derivative97.22% - 100.02%[3]
Zero-Order (Methanol, λmax 356 nm)98.03% - 98.06%[6]
Zero-Order (Acetonitrile)99.55% - 100.05%[5]
Azo-coupling Reaction96.53% - 102.13%[7]
Precision (% RSD) Intraday & Interday (Methanol)< 2%[3]
Azo-coupling Reaction0.43% - 2.24%[7]
Limit of Detection (LOD) Azo-coupling Reaction0.0683 µg/mL[7]
Ferric-1,10-Phenanthroline0.01 µg/mL[1]
Limit of Quantification (LOQ) Azo-coupling Reaction0.2275 µg/mL[7]
Ferric-1,10-Phenanthroline0.02 µg/mL[1]

Visualizations

The following diagrams illustrate the experimental workflow for the spectrophotometric analysis of Lercanidipine.

experimental_workflow cluster_preparation Sample and Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing and Quantification start Start weigh_standard Weigh Lercanidipine Reference Standard start->weigh_standard weigh_tablets Weigh and Powder Tablets start->weigh_tablets dissolve_standard Dissolve in Methanol (Stock Solution) weigh_standard->dissolve_standard dilute_standard Prepare Working Standard Dilutions dissolve_standard->dilute_standard scan_spectra Scan Spectra (200-400 nm) dilute_standard->scan_spectra calibration_curve Construct Calibration Curve dilute_standard->calibration_curve weigh_powder Weigh Tablet Powder (Equivalent to 10mg Lercanidipine) weigh_tablets->weigh_powder dissolve_sample Dissolve in Methanol with Sonication weigh_powder->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample dilute_sample Dilute Sample to Working Concentration filter_sample->dilute_sample dilute_sample->scan_spectra measure_absorbance Measure Absorbance at λmax (e.g., 236 nm) scan_spectra->measure_absorbance calculate_concentration Calculate Sample Concentration measure_absorbance->calculate_concentration calibration_curve->calculate_concentration calculate_content Calculate Drug Content per Tablet calculate_concentration->calculate_content end End calculate_content->end

Caption: Experimental workflow for zero-order UV spectrophotometric analysis of Lercanidipine.

derivative_workflow start Prepared Standard and Sample Solutions scan_zero_order Scan Zero-Order Spectrum (200-400 nm) start->scan_zero_order generate_derivative Generate Second-Order Derivative Spectrum scan_zero_order->generate_derivative measure_amplitude Measure Amplitude at Crest (e.g., 238 nm) generate_derivative->measure_amplitude calibration Construct Calibration Curve (Amplitude vs. Concentration) measure_amplitude->calibration quantify Quantify Lercanidipine in Sample calibration->quantify

Caption: Workflow for second-order derivative spectrophotometric analysis.

Conclusion

UV-Vis spectrophotometry provides a simple, accurate, and precise method for the determination of this compound in pharmaceutical formulations. The choice between zero-order and derivative methods will depend on the sample matrix and the need to overcome interference from excipients. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry for the routine quality control of Lercanidipine products. It is essential to validate the chosen method according to ICH guidelines in the specific laboratory environment to ensure reliable results.

References

Application Note: Radioligand Binding Assay for Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect is mediated through the blockade of L-type voltage-gated calcium channels (Ca_v1.2), primarily in vascular smooth muscle cells.[2][3] This action inhibits the influx of extracellular calcium ions, leading to vasodilation and a reduction in blood pressure.[2] The pharmacological activity of lercanidipine is mainly attributed to its (S)-enantiomer, which displays a significantly higher affinity for the L-type calcium channel.[4] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Lercanidipine Hydrochloride to its target receptor.

Principle

This assay measures the affinity of this compound for the L-type calcium channel by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor. The assay utilizes a membrane preparation from a tissue source rich in L-type calcium channels, such as rat cerebral cortex or heart, and a high-affinity radiolabeled dihydropyridine antagonist, such as [³H]PN200-110. By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of this compound, a competition curve can be generated. From this curve, the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway of Lercanidipine Action

Lercanidipine This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (α1c subunit) Lercanidipine->L_type_Ca_Channel Binds to and blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibition of Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Contraction Muscle Contraction Vascular_Smooth_Muscle->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition of Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

Caption: Signaling pathway of Lercanidipine action.

Quantitative Data Summary

The following table summarizes the binding affinity of Lercanidipine and the properties of a commonly used radioligand for the L-type calcium channel.

CompoundRadioligandPreparationIC50 (nM)Ki (nM)Bmax (fmol/mg protein)Kd (nM)Reference
Lercanidipine[³H]PN200-110Rat Cardiac Membranes1.8---
Lercanidipine[³H]PN200-110Rat Brain Membranes2.5---
-[³H]PN200-110Fibroblast cell line with α1 subunit--142 ± 171.16 ± 0.31[5]
-[³H]PN200-110Rat Cerebral Cortex---0.035[6]
-[³H]PN200-110Rat Heart---0.064[6]
-[³H]PN200-110Bovine Aortic Smooth Muscle Cells--149 ± 40.46 ± 0.03[7]

Note: Ki values for Lercanidipine are not consistently reported across the literature, but its high affinity is well-established. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Protocol

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials and Reagents
  • This compound: Purity ≥98%

  • Radioligand: [³H]PN200-110 (specific activity ~85 Ci/mmol)

  • Non-specific binding control: Nifedipine or excess unlabeled Lercanidipine (1 µM)

  • Tissue Source: Rat cerebral cortex or heart

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • BCA Protein Assay Kit

Equipment
  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Ultracentrifuge (optional)

  • Incubator or water bath

  • Filtration manifold

  • Scintillation counter

  • 96-well plates

Experimental Workflow

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis Tissue Rat Cerebral Cortex or Heart Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (low speed) to remove debris Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (high speed) to pellet membranes Supernatant1->Centrifuge2 Pellet Resuspend and Wash Membrane Pellet Centrifuge2->Pellet Final_Pellet Final Membrane Pellet Pellet->Final_Pellet Protein_Assay Determine Protein Concentration (BCA) Final_Pellet->Protein_Assay Incubate Incubate: - Membranes - [³H]PN200-110 (fixed conc.) - Lercanidipine (variable conc.) Final_Pellet->Incubate Total_Binding Total Binding: No Competitor Incubate->Total_Binding NSB Non-specific Binding: + 1µM Nifedipine Incubate->NSB Specific_Binding Specific Binding = Total - NSB Total_Binding->Specific_Binding NSB->Specific_Binding Filtration Rapid Vacuum Filtration (Glass Fiber Filters) Specific_Binding->Filtration Wash Wash Filters with Ice-Cold Buffer Filtration->Wash Scintillation Scintillation Counting Wash->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

1. Membrane Preparation [8]

  • Euthanize rats according to approved institutional guidelines.

  • Rapidly dissect the cerebral cortex or heart and place it in ice-cold homogenization buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer (10-15 strokes at 900 rpm).[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh ice-cold homogenization buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Store the membrane aliquots at -80°C until use.

2. Radioligand Binding Assay

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following incubation mixtures in triplicate to a final volume of 250 µL:

    • Total Binding: 50-100 µg of membrane protein, a fixed concentration of [³H]PN200-110 (typically at or below its Kd, e.g., 0.05-0.2 nM), and assay buffer.

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled competitor (e.g., 1 µM Nifedipine).

    • Competitive Binding: Same as total binding, but with the addition of varying concentrations of this compound.

  • Incubate the plate at 37°C for 60-90 minutes with gentle agitation.[6]

3. Filtration and Counting

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to sit for at least 4 hours in the dark to allow the filters to dissolve and to reduce chemiluminescence.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value from the competition curve using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This protocol provides a robust and reliable method for determining the binding affinity of this compound to L-type calcium channels. The competitive radioligand binding assay is a fundamental technique in pharmacology and drug discovery, enabling the characterization of drug-receptor interactions and the screening of potential therapeutic agents. Accurate determination of the Ki value is crucial for understanding the potency of Lercanidipine and for comparing its affinity with other calcium channel blockers.

References

Application Notes and Protocols for HPTLC-Based Simultaneous Estimation of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the simultaneous quantitative estimation of Lercanidipine with other cardiovascular drugs using High-Performance Thin-Layer Chromatography (HPTLC). The methods outlined are suitable for routine quality control analysis of pharmaceutical formulations.

Simultaneous Estimation of Lercanidipine Hydrochloride and Enalapril Maleate

This section details a validated HPTLC method for the concurrent analysis of this compound and Enalapril Maleate in a synthetic mixture.

Chromatographic Conditions & Performance Data
ParameterThis compoundEnalapril Maleate
Stationary Phase Pre-coated Silica Gel 60 F254 Aluminum PlatesPre-coated Silica Gel 60 F254 Aluminum Plates
Mobile Phase Toluene : n-Butanol : Formic Acid (6:4:1 v/v/v)Toluene : n-Butanol : Formic Acid (6:4:1 v/v/v)
Detection Wavelength 224 nm224 nm
Rf Value 0.55 ± 0.020.34 ± 0.02
Linearity Range 400 - 800 ng/band400 - 800 ng/band
Correlation Coefficient (r²) 0.99790.9961
Assay Results (%) 99.48 ± 0.2599.34 ± 0.15
[1]
Experimental Protocol

1. Materials and Reagents:

  • Reference standards of this compound and Enalapril Maleate.

  • Methanol, Toluene, n-Butanol, Formic Acid (AR Grade).

  • Pre-coated Silica Gel 60 F254 HPTLC plates.

2. Preparation of Standard Solutions:

  • Prepare standard stock solutions of this compound and Enalapril Maleate in methanol.

  • From the stock solutions, prepare mixed standard solutions of varying concentrations.

3. Chromatographic Development:

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase (Toluene: n-Butanol: Formic Acid, 6:4:1 v/v/v) for 30 minutes at 25 ± 2 °C.[1]

  • Development: Place the HPTLC plate in the saturated chamber and allow the mobile phase to ascend up to a certain distance (e.g., 75 mm).[1]

  • Drying: After development, dry the plate.

4. Densitometric Analysis:

  • Scan the dried plate using a TLC scanner at a wavelength of 224 nm.[1]

  • Record the peak areas and calculate the concentration of each analyte in the sample by comparing with the standard.

Experimental Workflow Diagram

HPTLC_Workflow_LER_ENM cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard_Prep Standard Solution Preparation Application Band Application on HPTLC Plate Standard_Prep->Application Sample_Prep Sample Solution Preparation Sample_Prep->Application Development Plate Development (Toluene:n-Butanol:Formic Acid) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning at 224 nm Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: HPTLC workflow for Lercanidipine and Enalapril Maleate analysis.

Simultaneous Estimation of this compound and Atenolol

This section describes a validated HPTLC-densitometric method for the simultaneous determination of this compound and Atenolol in pharmaceutical dosage forms.

Chromatographic Conditions & Performance Data

Two validated methods are presented below for comparison.

Method A

ParameterThis compoundAtenolol
Stationary Phase Pre-coated Silica Gel 60 F254 Aluminum PlatesPre-coated Silica Gel 60 F254 Aluminum Plates
Mobile Phase Toluene : Methanol : Triethylamine (3.5:1.5:0.1 v/v)Toluene : Methanol : Triethylamine (3.5:1.5:0.1 v/v)
Detection Wavelength 275 nm275 nm
Rf Value 0.680.24
Linearity Range 400 - 2400 ng/band2000 - 12000 ng/band
Accuracy (%) 99.75 ± 0.6998.94 ± 0.30
[2][3]

Method B

ParameterThis compoundAtenolol
Stationary Phase Pre-coated Silica Gel 60 F254 Aluminum PlatesPre-coated Silica Gel 60 F254 Aluminum Plates
Mobile Phase Chloroform : Methanol : Triethylamine (11.3:1.3:0.3 v/v/v)Chloroform : Methanol : Triethylamine (11.3:1.3:0.3 v/v/v)
Detection Wavelength 240 nm240 nm
Rf Value 0.780.22
Linearity Range 0.2 - 1.4 µ g/band 1 - 4 µ g/band
[4]
Experimental Protocol

1. Materials and Reagents:

  • Reference standards of this compound and Atenolol.

  • Methanol, Toluene, Chloroform, Triethylamine (AR Grade).

  • Pre-coated Silica Gel 60 F254 HPTLC plates.

2. Preparation of Standard and Sample Solutions:

  • Prepare individual standard stock solutions of this compound and Atenolol in methanol.

  • Create mixed standard solutions by combining appropriate volumes of the stock solutions.

  • For pharmaceutical formulations, extract the drugs using a suitable solvent and dilute to fall within the linearity range.

3. Chromatographic Development:

  • Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate.

  • Chamber Saturation: Pre-saturate a twin-trough developing chamber with the chosen mobile phase (either Method A or Method B) for an optimized period.

  • Development: Develop the plate in the saturated chamber until the mobile phase front reaches the desired height.

  • Drying: Remove the plate from the chamber and dry it completely.

4. Densitometric Analysis:

  • Scan the dried plate using a TLC scanner at the specified wavelength (275 nm for Method A or 240 nm for Method B).[2][4]

  • Quantify the analytes by correlating the peak areas of the sample with those of the standards.

Logical Relationship Diagram

HPTLC_Method_Selection cluster_methodA Method A cluster_methodB Method B MobilePhaseA Mobile Phase: Toluene:Methanol:Triethylamine (3.5:1.5:0.1) WavelengthA Detection Wavelength: 275 nm MobilePhaseA->WavelengthA RfA Rf Values: LER=0.68, ATE=0.24 WavelengthA->RfA Outcome Simultaneous Quantification RfA->Outcome MobilePhaseB Mobile Phase: Chloroform:Methanol:Triethylamine (11.3:1.3:0.3) WavelengthB Detection Wavelength: 240 nm MobilePhaseB->WavelengthB RfB Rf Values: LER=0.78, ATE=0.22 WavelengthB->RfB RfB->Outcome Analyte Lercanidipine & Atenolol Mixture Decision Select HPTLC Method Analyte->Decision Decision->MobilePhaseA Option 1 Decision->MobilePhaseB Option 2

Caption: Decision diagram for selecting an HPTLC method for Lercanidipine and Atenolol.

References

Application Notes and Protocols for Lercanidipine Studies in Animal Models of Renovascular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lercanidipine (B1674757) in preclinical animal models of renovascular hypertension. This document outlines detailed experimental protocols for inducing hypertension and administering Lercanidipine, summarizes key quantitative data from relevant studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Renovascular Hypertension and Lercanidipine

Renovascular hypertension is a form of secondary hypertension caused by the narrowing of one or more renal arteries, leading to reduced blood flow to the kidneys.[1] This stenosis activates the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[1] Animal models, particularly the two-kidney, one-clip (2K1C) and one-kidney, one-clip (1K1C) Goldblatt models, are instrumental in studying the pathophysiology of this disease and evaluating potential therapeutic agents.[1][2]

Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker with high lipophilicity and vascular selectivity.[3] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] Additionally, Lercanidipine exhibits antioxidant properties and may offer renal and cardiovascular protection beyond its antihypertensive effects.[3][4]

Data Presentation

The following tables summarize the quantitative effects of Lercanidipine in animal models of renovascular hypertension and related models of hypertension-induced organ damage.

Table 1: Effect of Lercanidipine on Systolic Blood Pressure (SBP) in the 2K1C Rat Model

Treatment GroupDose (mg/kg/day)Treatment DurationSBP (mmHg)Reference
2K1C Control (Vehicle)-5 weeks224 ± 12[4]
2K1C + Lercanidipine2.55 weeks183 ± 11[4]
p<0.01 vs. 2K1C Control

Table 2: Effects of Lercanidipine on Biochemical and Histological Parameters in Hypertensive Animal Models

ParameterAnimal ModelTreatmentResultReference
Aortic MMP-2 Activity2K1C RatsLercanidipine (2.5 mg/kg/day)>60% reduction vs. 2K1C Control[4]
Plasma Oxidative Stress2K1C RatsLercanidipine (2.5 mg/kg/day)Significantly blunted increase vs. 2K1C Control[4]
Renal Artery Wall ThickeningCohen-Rosenthal Diabetic Hypertensive RatsLercanidipine (3 mg/kg/day)Prevented wall thickening and luminal narrowing[5]
Glomerular ChangesCohen-Rosenthal Diabetic Hypertensive RatsLercanidipine (3 mg/kg/day)Prevented glomerular damage[5]
Cardiac HypertrophyAngiotensin II-induced CardiomyocytesLercanidipineInhibited cardiomyocyte hypertrophy[6]

Experimental Protocols

Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats

This protocol describes the surgical procedure to induce renovascular hypertension in rats, a model that closely mimics human renovascular hypertension.

Materials:

  • Male Wistar rats (180-200 g)

  • Anesthetic (e.g., tribromoethanol, 250 mg/kg, i.p.)

  • Surgical instruments

  • Silver clips (internal diameter of 0.2 mm)

  • Sutures

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.[2]

  • Make a midline laparotomy to expose the abdominal cavity.[2]

  • Carefully isolate the left renal artery from the surrounding tissue.[2]

  • Place a silver clip with a 0.2 mm internal diameter around the left renal artery. The contralateral (right) kidney remains untouched.[2]

  • Close the incision with sutures.[2]

  • Sham-operated control animals should undergo the same surgical procedure without the placement of the clip.[2]

  • Allow the animals to recover for at least one week before starting any treatment. Hypertension typically develops over several weeks, with systolic blood pressure exceeding 160 mmHg.[2]

Protocol 2: Administration of Lercanidipine by Oral Gavage

This protocol details the preparation and administration of Lercanidipine to rats via oral gavage, a common and effective method for preclinical studies.

Materials:

  • Lercanidipine hydrochloride

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)

  • Ball-tipped gavage needle (appropriate size for rats)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Suspend this compound in the vehicle (0.5% CMC in sterile water) to the desired concentration (e.g., to deliver a dose of 2.5 mg/kg in a volume of 1-2 ml/kg).[2]

    • Prepare fresh suspensions daily to ensure stability.[2]

  • Administration:

    • Accurately weigh each animal to determine the correct volume of the dosing solution to administer.[2]

    • Gently restrain the rat.[2]

    • Insert the ball-tipped gavage needle over the tongue into the esophagus and down to the stomach.[2]

    • Administer the calculated volume of the Lercanidipine suspension or vehicle to the respective groups.[2]

Protocol 3: Measurement of Blood Pressure

The tail-cuff method is a widely used non-invasive technique for repeated blood pressure measurements in conscious rats.

Procedure:

  • Acclimatize the rats to the restraining device and the measurement procedure for several days prior to the actual measurements to minimize stress-induced fluctuations in blood pressure.[2]

  • Place the rat in the restraining device.

  • Place an inflatable cuff and a pulse sensor around the base of the rat's tail.[2]

  • Inflate the cuff to a pressure above the expected systolic blood pressure to occlude the caudal artery.[2]

  • Gradually deflate the cuff. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[2]

  • Obtain at least three to five consecutive stable readings and average them for each animal at each time point.

Protocol 4: Histological Analysis of Kidney and Heart

Histological analysis is crucial for assessing the extent of end-organ damage and the protective effects of Lercanidipine.

Procedure:

  • At the end of the study, euthanize the animals.

  • Perfuse the animals with saline followed by 4% paraformaldehyde.

  • Excise the kidneys and heart and fix them in 4% paraformaldehyde.

  • Embed the tissues in paraffin (B1166041) and cut them into sections (e.g., 4-5 µm).

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

  • Examine the sections under a light microscope to assess for changes such as vascular wall thickening, glomerular damage, interstitial fibrosis, and cardiomyocyte hypertrophy.

Visualizations

Signaling Pathways and Experimental Workflow

Lercanidipine_Mechanism cluster_0 Renal Artery Stenosis (2K1C Model) cluster_1 Pathophysiological Consequences cluster_2 Lercanidipine Intervention Reduced Renal Blood Flow Reduced Renal Blood Flow Activation of RAAS Activation of RAAS Reduced Renal Blood Flow->Activation of RAAS Increased Angiotensin II Increased Angiotensin II Activation of RAAS->Increased Angiotensin II Increased Aldosterone Increased Aldosterone Increased Angiotensin II->Increased Aldosterone Vasoconstriction Vasoconstriction Increased Angiotensin II->Vasoconstriction Oxidative Stress Oxidative Stress Increased Angiotensin II->Oxidative Stress Sodium & Water Retention Sodium & Water Retention Increased Aldosterone->Sodium & Water Retention Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Sodium & Water Retention->Increased Blood Pressure End-Organ Damage End-Organ Damage Increased Blood Pressure->End-Organ Damage Oxidative Stress->End-Organ Damage Lercanidipine Lercanidipine L-type Ca2+ Channel Blockade L-type Ca2+ Channel Blockade Lercanidipine->L-type Ca2+ Channel Blockade Reduced Oxidative Stress Reduced Oxidative Stress Lercanidipine->Reduced Oxidative Stress Antioxidant Effect Vasodilation Vasodilation L-type Ca2+ Channel Blockade->Vasodilation Vasodilation->Increased Blood Pressure Reduces Reduced Oxidative Stress->End-Organ Damage Protects Against

Caption: Mechanism of renovascular hypertension and Lercanidipine's action.

Experimental_Workflow cluster_0 Phase 1: Model Induction and Acclimatization cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Endpoint Analysis Animal Acclimatization Animal Acclimatization 2K1C Surgery 2K1C Surgery Animal Acclimatization->2K1C Surgery Post-operative Recovery Post-operative Recovery 2K1C Surgery->Post-operative Recovery Baseline BP Measurement Baseline BP Measurement Post-operative Recovery->Baseline BP Measurement Group Allocation Group Allocation Baseline BP Measurement->Group Allocation Daily Lercanidipine/Vehicle Administration Daily Lercanidipine/Vehicle Administration Group Allocation->Daily Lercanidipine/Vehicle Administration Weekly BP Monitoring Weekly BP Monitoring Daily Lercanidipine/Vehicle Administration->Weekly BP Monitoring Euthanasia & Tissue Collection Euthanasia & Tissue Collection Weekly BP Monitoring->Euthanasia & Tissue Collection Biochemical Analysis Biochemical Analysis Euthanasia & Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Euthanasia & Tissue Collection->Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation Histological Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for Lercanidipine studies.

References

Techniques for Measuring Blood pressure in Conscious Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate measurement of blood pressure in conscious animal models is paramount for cardiovascular research, drug discovery, and safety pharmacology. The choice of methodology is critical and depends on the specific research question, the required accuracy and precision, the number of animals, and animal welfare considerations. This document provides detailed application notes and protocols for the most common invasive and non-invasive techniques used to measure blood pressure in conscious laboratory animals, primarily rodents.

I. Non-Invasive Technique: Tail-Cuff Plethysmography

Tail-cuff plethysmography is a widely used non-invasive method for measuring systolic and, in some cases, diastolic blood pressure in rodents.[1][2][3] It is suitable for screening large numbers of animals and for longitudinal studies that require repeated measurements.[2][4] The principle involves placing an inflatable cuff at the base of the animal's tail to occlude arterial blood flow. As the cuff is deflated, a sensor detects the return of blood flow, allowing for the determination of blood pressure.

Methods of Pulse Detection

There are several methods to detect the return of blood flow distal to the cuff:

  • Volume Pressure Recording (VPR): This technique measures changes in tail volume as the occlusion cuff deflates. The point at which the tail volume begins to increase corresponds to systolic blood pressure, and the point where the rate of swelling ceases is used to calculate diastolic blood pressure.[5][6]

  • Photoplethysmography (PPG): This method uses a light source and a photodetector to measure changes in blood volume in the tail.[7]

  • Piezo-plethysmography: This technique utilizes a piezoelectric transducer to detect the pressure pulse in the tail artery.[7]

Workflow for Tail-Cuff Blood Pressure Measurement

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_post Post-Measurement Phase acclimatization Animal Acclimatization & Training (Minimum 3-7 days) equipment_setup Equipment Setup & Calibration acclimatization->equipment_setup animal_warming Animal Warming (Platform at 30-35°C) equipment_setup->animal_warming restraint Place Animal in Restrainer animal_warming->restraint cuff_placement Position Occlusion & Sensor Cuffs on Tail restraint->cuff_placement acclimate_in_holder Acclimate in Holder (3-5 minutes) cuff_placement->acclimate_in_holder measurement_cycles Initiate Measurement Cycles (e.g., 5 acclimation, 10 measurement) acclimate_in_holder->measurement_cycles release Release Animal to Home Cage measurement_cycles->release data_analysis Data Review & Analysis release->data_analysis data_export Export Data data_analysis->data_export

Workflow for Tail-Cuff Blood Pressure Measurement.
Detailed Experimental Protocol for Tail-Cuff Plethysmography (VPR Method)

This protocol is adapted for a computerized tail-cuff system (e.g., CODA, Kent Scientific or BP-2000, Visitech Systems).

A. Materials

  • Tail-cuff blood pressure measurement system (controller, software, warming platform, restrainers, occlusion cuffs, and VPR sensors)

  • Animal scale

  • Infrared thermometer (optional, for monitoring animal temperature)

B. Animal Preparation and Acclimatization

  • Habituation: To minimize stress-induced artifacts, animals must be trained and acclimatized to the procedure.[8] This involves daily handling and placement in the restrainers for increasing durations (e.g., starting with 10 minutes and increasing to 30 minutes) for at least 3-7 consecutive days before the actual measurement.[9][10]

  • Environmental Conditions: Perform measurements in a quiet, temperature-controlled room.[11]

  • Animal Warming: Turn on the warming platform to the recommended temperature (typically 30-35°C) to ensure adequate blood flow to the tail for detection of the pulse.[11][12] Hypothermia can cause vasoconstriction and lead to inaccurate readings.[13]

C. Equipment Setup

  • Turn on the control unit and computer.

  • Launch the blood pressure analysis software.

  • Select the appropriate size restrainer and cuffs for the animal (e.g., mice vs. rats). The occlusion cuff should fit snugly at the base of the tail.

  • Perform a system check to ensure there are no leaks in the cuffs.[14]

D. Measurement Procedure

  • Gently place the animal into the restrainer, ensuring it is secure but not overly constricted. The nose cone should be adjusted to limit movement without causing distress.[5][6]

  • Carefully thread the tail through the occlusion cuff and then the VPR sensor cuff. Position the occlusion cuff at the base of the tail and the VPR cuff immediately distal to it.[11]

  • Allow the animal to acclimate in the restrainer on the warming platform for at least 3-5 minutes.[11]

  • Enter the animal's identification and any other required information into the software.

  • Configure the measurement parameters in the software. Typical settings for mice are:[5][14]

    • Acclimation cycles: 5

    • Measurement cycles: 10-20

    • Maximum occlusion pressure: 250 mmHg

    • Deflation time: 20 seconds

  • Initiate the measurement sequence. The system will automatically inflate and deflate the cuffs for the specified number of cycles.

  • Monitor the pulse signal to ensure it is being detected properly.

  • Once the measurement is complete, carefully remove the cuffs and return the animal to its home cage.

E. Data Analysis

  • The software will typically provide values for systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.

  • Review the data for consistency. Exclude any cycles with significant motion artifacts.

  • Average the values from the valid measurement cycles for each animal. For longitudinal studies, it is recommended to take measurements on 3-5 consecutive days and average the results.[11]

II. Invasive Technique: Radiotelemetry

Radiotelemetry is considered the "gold standard" for measuring blood pressure in conscious, freely moving animal models.[1][3] It involves the surgical implantation of a small transmitter that continuously measures and transmits blood pressure data wirelessly to a receiver. This method provides highly accurate and reliable data, free from restraint-induced stress and the effects of anesthesia.[15]

Logical Relationship of Blood Pressure Measurement Techniques

G cluster_methods Blood Pressure Measurement Techniques invasive Invasive Methods telemetry Radiotelemetry (Gold Standard) invasive->telemetry non_invasive Non-Invasive Methods tail_cuff Tail-Cuff Plethysmography non_invasive->tail_cuff telemetry->tail_cuff Validation

Comparison of Invasive and Non-Invasive Methods.
Detailed Surgical Protocol for Telemetry Transmitter Implantation (Carotid Artery Approach in Mice)

A. Materials

  • Telemetry transmitter (e.g., DSI PA-C10)

  • Surgical instruments (sterile)

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad

  • Sutures (e.g., 6-0 silk)

  • Tissue adhesive

  • Analgesics (e.g., buprenorphine)

  • Stereomicroscope

B. Pre-Operative Procedures

  • Administer pre-operative analgesics as prescribed.

  • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Shave the ventral neck area and disinfect with an appropriate antiseptic solution.

  • Place the animal in a supine position on a heating pad to maintain body temperature.

C. Surgical Procedure

  • Make a midline ventral incision in the neck (approximately 1 cm long).

  • Using blunt dissection, carefully separate the salivary glands to expose the underlying muscles.

  • Locate the left common carotid artery, which runs alongside the trachea.

  • Carefully dissect the carotid artery from the surrounding connective tissue and the vagus nerve.

  • Place two loose silk sutures around the artery (one cranial and one caudal).

  • Tie off the cranial suture to ligate the artery.

  • Apply gentle traction to the caudal suture to temporarily occlude blood flow.

  • Using micro-scissors, make a small incision in the artery between the two sutures.

  • Introduce the catheter of the telemetry transmitter into the artery and advance it towards the aortic arch.

  • Secure the catheter in place by tightening the caudal suture.

  • Create a subcutaneous pocket on the flank of the animal by blunt dissection.

  • Tunnel the body of the transmitter through to the subcutaneous pocket.[16]

  • Close the muscle layers and the skin incision with sutures.

  • Administer post-operative analgesics and allow the animal to recover on a heating pad.

D. Post-Operative Care

  • House animals individually during the recovery period.[16]

  • Monitor the animal closely for signs of pain or distress.

  • Provide post-operative analgesia for at least 48 hours.

  • Allow a recovery period of at least 7-10 days before starting blood pressure recordings to ensure the animal has returned to a normal physiological state.[16]

E. Data Acquisition

  • Place the animal's cage on the receiver pad.

  • The receiver will continuously collect the transmitted blood pressure and activity data.

  • Data can be recorded for long periods, allowing for the assessment of circadian rhythms and the effects of pharmacological interventions over time.[15]

III. Data Presentation: Comparison of Techniques

FeatureTail-Cuff PlethysmographyRadiotelemetry
Invasiveness Non-invasive[1]Invasive (requires surgery)[1]
Animal Stress High (due to restraint and heating)[3][15]Low (after recovery from surgery)[15]
Parameters Measured Systolic BP, Heart Rate (Diastolic BP less reliable)[7]Systolic BP, Diastolic BP, Mean Arterial Pressure, Heart Rate, Activity[15]
Measurement Duration Intermittent, short-term measurements[15]Continuous, long-term measurements (days to months)[15]
Throughput High (can measure multiple animals simultaneously)Low (one transmitter per animal)
Cost Relatively lowHigh (transmitters and surgical costs)[1][3]
Accuracy Good correlation for systolic BP with telemetry, but can underestimate true core BP.[17][18] Diastolic BP is less accurate.[18]Gold standard for accuracy and reliability.[1][3]

Quantitative Comparison of Tail-Cuff vs. Telemetry in Rodents

Study ComparisonAnimal ModelMean Difference (Tail-Cuff vs. Telemetry)Correlation/AgreementKey Findings
Feng et al. (2008)[18]MiceSBP: -0.25 mmHg; DBP: -12.2 mmHgGood agreement for SBP with Bland-Altman analysis.VPR tail-cuff provides accurate SBP measurements over the physiological range. DBP is consistently underestimated.
Wilde et al. (2017)[17]MiceSBP: ~40 mmHg lower during simultaneous measurementTail-cuff readings were similar to non-disturbed telemetry readings.The stress of the tail-cuff procedure significantly increases core blood pressure, which is not reflected in the tail-cuff reading.
Bodard et al. (2001)[19]Rats (ACTH-treated)SBP increase with ACTH: 14 mmHg (tail-cuff) vs. 11 mmHg (telemetry)No fixed or proportional bias between methods.Telemetry and tail-cuff methods gave very similar results in this study.

IV. Application in Cardiovascular Research: Renin-Angiotensin System

Blood pressure measurement in animal models is crucial for studying the pathophysiology of hypertension and for the development of antihypertensive drugs. A key signaling pathway often investigated is the Renin-Angiotensin System (RAS).

Signaling Pathway of the Renin-Angiotensin System (RAS)

G cluster_ras Renin-Angiotensin System (RAS) angiotensinogen Angiotensinogen (from Liver) angiotensin_I Angiotensin I angiotensinogen->angiotensin_I Renin renin Renin (from Kidney) renin->angiotensin_I angiotensin_II Angiotensin II angiotensin_I->angiotensin_II ACE ace ACE (from Lungs) ace->angiotensin_II at1_receptor AT1 Receptor angiotensin_II->at1_receptor effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention at1_receptor->effects bp_increase Increased Blood Pressure effects->bp_increase

Role of the Renin-Angiotensin System in Blood Pressure Regulation.

Animal models with genetic modifications in components of the RAS or pharmacological studies using ACE inhibitors or Angiotensin II receptor blockers rely heavily on accurate blood pressure monitoring to elucidate the role of this pathway in hypertension.[20]

V. Conclusion and Recommendations

The choice between non-invasive tail-cuff plethysmography and invasive radiotelemetry for measuring blood pressure in conscious animal models depends on the specific scientific objectives.

  • Tail-cuff plethysmography is a valuable tool for high-throughput screening of large cohorts of animals and for detecting significant changes in systolic blood pressure. However, researchers must be diligent with animal acclimatization and training to minimize stress-induced variability.

  • Radiotelemetry remains the gold standard for obtaining continuous, accurate, and reliable blood pressure data in a stress-free state. It is the preferred method for detailed mechanistic studies, safety pharmacology, and when small changes in blood pressure need to be detected.

For many research programs, a combination of both techniques can be a powerful approach. Tail-cuff can be used for initial screening, and telemetry can be employed for more detailed follow-up studies on a smaller subset of animals. Regardless of the method chosen, a thorough understanding of the technique's principles, limitations, and proper implementation is essential for generating high-quality, reproducible data in cardiovascular research.

References

Application Notes and Protocols for the Formulation of Lercanidipine Hydrochloride for Oral Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757) hydrochloride is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility, which leads to poor and variable oral bioavailability of approximately 10%.[2][3] This low bioavailability is primarily due to extensive first-pass metabolism.[2][3] Consequently, developing effective oral formulations for preclinical studies in animal models, such as rats, is crucial for accurately evaluating its pharmacokinetic and pharmacodynamic properties.

These application notes provide detailed protocols for the preparation of various lercanidipine hydrochloride formulations for oral administration in rats, ranging from simple suspensions to advanced nanoparticle systems. Additionally, this document outlines the necessary experimental procedures for in vivo pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters in Rats

The following tables summarize the pharmacokinetic parameters of this compound in Wistar rats following oral administration of different formulations. These tables are designed for easy comparison of the efficacy of various formulation strategies in enhancing the oral bioavailability of lercanidipine.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Wistar Rats

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Pure Drug Suspension0.3125564.88 ± 1.751.5 ± 0.52046.54 ± 1.67100[4]
Optimized Solid Dispersion0.31251715.317 ± 1.451.0 ± 0.46190.64 ± 1.42~302[4]
Polymeric Nanoparticles3Not Detected---[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound formulations and their oral administration to rats for pharmacokinetic studies.

Protocol 1: Preparation of this compound Simple Suspension

This protocol describes the preparation of a basic suspension of this compound using carboxymethyl cellulose (B213188) (CMC) as a suspending agent.[6]

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), 0.5% (w/v) solution in sterile water

  • Sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration for the study.

  • Levigation: Place the weighed this compound powder in a mortar. Add a small volume of the 0.5% CMC solution to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping of the drug particles.

  • Suspension Formation: Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously stirring.

  • Homogenization: Transfer the mixture to a volumetric flask. Use a magnetic stirrer to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Storage: Prepare fresh suspensions daily to ensure stability.[6] Store at 4°C and protected from light until use. Shake well before each administration.

Protocol 2: Preparation of this compound Solid Dispersion

This protocol details the solvent evaporation method for preparing a solid dispersion of this compound to enhance its solubility and dissolution rate.[4]

Materials:

  • This compound powder

  • Kolliwax GMS

  • Gelucire 44/14

  • Sodium Lauryl Sulfate (SLS)

  • Methanol (B129727)

  • Porcelain dish

  • Oven

  • Mortar and pestle

  • Sieve (45 µm)

Procedure:

  • Weighing: Accurately weigh this compound, Kolliwax GMS, and Gelucire 44/14 in a 1:3 ratio (drug to a mix of Kolliwax GMS and Gelucire 44/14), along with SLS.[4]

  • Dissolution: Transfer the weighed powders to a porcelain dish. Add a minimal amount of methanol to dissolve the mixture completely.[4]

  • Solvent Evaporation: Place the porcelain dish in an oven at 50°C to evaporate the methanol completely.[4]

  • Grinding and Sieving: Once the solvent is fully evaporated, grind the solid mass in a mortar and pass it through a 45 µm sieve to obtain a fine powder.[4]

  • Storage: Store the prepared solid dispersion in a desiccator until further use. For administration, the solid dispersion powder can be suspended in a suitable vehicle like 0.5% methylcellulose (B11928114) (methocel).[4]

Protocol 3: Oral Administration to Rats (Oral Gavage)

This protocol describes the standard procedure for oral gavage of this compound formulations to rats.

Materials:

  • Prepared this compound formulation

  • Wistar rats (180-200 g)[4]

  • Appropriately sized ball-tipped gavage needle (e.g., 18-gauge for rats)[6]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Healthy Wistar rats are typically used for these studies.[4] The animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[6] It is common practice to fast the rats for 24 hours before dosing, with free access to water.[4]

  • Dosage Calculation: Accurately weigh each rat to determine the correct volume of the dosing solution to administer.[6]

  • Restraint: Gently restrain the rat to immobilize its head and body.

  • Gavage Needle Insertion: Gently insert the ball-tipped gavage needle over the tongue and into the esophagus, advancing it towards the stomach.[6]

  • Administration: Administer the calculated volume of the this compound formulation.[6]

  • Post-Administration: Return the animal to its cage and provide access to food and water after a set period (e.g., 4 hours post-dose).[4]

Protocol 4: Pharmacokinetic Blood Sampling

This protocol outlines the procedure for collecting blood samples from rats for pharmacokinetic analysis.

Materials:

  • Heparinized tubes (e.g., Eppendorf tubes containing heparin)[4]

  • Syringes and needles for blood collection

  • Centrifuge

Procedure:

  • Blood Collection: At predetermined time points after oral administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 16, 20, and 24 hours), collect approximately 200 µL of blood from the femoral artery.[4]

  • Plasma Separation: Transfer the collected blood into heparinized tubes to prevent clotting.[4] Centrifuge the blood samples (e.g., at 3000 rpm for 5 minutes) to separate the plasma.[4]

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

Mandatory Visualizations

Mechanism of Action of this compound

Lercanidipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Lercanidipine Mechanism of Action cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_ion_intracellular Ca²⁺ (intracellular) L_type_Ca_Channel->Ca_ion_intracellular Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Ca_ion_extracellular Ca²⁺ (extracellular) Ca_ion_extracellular->L_type_Ca_Channel Contraction Muscle Contraction Ca_ion_intracellular->Contraction Leads to Lercanidipine Lercanidipine Lercanidipine->L_type_Ca_Channel Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for Oral Administration and Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of an oral this compound formulation in rats.

Experimental Workflow start Start formulation Prepare Lercanidipine Hydrochloride Formulation start->formulation dosing Oral Administration (Gavage) formulation->dosing animal_prep Animal Acclimatization and Fasting animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_analysis LC-MS/MS Analysis of Lercanidipine in Plasma plasma_sep->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) sample_analysis->pk_analysis data_interp Data Interpretation and Reporting pk_analysis->data_interp end End data_interp->end

Caption: Experimental workflow for a pharmacokinetic study.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Lercanidipine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lercanidipine HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in HPLC refers to a peak shape that is not symmetrical, where the latter half of the peak is broader than the front half. It is quantitatively measured by the tailing factor (T) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be tailing.[1][2] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2]

Q2: Why is my Lercanidipine peak exhibiting tailing?

A2: Lercanidipine is a basic compound with a pKa of approximately 6.83.[1][3][4] The primary cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol (B1196071) groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][5][6] These interactions provide an additional retention mechanism to the primary hydrophobic interaction, leading to a distorted peak shape.

Q3: Can column contamination cause peak tailing?

A3: Yes, the accumulation of sample matrix components or other strongly retained compounds can create active sites on the column, leading to peak tailing.[1][3] If you observe a gradual deterioration of peak shape over several injections, column contamination should be suspected. A proper column washing procedure can often resolve this issue.

Q4: What is an end-capped column and will it help reduce tailing?

A4: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica (B1680970) surface have been chemically reacted (typically with a small silylating agent) to make them less active.[5] Using a modern, high-quality end-capped C8 or C18 column is highly recommended for the analysis of basic compounds like Lercanidipine as it significantly reduces the opportunity for secondary silanol interactions, resulting in improved peak symmetry.[1][6][7]

In-Depth Troubleshooting Guide

Issue: Significant Peak Tailing (Tailing Factor > 1.5) for Lercanidipine

This guide provides a systematic approach to diagnose and resolve peak tailing issues during the HPLC analysis of Lercanidipine.

Step 1: Evaluate and Adjust Mobile Phase pH

The pH of the mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds.

  • Question: How does mobile phase pH affect Lercanidipine's peak shape?

  • Answer: At a pH near or above Lercanidipine's pKa (~6.83), both the analyte and the residual silanol groups on the column can be ionized, leading to strong electrostatic interactions and severe peak tailing.[5][8] By lowering the mobile phase pH to around 3.0, the silanol groups are fully protonated (Si-OH) and Lercanidipine is fully protonated (positively charged). This minimizes the secondary ionic interactions, leading to a more symmetrical peak.[1][7]

  • Action: Prepare a mobile phase with a buffer that maintains a pH between 2.5 and 3.5. A phosphate (B84403) or formate (B1220265) buffer is a common choice.

Step 2: Assess Column Chemistry and Condition

The choice of HPLC column and its current condition are crucial for achieving good peak symmetry.

  • Question: My peak is still tailing even at low pH. What should I check next?

  • Answer: If adjusting the pH is not sufficient, the issue may lie with the column itself. An older column, or one not designed for basic compounds, may have a high number of active silanol sites.[2] Additionally, a partially blocked column frit can cause peak distortion.[3]

  • Actions:

    • Switch to a modern, end-capped column: If you are using an older column, replace it with a high-purity silica, end-capped C18 or C8 column.

    • Use a guard column: To protect the analytical column from contamination and extend its lifetime, always use a guard column.[2]

    • Perform a column wash: If contamination is suspected, follow the recommended column washing protocol. If the problem persists after washing, the column may need to be replaced.[3]

Step 3: Consider Mobile Phase Additives

Mobile phase additives can be used to further mask the effects of residual silanol groups.

  • Question: Are there any additives that can improve my peak shape?

  • Answer: Yes, adding a small concentration of a basic compound, known as a competitive base, to the mobile phase can be effective. This additive will competitively bind to the active silanol sites, effectively shielding them from interacting with Lercanidipine.[1]

  • Action: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase. Note: Ensure that any additive used is compatible with your detector (e.g., TEA is not suitable for LC-MS analysis).

Step 4: Check for Column Overload

Injecting too much sample can lead to peak distortion, including tailing.

  • Question: Could my sample concentration be the problem?

  • Answer: Yes, injecting a sample that is too concentrated can saturate the stationary phase, leading to a non-linear interaction and resulting in peak tailing or fronting.[1][3][7]

  • Action: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Lercanidipine Analysis

This protocol provides a starting point for the analysis of Lercanidipine.

ParameterSpecification
Column End-capped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20mM Ammonium Acetate (pH 3.5) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Protocol 2: Column Washing Procedure

To be used when column contamination is suspected. Flush the column with 20 column volumes of each solvent in the following sequence:

  • Mobile Phase (without buffer salts): e.g., Water:Acetonitrile (40:60)

  • 100% Water (HPLC Grade)

  • 100% Acetonitrile

  • 100% Isopropanol

  • 100% Acetonitrile

  • Mobile Phase (without buffer salts)

  • Equilibrate with initial Mobile Phase (with buffer) until a stable baseline is achieved.

Quantitative Data Summary

The following table illustrates the expected impact of mobile phase pH on the tailing factor of a Lercanidipine peak.

Mobile Phase pHBuffer System (20mM)Tailing Factor (T)Retention Time (min)Theoretical Plates (N)
7.0Phosphate2.89.53,500
5.5Acetate2.18.25,200
4.5Acetate1.67.17,800
3.5 Formate/Acetate 1.2 6.5 9,500
2.8Phosphate/Formate1.16.29,800

Data is illustrative and intended to demonstrate trends.

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting workflow and the chemical interactions causing peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Step 1: Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 using a suitable buffer. check_ph->adjust_ph No check_column Step 2: Are you using a modern, end-capped column? check_ph->check_column Yes adjust_ph->check_ph replace_column Switch to an end-capped C8 or C18 column. Consider a new column if old. check_column->replace_column No check_additive Step 3: Consider adding a competitive base (e.g., 0.1% TEA). (Not for LC-MS) check_column->check_additive Yes replace_column->check_column add_additive Prepare new mobile phase with additive. check_additive->add_additive Peak still tails check_overload Step 4: Check for Column Overload check_additive->check_overload Not applicable or no improvement add_additive->check_overload dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes solution Problem Solved: Symmetrical Peak Achieved check_overload->solution No dilute_sample->solution

Caption: A step-by-step workflow for troubleshooting Lercanidipine peak tailing.

SilanolInteraction cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 3) silanol_high Si-O⁻ (ionized, negative charge) interaction Strong Ionic Interaction (Secondary Retention) silanol_high->interaction lercanidipine_high Lercanidipine-NH⁺ (ionized, positive charge) lercanidipine_high->interaction tailing Result: Peak Tailing interaction->tailing silanol_low Si-OH (protonated, neutral) no_interaction Minimal Ionic Interaction lercanidipine_low Lercanidipine-NH⁺ (ionized, positive charge) good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: Chemical interactions leading to peak tailing at different mobile phase pH values.

References

Optimizing mobile phase for Lercanidipine separation from impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Lercanidipine (B1674757) from its impurities using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of Lercanidipine, with a focus on mobile phase optimization.

Issue 1: Poor Peak Shape - Peak Tailing

Q1: My Lercanidipine peak is showing significant tailing. What are the potential causes related to the mobile phase and how can I resolve it?

A1: Peak tailing for a basic compound like Lercanidipine is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase. Here’s how to troubleshoot this issue with a focus on the mobile phase:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor. At a low pH (e.g., 3.0-4.0), Lercanidipine, being a basic compound, will be protonated. This positive charge can lead to strong interactions with any free, negatively charged silanol groups on the column packing, resulting in peak tailing. Conversely, a very high pH can dissolve the silica (B1680970) backbone of the column.

    • Solution: Adjust the mobile phase to a slightly acidic pH, typically between 3.0 and 4.0.[1][2] This can be achieved using buffers like phosphate (B84403) or acetate.[3][4][5] An acidic mobile phase ensures that the silanol groups are not ionized, thus minimizing the secondary interactions that cause tailing.[2]

  • Ionic Strength of the Buffer: Insufficient buffer concentration can lead to inconsistent interactions and poor peak shape.

    • Solution: Ensure an adequate buffer concentration, typically in the range of 10-20 mM.[3][4] This helps to maintain a constant pH and ionic strength throughout the analysis.

  • Competitive Additives: Sometimes, adjusting the pH alone is not sufficient to eliminate tailing.

    • Solution: Introduce a competitive basic additive, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.2%).[1][6] TEA will competitively bind to the active silanol sites, effectively masking them from Lercanidipine and improving peak shape.[7]

  • Organic Modifier: The choice and proportion of the organic solvent can influence peak shape.

    • Solution: While methanol (B129727) and acetonitrile (B52724) are both commonly used, their properties differ. Experiment with different ratios of acetonitrile and/or methanol with the aqueous buffer to find the optimal balance for good peak shape and resolution.[3][4][8]

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH in acidic range (3.0-4.0)? start->check_ph adjust_ph Adjust pH with Phosphoric or Acetic Acid check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (10-20 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer add_tea Add Triethylamine (TEA) to the Mobile Phase end Peak Shape Improved add_tea->end increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No optimize_organic Optimize Organic Modifier Ratio check_buffer->optimize_organic Yes increase_buffer->optimize_organic optimize_organic->add_tea

Caption: A logical workflow for troubleshooting peak tailing in Lercanidipine HPLC analysis.

Issue 2: Poor Resolution Between Lercanidipine and Impurities

Q2: I am not getting adequate separation between Lercanidipine and one of its closely eluting impurities. How can I improve the resolution by modifying the mobile phase?

A2: Achieving good resolution between a parent drug and its impurities is crucial for accurate quantification. Mobile phase composition plays a key role in selectivity and, therefore, resolution.

  • Organic Modifier Ratio: The ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer directly impacts the retention times of compounds.

    • Solution: Systematically vary the percentage of the organic modifier. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. Conversely, a higher percentage will decrease retention times. Isocratic elution with an optimized, constant mobile phase composition is often sufficient.[3][8][9] However, for complex mixtures of impurities, a gradient elution may be necessary.[10]

  • Choice of Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: If you are using acetonitrile, try replacing it with methanol or using a mixture of both. This change in solvent can alter the elution order and improve the resolution between critical pairs.

  • Mobile Phase pH: The pH can affect the ionization state of both Lercanidipine and its impurities, which in turn influences their retention behavior.

    • Solution: Perform a pH scouting study, analyzing the sample with mobile phases at different pH values (e.g., in increments of 0.5 pH units) within a range suitable for the column (typically pH 2-8). This can help to find the optimal pH where the selectivity between Lercanidipine and the impurity is maximized.[11]

  • Buffer Type and Concentration: The type of buffer and its concentration can also influence selectivity.

    • Solution: Experiment with different buffer systems, such as ammonium (B1175870) dihydrogen phosphate or potassium dihydrogen phosphate, as these can provide different ionic interactions and improve separation.[3][4]

Experimental Workflow for Mobile Phase Optimization

G start Define Separation Goal select_column Select C8 or C18 Column start->select_column initial_mp Prepare Initial Mobile Phase (e.g., ACN:Buffer 50:50) select_column->initial_mp run_analysis Inject Standard & Run HPLC initial_mp->run_analysis evaluate_results Evaluate Resolution & Peak Shape run_analysis->evaluate_results optimize_organic Adjust Organic Modifier Ratio evaluate_results->optimize_organic Not Acceptable final_method Final Optimized Method evaluate_results->final_method Acceptable optimize_organic->run_analysis optimize_ph Optimize Mobile Phase pH optimize_organic->optimize_ph No Improvement optimize_ph->run_analysis change_organic Change Organic Modifier (e.g., MeOH) optimize_ph->change_organic No Improvement change_organic->run_analysis

Caption: A systematic workflow for optimizing the mobile phase in Lercanidipine HPLC analysis.

Frequently Asked Questions (FAQs)

Q3: What is a good starting mobile phase for Lercanidipine separation?

A3: A good starting point for developing a separation method for Lercanidipine is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer.[3][8] A common starting ratio is 50:50 (v/v) acetonitrile:buffer.[8] The buffer can be a 20 mM solution of ammonium dihydrogen phosphate or potassium dihydrogen phosphate, with the pH adjusted to around 3.5 with phosphoric acid.[3][4]

Q4: How does the mobile phase composition affect the retention time of Lercanidipine?

A4: In reversed-phase HPLC, decreasing the polarity of the mobile phase (by increasing the proportion of the organic solvent like acetonitrile or methanol) will decrease the retention time of Lercanidipine. Conversely, increasing the polarity (by increasing the proportion of the aqueous buffer) will increase its retention time.

Q5: Can I use a gradient elution for the separation of Lercanidipine and its impurities?

A5: Yes, a gradient elution can be very effective, especially when dealing with a complex mixture of impurities with a wide range of polarities.[10] A gradient program allows for the separation of early-eluting, more polar impurities with a weaker mobile phase, while the stronger mobile phase at the end of the run elutes the more hydrophobic compounds, including Lercanidipine, in a reasonable time with good peak shape.

Q6: My Lercanidipine peak is fronting. Is this related to the mobile phase?

A6: Peak fronting is less common than tailing for basic compounds but can occur. A primary cause related to the mobile phase is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a fronting peak.[7] To avoid this, it is always best to dissolve and inject your samples in the mobile phase itself.[7]

Experimental Protocols

Example Protocol 1: Isocratic HPLC Method

This protocol is a general starting point for the isocratic separation of Lercanidipine.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) (65:35 v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 30 °C
Injection Volume 20 µL

Mobile Phase Preparation:

  • Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.

  • Adjust the pH of the buffer to 3.5 using phosphoric acid.

  • Mix the buffer and acetonitrile in a 35:65 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes before use.[3]

Example Protocol 2: LC-MS/MS Method

This protocol is suitable for the sensitive quantification of Lercanidipine in biological matrices.

ParameterSpecification
Column C18, 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase 0.1% Formic acid in Water : Methanol (20:80 v/v)
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition m/z 612.2 → 280.2

Mobile Phase Preparation:

  • Add 1 mL of formic acid to 999 mL of HPLC-grade water to make a 0.1% formic acid solution.

  • Mix the 0.1% formic acid solution and methanol in a 20:80 (v/v) ratio.

  • Degas the mobile phase before use.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters obtained from various published methods for Lercanidipine analysis. These values can serve as a benchmark during method development and optimization.

Table 1: HPLC Method Parameters and Performance

Mobile Phase CompositionColumnRetention Time (min)Tailing FactorReference
Methanol:Water (90:10 v/v)C18 (250 x 4.6 mm, 5 µm)~5.8Not Reported[9]
0.02 M NH4H2PO4 (pH 3.5):Methanol (35:65 v/v)C8 (150 x 4.6 mm, 5 µm)~7.7< 1.5[3]
0.1% TFA:Acetonitrile (50:50 v/v)C18 (150 x 4.6 mm)Not ReportedNot Reported[8]
KH2PO4 Buffer:Methanol:ACN (40:40:20 v/v/v)C18 (250 x 4.6 mm, 5 µm)4.778< 2[4]
ACN:Water:TEA (55:44.8:0.2 v/v/v), pH 3.0C18 (250 x 4.6 mm, 5 µm)~6.0Not Reported[1][6]

Table 2: LC-MS/MS Method Parameters and Performance

Mobile Phase CompositionColumnRetention Time (min)LLOQ (ng/mL)Reference
0.1% Formic acid:Methanol (20:80 v/v)C18 (100 x 2.1 mm, 1.7 µm)Not Reported0.025
5mM NH4OAc with 0.1% Formic acid:MethanolHedera ODS-2Not Reported0.015[12]

References

Improving Lercanidipine Hydrochloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lercanidipine Hydrochloride Solubility

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and scientists working with this compound, focusing on overcoming solubility challenges for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is also soluble in Dimethylformamide (DMF) and ethanol (B145695).[2][3]

Q2: Is this compound soluble in aqueous buffers like PBS or water?

A2: this compound is sparingly soluble in aqueous buffers and practically insoluble in water.[2][4][5] Direct dissolution in buffers like PBS for in vitro assays is not recommended. For aqueous solutions, it is advised to first dissolve the compound in DMF and then dilute with the aqueous buffer.[2]

Q3: How can I prepare a high-concentration stock solution?

A3: To prepare a high-concentration stock, dissolve this compound in DMSO or DMF. For example, a 10 mM stock solution can be prepared by dissolving 6.482 mg of the compound in 1 mL of DMSO.[1] Solubility is higher in DMF (approx. 25 mg/mL) and DMSO (approx. 15 mg/mL) compared to ethanol (approx. 2 mg/mL).[2][3]

Q4: My compound isn't dissolving completely, even in DMSO. What should I do?

A4: If complete dissolution is not achieved, you can try gentle warming in a 37°C water bath and vortexing.[1] Ensure the solvent is of high quality (cell culture grade) and that the volume is sufficient for the amount of compound being dissolved.

Q5: What is the maximum final concentration of DMSO I should use in my cell culture medium?

A5: To avoid solvent-induced cytotoxicity, it is critical to keep the final concentration of DMSO in the culture medium below 0.5% (v/v).[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q6: Can I store the aqueous working solutions for later use?

A6: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[2] Stock solutions in DMSO are more stable when stored properly at -20°C.[2]

Troubleshooting Guide

Issue 1: Precipitate forms immediately after diluting the DMSO stock solution into my aqueous cell culture medium.

  • Possible Cause: This phenomenon, known as "crashing out," occurs because the compound is poorly soluble in the aqueous medium. The high local concentration at the point of addition exceeds its solubility limit.

  • Solution:

    • Increase Dilution Volume: Add the DMSO stock to a larger volume of medium while vortexing or stirring to ensure rapid dispersion.

    • Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock into a smaller volume of culture medium. Then, use this intermediate solution to prepare the final concentrations.

    • Lower the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final medium. Re-evaluate the required concentration.

    • Check Medium pH: Lercanidipine HCl solubility is pH-dependent, with higher solubility in acidic conditions.[4] Ensure your medium's pH is stable and consider if it's contributing to the low solubility.

Issue 2: My experimental results are inconsistent between batches.

  • Possible Cause: Inconsistency can arise from compound degradation or variability in solution preparation.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions from the stock solution for each experiment.

    • Avoid Freeze-Thaw Cycles: Aliquot the DMSO stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

    • Standardize Protocols: Ensure the exact same procedure for dissolving and diluting the compound is used for every experiment. See the detailed protocols below.

Issue 3: I am observing unexpected cytotoxicity, even at low concentrations of this compound.

  • Possible Cause: The cytotoxicity may be caused by the solvent (e.g., DMSO) rather than the compound itself.

  • Solution:

    • Run a Vehicle Control: Always include a control group treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experiment. This will help you differentiate between compound-specific effects and solvent-induced effects.

    • Minimize Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your cell culture medium is as low as possible, ideally ≤0.1% and not exceeding 0.5%.[1]

Solubility Data

The approximate solubility of this compound in various solvents is summarized below.

SolventSolubility (approx.)Molar Equivalent (approx.)*Reference
DMF (Dimethylformamide)25 mg/mL38.6 mM[2][3]
DMSO (Dimethyl Sulfoxide)15 mg/mL23.1 mM[2][3]
Ethanol2 mg/mL3.1 mM[2][3]
1:2 solution of DMF:PBS (pH 7.2)0.3 mg/mL0.46 mM[2][3]
0.1 N HCl (pH 1.2)82.35 µg/mL0.13 mM[4]
WaterPractically Insoluble-[4]

*Calculated based on a molecular weight of 648.2 g/mol for Lercanidipine HCl.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, MW: 648.2 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need 6.482 mg of this compound.[1]

  • Weighing: Carefully weigh 6.482 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of DMSO to the tube.[1]

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[1]

  • Sterilization (Optional): For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C.[2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM Lercanidipine HCl stock solution in DMSO

  • Complete, pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. Add 10 µL of the 10 mM stock to 990 µL of complete cell culture medium and mix immediately by pipetting or gentle vortexing.

  • Final Dilution: Use the intermediate solution to prepare your final desired concentrations. For example, to prepare a 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in the well of your assay plate.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the culture medium, ensuring the final DMSO concentration matches the highest concentration used in your experimental wells.

Visual Guides & Pathways

G start Start: Compound Fails to Dissolve q1 Is the compound in the correct primary solvent (e.g., DMSO/DMF)? start->q1 sol_solvent Action: Use recommended solvent (DMSO/DMF). q1->sol_solvent No q2 Is precipitate forming during dilution in aqueous media? q1->q2 Yes a1_yes Yes a1_no No sol_solvent->q1 sol_dilution Action: 1. Add stock to media slowly while stirring. 2. Use intermediate dilution step. 3. Ensure final solvent % is low (<0.5%). q2->sol_dilution Yes q3 Have you tried gentle warming (37°C) and vortexing? q2->q3 No a2_yes Yes a2_no No end_issue Issue Persists: Consider compound purity or consult manufacturer's data sheet. sol_dilution->end_issue sol_heat Action: Gently warm and vortex the solution. q3->sol_heat No q3->end_issue Yes a3_yes Yes a3_no No sol_heat->q3

Caption: Troubleshooting workflow for Lercanidipine HCl solubility issues.

G step1 Step 1: Weigh Lercanidipine HCl Powder step2 Step 2: Add Primary Solvent (DMSO) step1->step2 step3 Step 3: Vortex & Gently Warm (37°C) until Dissolved step2->step3 step4 Step 4: Create Single-Use Aliquots of Concentrated Stock step3->step4 step5 Step 5: Store Aliquots at -20°C step4->step5 step6 Step 6: Dilute a Fresh Aliquot into Culture Medium for Each Experiment step4->step6 For Immediate Use

Caption: Workflow for preparing Lercanidipine HCl stock and working solutions.

G lercanidipine Lercanidipine channel L-Type Voltage-Gated Ca²⁺ Channel (Vascular Smooth Muscle Cell) lercanidipine->channel Blocks ca_influx Ca²⁺ Influx channel->ca_influx Prevents vasodilation Vasodilation (Decreased Blood Pressure) channel->vasodilation Leads to contraction Smooth Muscle Contraction ca_influx->contraction vasoconstriction Vasoconstriction (Increased Blood Pressure) contraction->vasoconstriction

Caption: Simplified mechanism of action for Lercanidipine as a Ca²⁺ channel blocker.

References

Technical Support Center: Forced Degradation Studies of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies of Lercanidipine (B1674757).

Frequently Asked Questions (FAQs)

1. What are the typical stress conditions for forced degradation studies of Lercanidipine?

Forced degradation studies for Lercanidipine typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability.[1][2]

2. What is the expected level of degradation under different stress conditions?

The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration). However, studies have shown that Lercanidipine is particularly susceptible to degradation under alkaline conditions, followed by oxidative, photolytic, acidic, and thermal stress.[3][4][5]

3. What are the major degradation products of Lercanidipine?

The primary degradation pathways for Lercanidipine involve the aromatization of the dihydropyridine (B1217469) ring, the formation of nitroso derivatives, and N-dealkylation in the side chain.[6] Under acidic and basic conditions, specific degradation products are formed, which can be characterized using techniques like LC-MS.[7]

4. Which analytical technique is most suitable for analyzing Lercanidipine and its degradation products?

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for separating and quantifying Lercanidipine from its degradation products.[1][2][8]

Troubleshooting Guides

Issue: Inconsistent or Unexpected Degradation Results

Possible Cause 1: Variation in Experimental Conditions

  • Troubleshooting: Ensure that the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and exposure time are precisely controlled and consistent across experiments. Even minor variations can significantly impact the rate of degradation.[3][5][9]

Possible Cause 2: Impurities in the Drug Substance or Reagents

  • Troubleshooting: Use high-purity Lercanidipine and analytical grade reagents. The presence of impurities can catalyze or interfere with the degradation process.

Possible Cause 3: Inadequate Neutralization

  • Troubleshooting: After acidic or alkaline stress, ensure complete neutralization of the sample solution before analysis.[3][5][10] Incomplete neutralization can affect the chromatographic separation and the stability of the degradation products.

Issue: Poor Chromatographic Separation

Possible Cause 1: Inappropriate HPLC Method

  • Troubleshooting: Develop and validate a stability-indicating HPLC method. This involves optimizing the mobile phase composition, pH, column type, and detection wavelength to achieve adequate resolution between Lercanidipine and all potential degradation products.[5][9]

Possible Cause 2: Co-elution of Degradation Products

  • Troubleshooting: If degradation products are co-eluting, adjust the mobile phase gradient, pH, or try a different column stationary phase (e.g., C8 vs. C18).[5] Utilizing a PDA detector can help in identifying the presence of co-eluting peaks by assessing peak purity.

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies on Lercanidipine. It is important to note that the percentage of degradation can vary based on the specific experimental conditions used in each study.

Table 1: Summary of Forced Degradation Studies of Lercanidipine Hydrochloride

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis 1 N HCl80°C1 hour~7%[3][5]
0.1 N HCl60°C4 hours8.18%[1]
Alkaline Hydrolysis 0.1 N NaOHRoom Temp100 minutes44%[3][5]
0.1 N NaOH60°C4 hours7.24%[1]
Oxidative Degradation 3% H₂O₂80°C1 hour~15%[3][5]
3% H₂O₂Room Temp24 hours0.84%[1]
Thermal Degradation Solid State70°C72 hours6%[3][5]
In Water60°C6 hours0.77%[1]
Photolytic Degradation SunlightAmbient72 hours10%[3]
UV Light (254 nm)Ambient24 hours1.47%[1]

Experimental Protocols

Acidic Degradation
  • Objective: To assess the degradation of Lercanidipine under acidic conditions.

  • Methodology:

    • Accurately weigh and dissolve a known amount of Lercanidipine HCl in a suitable solvent.

    • Add an equal volume of 1 N Hydrochloric Acid (HCl).

    • Reflux the solution at 80°C for 1 hour.[3][5]

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with an appropriate volume of 1 N Sodium Hydroxide (NaOH).

    • Dilute the neutralized solution to a final concentration suitable for HPLC analysis with the mobile phase.

Alkaline Degradation
  • Objective: To evaluate the degradation of Lercanidipine under basic conditions.

  • Methodology:

    • Prepare a stock solution of Lercanidipine HCl.

    • Treat the solution with 0.1 N Sodium Hydroxide (NaOH).

    • Keep the solution at room temperature for 100 minutes.[3][5]

    • Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).

    • Dilute the final solution to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Objective: To determine the susceptibility of Lercanidipine to oxidation.

  • Methodology:

    • Dissolve Lercanidipine HCl in a suitable solvent.

    • Add 3% Hydrogen Peroxide (H₂O₂).

    • Reflux the mixture at 80°C for 1 hour.[3][5]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to the desired concentration for HPLC injection.

Thermal Degradation
  • Objective: To investigate the effect of heat on the stability of Lercanidipine.

  • Methodology:

    • Place the powdered Lercanidipine drug substance in a petri dish.

    • Expose the sample to a constant temperature of 70°C in a hot air oven for 72 hours.[3][5]

    • After the specified time, allow the sample to cool to room temperature.

    • Dissolve a known amount of the heat-treated sample in a suitable solvent and dilute for HPLC analysis.

Photolytic Degradation
  • Objective: To assess the stability of Lercanidipine upon exposure to light.

  • Methodology:

    • Spread a thin layer of powdered Lercanidipine in a clean, dry petri dish.

    • Expose the sample to direct sunlight for 72 hours.[3]

    • Alternatively, place the sample in a UV cabinet at a wavelength of 254 nm for 24 hours.[1]

    • After exposure, dissolve a known quantity of the sample and dilute it for HPLC analysis.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Lercanidipine HCl Drug Substance solution Prepare Stock Solution start->solution acid Acid Hydrolysis (e.g., 1N HCl, 80°C) solution->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) solution->alkali oxidation Oxidative Degradation (e.g., 3% H₂O₂, 80°C) solution->oxidation thermal Thermal Degradation (e.g., 70°C, 72h) solution->thermal photo Photolytic Degradation (e.g., Sunlight, 72h) solution->photo neutralize Neutralization (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilution to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc RP-HPLC Analysis dilute->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies of Lercanidipine.

Lercanidipine_Degradation_Pathways cluster_pathways Degradation Pathways Lercanidipine Lercanidipine (Dihydropyridine Moiety) Aromatization Aromatization of Dihydropyridine Ring Lercanidipine->Aromatization Photolytic/Oxidative Stress Nitroso Formation of Nitroso Derivatives Lercanidipine->Nitroso Photolytic Stress NDealkylation N-dealkylation of Side Chain Lercanidipine->NDealkylation Multiple Stress Conditions

Caption: Major degradation pathways of Lercanidipine under stress conditions.

References

Minimizing reflex tachycardia in animal studies with Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing reflex tachycardia in animal studies involving Lercanidipine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lercanidipine and why is it expected to cause less reflex tachycardia?

Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker.[1][2] Its primary mechanism involves blocking L-type voltage-gated calcium channels in the smooth muscle cells of blood vessels.[1][3] This inhibition of calcium influx leads to vasodilation and a reduction in blood pressure.[3]

Lercanidipine is designed to minimize reflex tachycardia due to two key properties:

  • High Lipophilicity: Lercanidipine is highly lipophilic, allowing it to accumulate in the lipid membranes of smooth muscle cells.[3] This property contributes to a gradual onset and a long duration of action, which helps to avoid the rapid drop in blood pressure that typically triggers a strong baroreceptor-mediated reflex tachycardia.[2][3]

  • High Vascular Selectivity: Lercanidipine exhibits a greater affinity for calcium channels in vascular smooth muscle compared to those in cardiac muscle. This selectivity minimizes direct cardiac effects, such as a negative inotropic effect (reduction in heart contractility).

Q2: What are the key differences in the induction of reflex tachycardia between Lercanidipine and other dihydropyridines like Nifedipine (B1678770)?

First-generation dihydropyridines, such as nifedipine, are known to cause a more pronounced reflex tachycardia.[4] This is largely due to their rapid onset of action, which causes a sudden drop in blood pressure and a strong activation of the sympathetic nervous system.[5] Immediate-release nifedipine formulations, in particular, are associated with significant increases in heart rate.[6]

In contrast, Lercanidipine's slower onset of action leads to a more gradual reduction in blood pressure, which in turn results in a less pronounced activation of the baroreflex mechanism and consequently, a blunted tachycardic response.[4] Human studies have shown that while nifedipine can significantly increase plasma norepinephrine (B1679862) (an indicator of sympathetic activation), Lercanidipine does not produce the same effect.[7]

Q3: How can I further minimize reflex tachycardia in my animal studies with Lercanidipine?

While Lercanidipine is designed to cause minimal reflex tachycardia, several experimental factors can influence the heart rate response. To further minimize this effect, consider the following:

  • Dose-Response Relationship: Administer the lowest effective dose of Lercanidipine to achieve the desired blood pressure reduction without causing a significant drop that would trigger a strong tachycardic reflex. A careful dose-response study is recommended.

  • Co-administration with a Beta-Blocker: The combination of Lercanidipine with a beta-blocker, such as atenolol (B1665814), can effectively prevent reflex tachycardia.[8][9] Beta-blockers work by blocking the effects of the sympathetic nervous system on the heart, thus directly counteracting the increase in heart rate.[8]

  • Acclimatization of Animals: Ensure that the animals are properly acclimatized to the experimental conditions and procedures to minimize stress-induced tachycardia, which can be a confounding factor.

Q4: What are the recommended animal models for studying the effects of Lercanidipine on blood pressure and heart rate?

The most commonly used animal model for studying hypertension and the effects of antihypertensive drugs is the Spontaneously Hypertensive Rat (SHR) . These rats genetically develop hypertension, mimicking essential hypertension in humans. Other models include rats with induced hypertension, such as renovascular hypertension models.

Troubleshooting Guide

Issue: I am observing significant reflex tachycardia in my rats treated with Lercanidipine.

Possible Causes and Solutions:

  • Dosage is too high:

    • Troubleshooting Step: Review your dosing regimen. A high initial dose can cause a rapid decrease in blood pressure, leading to a more pronounced reflex tachycardia.

    • Solution: Conduct a dose-response study to identify the optimal dose that effectively lowers blood pressure without causing significant tachycardia. Start with a lower dose and gradually titrate upwards.

  • Animal Stress:

    • Troubleshooting Step: Evaluate your animal handling and experimental procedures. Stress from handling, restraint, or the experimental environment can lead to an increased heart rate, which may be mistaken for or exacerbate drug-induced tachycardia.

    • Solution: Ensure a proper acclimatization period for the animals to the housing and experimental conditions. Use non-invasive methods for blood pressure and heart rate monitoring, such as telemetry, to minimize stress.[10]

  • Inadequate Acclimatization to Monitoring Equipment:

    • Troubleshooting Step: If using tail-cuff plethysmography, ensure the rats are accustomed to the restrainer and the inflation of the cuff.

    • Solution: Implement a training period where the animals are placed in the restrainers for increasing durations over several days before the actual experiment.

  • Confounding Sympathetic Activation:

    • Troubleshooting Step: The observed tachycardia might be a true, albeit larger than expected, reflex response.

    • Solution: Consider co-administering a low dose of a beta-blocker like atenolol to specifically block the sympathetic input to the heart and isolate the direct vascular effects of Lercanidipine.[8]

Quantitative Data

Table 1: Comparative Effects of Lercanidipine and other Dihydropyridines on Heart Rate in Human Studies

DrugDosageChange in Heart Rate (beats per minute)Study Population
Lercanidipine 10 mgNo significant changeMild to moderate hypertensive patients
Felodipine 10 mgNo significant changeMild to moderate hypertensive patients
Nifedipine GITS 30 mgNo significant changeMild to moderate hypertensive patients

Data from a comparative study in patients with mild to moderate hypertension. While not animal data, it provides a clinical reference for the expected minimal impact of Lercanidipine on heart rate compared to other dihydropyridines.[11]

Table 2: Effect of Lercanidipine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

TreatmentDoseChange in Systolic Blood Pressure (mmHg)
Lercanidipine 3 mg/kg/day for 8 weeksSignificant reduction from baseline

This table illustrates the antihypertensive efficacy of Lercanidipine in a standard animal model of hypertension.

Experimental Protocols

Protocol 1: Oral Administration of Lercanidipine in Rats
  • Preparation of Dosing Solution:

    • Weigh the required amount of Lercanidipine hydrochloride powder.

    • Suspend the powder in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Use a ball-tipped gavage needle of an appropriate size for the rat's weight.

    • Carefully insert the gavage needle over the tongue and into the esophagus.

    • Administer the calculated volume of the Lercanidipine suspension directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Continuous Blood Pressure and Heart Rate Monitoring using Telemetry
  • Transmitter Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant a telemetry transmitter into the peritoneal cavity.

    • Insert the transmitter's catheter into the abdominal aorta for direct blood pressure measurement.

    • Suture the incision and allow the animal to recover for at least one week before starting the experiment.

  • Data Acquisition:

    • House the rat in its home cage placed on a receiver that collects the signals from the implanted transmitter.

    • Record blood pressure and heart rate continuously.

    • Allow for a baseline recording period of at least 24 hours before drug administration to establish normal diurnal rhythms.

  • Data Analysis:

    • Analyze the telemetered data to determine the effects of Lercanidipine on blood pressure and heart rate over time.

    • Compare the post-dosing data to the baseline data for each animal.

Visualizations

Signaling Pathways and Experimental Workflows

Lercanidipine_Mechanism cluster_0 Vascular Smooth Muscle Cell L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Open Relaxation Muscle Relaxation Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Lercanidipine Lercanidipine Lercanidipine->L_type Blocks Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Mechanism of action of Lercanidipine in vascular smooth muscle cells.

Baroreflex_Arc cluster_vasodilation Peripheral Vasodilation cluster_baroreceptors Baroreceptor Activation cluster_cns Central Nervous System cluster_heart Cardiac Response Lercanidipine Lercanidipine Vasodilation Vasodilation Lercanidipine->Vasodilation BP_Drop Blood Pressure Drop Vasodilation->BP_Drop Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) BP_Drop->Baroreceptors Detected by Firing_Rate Decreased Firing Rate Baroreceptors->Firing_Rate Brainstem Brainstem (Medulla) Firing_Rate->Brainstem Signal to Sympathetic_Outflow Increased Sympathetic Outflow Brainstem->Sympathetic_Outflow Heart Heart Sympathetic_Outflow->Heart Stimulates Tachycardia Reflex Tachycardia (Increased Heart Rate) Heart->Tachycardia Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., SHR rats, 1 week) start->acclimatization telemetry Telemetry Transmitter Implantation acclimatization->telemetry recovery Surgical Recovery (1-2 weeks) telemetry->recovery baseline Baseline Data Recording (24-48 hours) recovery->baseline dosing Drug Administration (Lercanidipine or Vehicle) baseline->dosing monitoring Continuous Hemodynamic Monitoring (BP & HR) dosing->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

References

Addressing column overloading in Lercanidipine chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with column overloading during the chromatographic analysis of Lercanidipine.

Troubleshooting Guide: Addressing Column Overloading

Column overloading in High-Performance Liquid Chromatography (HPLC) for Lercanidipine analysis can manifest as distorted peak shapes, such as fronting or tailing, leading to inaccurate quantification and poor resolution. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Peak Fronting

Symptom: The leading edge of the Lercanidipine peak is less steep than the trailing edge, often described as a "shark fin" or "sailboat" shape.[1]

Primary Cause: Peak fronting is almost always caused by column overload, where the sample concentration is too high for the column's capacity.[1][2] This can also occur if the sample is dissolved in a solvent significantly stronger than the mobile phase.[3]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most straightforward solution is to dilute the sample and re-inject it. A 1-in-10 dilution is often sufficient to resolve fronting caused by mass overload.[1]

  • Decrease Injection Volume: If diluting the sample is not feasible, reducing the injection volume can also alleviate column overload.[4]

  • Optimize Sample Solvent: Ensure the sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength.[2][3] Injecting a sample in a much stronger solvent can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[3]

  • Increase Column Capacity: If frequent overloading is an issue, consider using a column with a higher capacity stationary phase (e.g., increased carbon content or pore size) or a column with a larger internal diameter.[5]

Logical Workflow for Troubleshooting Peak Fronting

Peak Fronting Troubleshooting start Peak Fronting Observed step1 Is sample concentration high? start->step1 solution1 Dilute sample and re-inject step1->solution1 Yes step2 Is injection volume large? step1->step2 No end Problem Resolved solution1->end solution2 Decrease injection volume step2->solution2 Yes step3 Is sample solvent stronger than mobile phase? step2->step3 No solution2->end solution3 Prepare sample in mobile phase or weaker solvent step3->solution3 Yes step4 Persistent Issue? step3->step4 No solution3->end solution4 Use higher capacity column step4->solution4 Yes solution4->end

Caption: Troubleshooting workflow for peak fronting.

Issue 2: Peak Tailing

Symptom: The trailing edge of the Lercanidipine peak is extended, resulting in an asymmetrical peak.

Primary Causes:

  • Secondary Interactions: Lercanidipine, a basic compound, can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[2][5]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2]

Troubleshooting Steps:

  • Reduce Sample Concentration/Injection Volume: As with fronting, the first step is to rule out mass overload by diluting the sample or reducing the injection volume.[5][6]

  • Adjust Mobile Phase pH: Lercanidipine has a pKa of approximately 6.83. Operating the mobile phase at a pH well below this (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and reduce interactions with silanols.[2]

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[2]

  • Employ an End-Capped Column: Use a high-quality, well-end-capped column to minimize the number of accessible silanol groups.[2]

  • Column Washing/Replacement: If the problem persists, flush the column with a strong solvent. If this does not resolve the issue, the column may be contaminated or degraded and require replacement.[2]

Logical Workflow for Troubleshooting Peak Tailing

Peak Tailing Troubleshooting start Peak Tailing Observed step1 Is sample concentration high? start->step1 solution1 Dilute sample or reduce injection volume step1->solution1 Yes step2 Is mobile phase pH appropriate? step1->step2 No end Problem Resolved solution1->end solution2 Adjust pH to 2.5-3.5 step2->solution2 No step3 Are secondary interactions suspected? step2->step3 Yes solution2->end solution3 Add competing base (e.g., TEA) to mobile phase step3->solution3 Yes step4 Is the column old or contaminated? step3->step4 No solution3->end solution4 Flush with strong solvent or replace column step4->solution4 Yes solution4->end

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of column overloading in Lercanidipine analysis?

A1: The most common signs are distorted peak shapes. Peak fronting, where the peak appears as a "shark fin," is a classic indicator of mass overload.[1] Peak tailing, where the latter half of the peak is drawn out, can also be a symptom of overloading, although it can have other causes as well.[2][5]

Q2: How can I determine the loading capacity of my HPLC column for Lercanidipine?

A2: The loading capacity is not always explicitly stated by the manufacturer and can depend on the specific analyte and mobile phase. A practical way to determine this is to inject progressively larger amounts of your Lercanidipine standard. When you observe a significant decrease in retention time and/or peak fronting, you have exceeded the mass loading capacity of the column.[7] For a typical 4.6 mm internal diameter column, the sample loading capacity is generally less than 50 µg.[8]

Q3: Can the sample solvent cause peak distortion that mimics column overloading?

A3: Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak fronting or splitting.[3] This is because the strong solvent carries the analyte band down the column too quickly at the beginning of the separation. It is always best to dissolve the sample in the mobile phase itself or a weaker solvent.[3]

Q4: My Lercanidipine peak is broad. Is this also a sign of column overloading?

A4: While severe overloading can lead to peak broadening, other factors are more common causes of broad peaks. These include low flow rate, a poorly packed or old column, or extra-column volume effects (e.g., excessive tubing length).[2] If you suspect overloading, first try reducing the sample concentration. If the peak remains broad, investigate other potential causes.

Experimental Protocols

Representative HPLC Method for Lercanidipine Analysis

This protocol is a compilation of typical conditions found in validated methods and can serve as a starting point for method development and troubleshooting.[9]

ParameterRecommended Condition
Column C8 or C18, 150 x 4.6 mm, 5 µm particle size[10]
Mobile Phase Acetonitrile/Buffer (e.g., 20 mM acetate (B1210297) or phosphate)
pH Adjusted to 3.5 - 4.5 with an appropriate acid[10][9]
Flow Rate 1.0 mL/min[10]
Detection UV at 240 nm[10][9]
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Sample Preparation Dissolve standard/sample in mobile phase

Protocol for Investigating Column Overload

  • Prepare a Stock Solution: Prepare a stock solution of Lercanidipine in the mobile phase at a concentration of 100 µg/mL.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution, for example, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

  • Inject and Analyze: Inject a constant volume (e.g., 10 µL) of each concentration onto the equilibrated HPLC system.

  • Evaluate Chromatograms:

    • Peak Shape: Observe the peak shape for each concentration. Note the concentration at which peak fronting or significant tailing begins to appear. The USP tailing factor should ideally be close to 1.[11]

    • Retention Time: Monitor the retention time. A significant decrease in retention time with increasing concentration is a strong indicator of mass overload.[7]

    • Linearity: Plot the peak area against the concentration. The response should be linear over the desired working range. A deviation from linearity at higher concentrations can indicate overloading.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for Lercanidipine analysis.

Table 1: Linearity and Range of Lercanidipine in HPLC Analysis

Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
20 - 800.9992
50 - 2500.999[12]

Table 2: System Suitability Parameters for Lercanidipine Analysis

ParameterTypical ValueReference
Theoretical Plates > 7000[13]
Tailing Factor ~0.8 - 1.2[9]
Retention Time (min) ~5.97 - 7.73[9][13]

References

Sample preparation techniques to reduce matrix effects in Lercanidipine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Lercanidipine (B1674757). The focus is on sample preparation techniques designed to minimize matrix effects, a common challenge in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Lercanidipine analysis?

Matrix effects in LC-MS/MS analysis of Lercanidipine arise from endogenous components of the biological matrix, such as plasma, that co-elute with the analyte and interfere with the ionization process. This interference can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] The primary culprits are often phospholipids, salts, and other small molecules that are not completely removed during sample preparation.[1]

Q2: How can I evaluate the extent of matrix effects in my Lercanidipine assay?

Several methods can be used to assess matrix effects. The most common approaches include:

  • Post-Column Infusion: This method involves infusing a constant flow of a Lercanidipine standard solution into the mass spectrometer while injecting a blank, extracted matrix sample.[1] Any fluctuation in the baseline signal at the retention time of Lercanidipine indicates ion suppression or enhancement.[1]

  • Post-Extraction Spiking: In this approach, a known amount of Lercanidipine is added to a blank matrix extract. The response is then compared to that of a pure standard solution at the same concentration.[1][3][4] The ratio of these responses provides a quantitative measure of the matrix effect.[1]

  • Standard-Line Slope Comparison: Calibration curves are prepared in both a clean solvent and in an extracted blank matrix. A significant difference in the slopes of these two curves suggests the presence of matrix effects.[1][3][4]

Q3: Which sample preparation technique is most effective for minimizing matrix effects in Lercanidipine analysis?

The choice of sample preparation technique is critical for mitigating matrix effects. Here is a comparison of common techniques:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing interfering matrix components, leading to cleaner extracts and reduced matrix effects.[1][5][6] SPE offers high recovery and is essential for sensitive and accurate quantification by methods like LC-MS/MS.[5]

  • Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts if the solvent system and pH are optimized. However, it can be more labor-intensive than other methods.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is often the least effective at removing matrix components, which can lead to significant matrix effects.[7][8] It may be suitable for less sensitive assays or as a preliminary clean-up step.

Troubleshooting Guide

Issue 1: Low and Inconsistent Analyte Recovery

Potential Cause Troubleshooting Steps
High Plasma Protein Binding Lercanidipine is extensively bound to plasma proteins (>98%).[7] Acidify the plasma sample (e.g., with 2.0 mM ammonium (B1175870) formate (B1220265), pH 2.5) before extraction to improve its release.[7]
Suboptimal pH Lercanidipine's solubility is pH-dependent, with higher solubility at acidic pH.[7] Ensure the pH of the sample and extraction solvent is optimized for efficient extraction.[7]
Inefficient Extraction in LLE Optimize the choice of extraction solvent. A mixture of n-hexane and ethyl acetate (B1210297) (50:50 v/v) has been shown to be effective.[1][9] Ensure vigorous vortexing and sufficient centrifugation time to achieve proper phase separation.[1][9]
Incomplete Elution in SPE Ensure the elution solvent is strong enough to fully elute Lercanidipine from the SPE sorbent. Methanol (B129727) is commonly used.[1] Test different elution volumes to ensure complete recovery.[1]
Analyte Adsorption to Precipitated Protein (PPT) After adding the precipitating solvent (e.g., methanol), vortex vigorously.[7] Centrifuge at high speed for a sufficient duration to ensure a compact protein pellet.[7]
Photodegradation Lercanidipine is sensitive to light.[7] Handle samples under red or yellow monochromatic light to prevent degradation.[7]

Issue 2: Poor Peak Shape and/or Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Inadequate Sample Cleanup Switch from protein precipitation to a more robust method like SPE or LLE to remove a wider range of interfering matrix components.[1][6]
Column Contamination Implement a robust column washing procedure between injections.[1] Use a guard column to protect the analytical column from strongly retained matrix components.[1]
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient to improve separation from co-eluting matrix components.[1][6]

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for Lercanidipine analysis, highlighting the performance of different sample preparation techniques.

Table 1: Comparison of Sample Preparation Techniques

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Extraction Recovery >94%[3][4][6][10]Generally lower and more variable than SPENot explicitly stated, but method was successful for a bioequivalence study.[7]
Matrix Effect Minimal, with IS-normalized matrix factors typically between 0.98 and 1.05[11]Can be significant if not optimizedHigher potential for significant matrix effects
Linearity Range (ng/mL) 0.010 - 20.0[4][10]0.025 - 10.0[9]5.0 - 250.0 (by HPLC)[12]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.010 - 0.041[5][10]0.025[9]5.0 (by HPLC)[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lercanidipine in Human Plasma

This protocol is adapted from a validated method for the extraction of Lercanidipine from human plasma.[4][10][13]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature and vortex to ensure homogeneity.[5][13]

    • To 100 µL of plasma, add a specific volume of the internal standard (e.g., Lercanidipine-d3) working solution.[1][13]

    • Add 100 µL of 2.0 mM ammonium formate in water (pH 2.5) and vortex for 10 seconds.[1][7]

    • Centrifuge the samples at 13,148 x g for 5 minutes at 10°C.[1][7]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata™-X, 30 mg, 1 mL) with 1.0 mL of methanol followed by 1.0 mL of purified water or 2.0 mM ammonium formate in water (pH 2.5).[1][13]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[1][13]

  • Washing:

    • Wash the cartridge with 1.0 mL of 5% methanol in water to remove interfering substances.[1][13]

  • Elution:

    • Elute the analyte and internal standard with 0.5 - 1.0 mL of methanol into a clean collection tube.[1][13]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.[13]

    • Reconstitute the dried residue in a specific volume of the mobile phase for LC-MS/MS analysis.[13]

Protocol 2: Liquid-Liquid Extraction (LLE) for Lercanidipine in Human Plasma

This protocol is based on the method described by Harahap et al.[9]

  • Sample Aliquoting and Internal Standard Addition:

    • Take an aliquot of the plasma sample.

    • Add the internal standard (e.g., amlodipine).[1]

  • Extraction:

    • Add 5 mL of a mixture of n-hexane-ethyl acetate (50:50 v/v).[1][9]

    • Vortex the mixture for 3 minutes.[1][9]

  • Centrifugation:

    • Centrifuge at 4000 rpm for 20 minutes.[1][9]

  • Evaporation and Reconstitution:

    • Transfer the organic (upper) layer to a new tube.[7]

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[1][9]

    • Reconstitute the residue with 100 µL of the mobile phase for analysis.[1][9]

Visualizations

experimental_workflow plasma Plasma Sample is_add Add Internal Standard plasma->is_add pretreatment Sample Pre-treatment is_add->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe Cleaner Extract lle Liquid-Liquid Extraction (LLE) pretreatment->lle ppt Protein Precipitation (PPT) pretreatment->ppt Faster, Less Clean evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon lcms LC-MS/MS Analysis ppt->lcms evap_recon->lcms

Caption: Experimental workflow for Lercanidipine sample preparation.

troubleshooting_logic issue Poor Analytical Results low_recovery Low/Inconsistent Recovery? issue->low_recovery bad_peak Poor Peak Shape? issue->bad_peak low_recovery->bad_peak No check_ph Optimize pH (Acidify) low_recovery->check_ph Yes improve_cleanup Improve Sample Cleanup (SPE > LLE > PPT) bad_peak->improve_cleanup Yes check_extraction Optimize Extraction (Solvent, Method) check_ph->check_extraction check_stability Check for Photodegradation check_extraction->check_stability optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom column_maint Column Maintenance (Wash, Guard Column) optimize_chrom->column_maint

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Stability-Indicating HPLC Method for Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the stability-indicating HPLC analysis of Lercanidipine (B1674757) and its degradation products.

Experimental Protocols & Methodologies

A robust stability-indicating HPLC method is crucial for separating Lercanidipine from its degradation products formed under various stress conditions. Below are representative experimental protocols synthesized from validated methods.

Chromatographic Conditions

Successful separation of Lercanidipine and its degradants can be achieved using the following conditions.

ParameterCondition 1Condition 2
Column Chromasil YMC Pack C8 (150 x 4.6 mm, 5µm)[1][2]Symmetry C18 (250 x 4.6 mm, 5µm)[3]
Mobile Phase 0.02M Ammonium Dihydrogen Phosphate Buffer:Methanol (B129727) (35:65, v/v), pH 3.5 adjusted with Phosphoric Acid[1][2]Potassium Dihydrogen Orthophosphate Buffer:Methanol:Acetonitrile (40:40:20, v/v/v)[3]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]
Detection (UV) 240 nm[1][2]256 nm[3]
Injection Volume 20 µLNot Specified
Column Temp. Ambient (e.g., 30°C or 35°C for robustness checks)[1][4]Ambient
Retention Time ~4-6 min~4.78 min[3]
Standard and Sample Preparation
  • Diluent: A mixture of water and methanol (30:70, v/v) or the mobile phase itself is commonly used.

  • Standard Stock Solution: Accurately weigh and dissolve Lercanidipine Hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Dilute the stock solution to a working concentration within the linear range of the method (e.g., 20-80 µg/mL).[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a set number of tablets (e.g., 20).

    • Transfer a quantity of powder equivalent to a single dose (e.g., 10 mg Lercanidipine) into a volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, the drug is subjected to stress conditions to produce degradation products.[5]

Stress ConditionProcedureTypical Degradation
Acid Hydrolysis Reflux drug solution in 1 N HCl at 80°C for 1-2 hours, then neutralize.[1][6]~7-8% degradation.[1][3]
Base Hydrolysis Treat drug with 0.1 N NaOH at room temperature for ~100 min or reflux at 60-80°C for 2-4 hours, then neutralize.[1][3][6]Significant degradation, up to 44%.[1]
Oxidative Reflux drug solution with 3% Hydrogen Peroxide (H₂O₂) at 80°C for 1 hour.[1]~15% degradation.[1]
Thermal Expose powdered drug to 70°C for 72 hours.[1]~6% degradation.[1]
Photolytic Expose drug solution or powder to UV light (e.g., 254 nm) for 24 hours.[3]~1-10% degradation.[1][3]

dot digraph "Forced_Degradation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_stress" { label="Stress Conditions"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

Stock -> {Acid, Base, Oxidative, Thermal, Photo} [style=invis]; Acid -> Neutralize [lhead=cluster_analysis, color="#5F6368"]; Base -> Neutralize [color="#5F6368"]; Oxidative -> Dilute [color="#5F6368"]; Thermal -> Dilute [color="#5F6368"]; Photo -> Dilute [color="#5F6368"];

Neutralize -> Dilute [color="#5F6368"]; Dilute -> Inject [color="#5F6368"]; Inject -> Analyze [color="#5F6368"];

{rank=same; Acid; Base; Oxidative; Thermal; Photo;} } Caption: Workflow for forced degradation studies of Lercanidipine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of Lercanidipine.

Q1: Why is my Lercanidipine peak showing significant tailing?

A1: Peak tailing is a common issue for basic compounds like Lercanidipine. It is often caused by secondary interactions between the protonated amine group of the analyte and acidic silanol (B1196071) groups on the HPLC column packing.

  • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5).[7] This keeps the Lercanidipine molecule fully protonated and minimizes interactions with silanol groups.[7]

  • Solution 2: Use a Competing Base: Add a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[7]

  • Solution 3: Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column. End-capping minimizes the number of available free silanol groups.[7]

  • Solution 4: Check for Column Overload: Injecting too high a concentration can saturate the column. Try diluting your sample and re-injecting.[7][8]

Q2: My Lercanidipine peak is fronting. What is the cause?

A2: Peak fronting, where the front of the peak is less steep than the back, can also occur.

  • Solution 1: Match Sample Solvent to Mobile Phase: The most common cause is dissolving the sample in a solvent that is significantly "stronger" (has higher elution strength) than the mobile phase. This causes the analyte band to spread and accelerate at the top of the column. Always try to dissolve your sample in the mobile phase itself.[8]

  • Solution 2: Avoid Sample Overload: Similar to tailing, injecting too much analyte can lead to fronting. Dilute the sample and check if the peak shape improves.[7][8]

Q3: I am seeing a split peak for Lercanidipine. How can I fix this?

A3: A split peak indicates a disruption in the sample path, causing the analyte to travel in two or more bands.

  • Solution 1: Check for Blockages: A partially blocked column inlet frit is a frequent cause.[8] Try back-flushing the column according to the manufacturer's instructions. Using an in-line filter or guard column can prevent this.[8]

  • Solution 2: Inspect the Injector: A partially clogged injection port or a damaged rotor seal can cause improper sample introduction.[8] Clean and inspect the injector components.

  • Solution 3: Address Column Voids: A void or channel in the column packing at the inlet can cause peak splitting.[8] This is often due to pressure shocks or column age and typically requires column replacement.[8]

Q4: The resolution between my Lercanidipine peak and a degradation product is poor. What should I do?

A4: In a stability-indicating method, baseline resolution between the parent drug and all degradation products is critical.

  • Solution 1: Optimize Mobile Phase Composition: A slight change in the organic-to-aqueous ratio can significantly impact resolution. To increase retention and potentially improve separation, try decreasing the percentage of the organic component (e.g., change Methanol from 65% to 63%).

  • Solution 2: Adjust Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and often improves resolution, at the cost of a longer run time.

  • Solution 3: Evaluate pH: Small adjustments to the mobile phase pH can alter the ionization state of degradants and improve separation. Ensure any changes remain within the stable pH range of your column.

dot digraph "Troubleshooting_Resolution" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Poor Resolution\n(Rs < 1.5)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step1 [label="Decrease % Organic\nin Mobile Phase", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Decrease Flow Rate\n(e.g., 1.0 -> 0.8 mL/min)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Adjust Mobile Phase pH\n(within column limits)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Evaluate Different\nColumn Chemistry\n(e.g., C8 -> C18 or Phenyl)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

Result1 [label="Resolution\nImproved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result2 [label="Resolution\nImproved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result3 [label="Resolution\nImproved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

End_Good [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [color="#5F6368"]; Step1 -> Result1 [color="#5F6368"]; Result1 -> End_Good [label="Yes", color="#34A853"]; Result1 -> Step2 [label="No", color="#EA4335"]; Step2 -> Result2 [color="#5F6368"]; Result2 -> End_Good [label="Yes", color="#34A853"]; Result2 -> Step3 [label="No", color="#EA4335"]; Step3 -> Result3 [color="#5F6368"]; Result3 -> End_Good [label="Yes", color="#34A853"]; Result3 -> Step4 [label="No", color="#EA4335"]; } Caption: Decision tree for troubleshooting poor peak resolution.

Q5: What are the typical validation parameters for this method?

A5: The method should be validated according to ICH guidelines.[3]

ParameterTypical Acceptance Criteria / Finding
Specificity The Lercanidipine peak should be pure and free from interference from placebo, impurities, and degradation products.[1][2]
Linearity Correlation coefficient (r²) should be > 0.999 over the specified concentration range (e.g., 20-80 µg/mL).[1]
Accuracy Mean recovery should be within 98-102% (e.g., reported values of 99.3-101.9%).[1]
Precision Relative Standard Deviation (RSD) for repeatability and intermediate precision should be < 2%.
LOD / LOQ The method should be sensitive enough for its intended purpose. Reported values are ~0.1 µg/mL (LOD) and ~0.3 µg/mL (LOQ).[1][2]
Robustness The method should be unaffected by small, deliberate changes in parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature.[1]

References

Lercanidipine Dosage Adjustment in Hypertensive Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Lercanidipine (B1674757) dosage for various hypertensive animal models. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lercanidipine?

A1: Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1] This action prevents the influx of calcium ions, leading to smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[2][3] Lercanidipine also exhibits some activity at T-type calcium channels, which may contribute to its renal-protective effects.[4]

Q2: Which hypertensive animal models are commonly used to test Lercanidipine, and what are the typical dosage ranges?

A2: Lercanidipine has been evaluated in several hypertensive rat models. The appropriate dosage can vary depending on the model and the desired therapeutic effect. Commonly used models and their typical oral dosage ranges are summarized below.

Q3: How should Lercanidipine be prepared and administered for oral gavage in rats?

A3: For oral administration in rats, Lercanidipine hydrochloride can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.[2] It is recommended to prepare fresh suspensions daily to ensure stability.[2]

Q4: What are the key considerations for accurate blood pressure measurement in rats using the tail-cuff method?

A4: Accurate and reproducible blood pressure measurements are crucial for evaluating the efficacy of Lercanidipine. Key considerations for the tail-cuff method include:

  • Acclimatization: Rats should be acclimated to the restraining device and the measurement procedure for several days before the actual experiment to minimize stress-induced blood pressure fluctuations.[2]

  • Animal Handling: Gentle and consistent handling is essential to reduce stress.

  • Temperature: The rat's tail should be warmed to ensure adequate blood flow for signal detection.

  • Multiple Readings: At each time point, obtain at least three to five consecutive stable readings and average them for each animal.[2]

Troubleshooting Guide

Issue 1: High variability in blood pressure readings between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration, stress, or improper blood pressure measurement technique.

  • Solution:

    • Ensure precise and consistent oral gavage technique for all animals.

    • Standardize the acclimatization period and handling procedures to minimize stress.

    • Verify that the tail-cuff is the correct size and is placed properly on the tail. Ensure consistent tail warming before each measurement.

Issue 2: No significant reduction in blood pressure observed after Lercanidipine administration.

  • Possible Cause: Incorrect dosage, improper drug preparation, or advanced stage of hypertension in the animal model.

  • Solution:

    • Verify the dosage calculation and the concentration of the Lercanidipine suspension.

    • Ensure the Lercanidipine suspension is homogenous before each administration.

    • Consider that in some models with severe and established hypertension, a higher dose or a longer treatment duration may be necessary. It is advisable to perform a dose-response study to determine the optimal dose for the specific model and experimental conditions.

Issue 3: Signs of distress or adverse effects in animals after drug administration.

  • Possible Cause: Although Lercanidipine is generally well-tolerated at therapeutic doses in animal models, high doses may lead to excessive vasodilation.[1][5]

  • Solution:

    • Monitor animals closely after administration for any signs of lethargy, dizziness, or other abnormal behaviors.

    • If adverse effects are observed, consider reducing the dosage. In clinical settings with humans, common side effects are related to vasodilation and include headaches, flushing, and swollen ankles, which often improve as the body adapts.[6]

Data Presentation

The following tables summarize quantitative data on Lercanidipine dosage and its effects in different hypertensive rat models.

Table 1: Lercanidipine Dosage and Effects in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day)Administration RouteTreatment DurationEffect on Systolic Blood Pressure (SBP)Reference
3Oral (in drinking water)8 weeksSignificantly reduced from baseline (Baseline: 185 ± 5 mmHg)[2]
1.92 - 7.68Oral Gavage (single dose)Single DoseDose-dependent reduction in Mean Arterial Pressure (MAP)[2]
Up to 7.66Oral GavageNot SpecifiedDose-dependent reduction in blood pressure[7]

Table 2: Lercanidipine Dosage and Effects in Cohen-Rosenthal Diabetic Hypertensive Rats (CRDHR)

Dose (mg/kg/day)Administration RouteTreatment DurationEffect on Systolic Blood Pressure (SBP)Reference
3Oral (in drinking water)8 weeksSignificantly reduced from baseline (Baseline: 178 ± 7 mmHg)[2][8]

Table 3: Lercanidipine in Other Hypertensive Models (Qualitative Data)

Animal ModelKey FindingsReference
Dahl Salt-Sensitive (SS) Rat This model is well-established for studying salt-sensitive hypertension. While specific dose-response data for Lercanidipine is not readily available in the reviewed literature, this model is suitable for evaluating antihypertensive agents.[2]
Renovascular Hypertensive (2K1C) Rat This model mimics hypertension caused by renal artery stenosis. Lercanidipine is expected to be effective in this model due to its mechanism of action.[2]
Renal Hypertensive Dog In acute oral administration, Lercanidipine was as potent as nitrendipine. After repeated administration, its action was longer-lasting than nicardipine.[9]

Experimental Protocols

1. Induction of Hypertension in Animal Models

  • Spontaneously Hypertensive Rat (SHR): Hypertension develops spontaneously in this genetic model, typically reaching a stable state by 12-14 weeks of age.[2]

  • Dahl Salt-Sensitive (SS) Rat: Hypertension is induced by feeding a high-salt diet (e.g., 8% NaCl).[2]

  • Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C) Model: Hypertension is surgically induced by placing a silver clip around one of the renal arteries in male Wistar rats.[2]

2. Preparation and Administration of Lercanidipine

  • Preparation of Dosing Solution: Suspend this compound in a vehicle of 0.5% carboxymethyl cellulose (CMC) in sterile water. Prepare fresh daily.[2]

  • Route of Administration (Oral Gavage):

    • Accurately weigh each animal to determine the correct volume of the dosing solution to administer.

    • Use a ball-tipped gavage needle of an appropriate size for the rat.

    • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus and down to the stomach.

    • Administer the calculated volume of the Lercanidipine suspension or vehicle.[2]

3. Blood Pressure Measurement (Tail-Cuff Plethysmography)

  • Acclimatization: Acclimatize the rats to the restraining device and the procedure for several days before the start of measurements.[2]

  • Procedure:

    • Place an inflatable cuff and a pulse sensor around the base of the rat's tail.

    • Inflate the cuff to a pressure above the expected systolic blood pressure to occlude the caudal artery.

    • Gradually deflate the cuff.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Obtain and average at least three to five consecutive stable readings for each animal at each time point.[2]

Visualizations

Lercanidipine_Signaling_Pathway Lercanidipine Lercanidipine L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Lercanidipine->L_type_Ca_Channel Blocks Ca_Influx Decreased Intracellular Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Reduces activation of MLCK_active MLCK-CaM Complex (Active) MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) MLCK_inactive->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Vascular Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Relaxation Vasodilation & Reduced Blood Pressure Contraction->Relaxation Inhibition of Contraction leads to

Caption: Lercanidipine's signaling pathway in vascular smooth muscle cells.

Experimental_Workflow Model_Selection 1. Animal Model Selection (e.g., SHR, Dahl SS, 2K1C) Hypertension_Induction 2. Induction of Hypertension (if applicable) Model_Selection->Hypertension_Induction Acclimatization 3. Acclimatization & Baseline BP Hypertension_Induction->Acclimatization Drug_Admin 4. Lercanidipine Administration (Oral Gavage) Acclimatization->Drug_Admin BP_Monitoring 5. Blood Pressure Monitoring (Tail-Cuff Method) Drug_Admin->BP_Monitoring Data_Analysis 6. Data Analysis BP_Monitoring->Data_Analysis Conclusion 7. Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating Lercanidipine.

Troubleshooting_Logic Start Start Troubleshooting High_Variability High BP Variability? Start->High_Variability Check_Admin Check Drug Administration & Gavage Technique High_Variability->Check_Admin Yes No_Effect No BP Reduction? High_Variability->No_Effect No Check_Stress Review Acclimatization & Handling Protocols Check_Admin->Check_Stress Check_BP_Tech Verify Tail-Cuff Technique & Equipment Check_Stress->Check_BP_Tech Check_BP_Tech->No_Effect Check_Dosage Verify Dosage Calculation & Drug Preparation No_Effect->Check_Dosage Yes Adverse_Effects Adverse Effects? No_Effect->Adverse_Effects No Consider_Model Consider Model's Hypertension Severity Check_Dosage->Consider_Model Consider_Model->Adverse_Effects Monitor_Animal Monitor Animal Behavior Closely Adverse_Effects->Monitor_Animal Yes End End Adverse_Effects->End No Adjust_Dose Consider Dose Reduction Monitor_Animal->Adjust_Dose Adjust_Dose->End

Caption: Troubleshooting decision tree for Lercanidipine experiments.

References

Resolving Split Peaks in the Chromatogram of Lercanidipine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lercanidipine (B1674757) analysis. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues, specifically split peaks, encountered during the analysis of Lercanidipine.

Troubleshooting Guide: Split Peaks in Lercanidipine Chromatogram

A split peak in a chromatogram for Lercanidipine suggests that the analyte band is being divided either before or during its passage through the column. This can lead to inaccurate quantification and misinterpretation of results. The following section provides a step-by-step guide to diagnose and resolve this issue.

Question: Why is my Lercanidipine peak splitting?

Answer: Peak splitting for Lercanidipine can arise from several factors related to the HPLC system, the analytical column, or the sample itself. The most common causes are outlined below, along with recommended solutions.

1. Column Issues

A compromised column is a frequent cause of peak splitting.

  • Partially Blocked Inlet Frit: Particulates from the sample, mobile phase, or worn pump seals can obstruct the inlet frit, causing an uneven distribution of the sample onto the column.[1]

    • Solution: Disconnect the column and reverse-flush it according to the manufacturer's instructions. If the problem persists, the frit may need to be replaced. Installing an in-line filter or guard column can prevent future blockages.[1]

  • Column Bed Collapse or Void: A void at the head of the column can create two different flow paths for the sample, resulting in a split peak.[1] This is often caused by pressure shocks or operating at a pH that degrades the silica (B1680970) packing.

    • Solution: A column void is generally irreversible, and the column will likely need to be replaced.[1]

2. Sample and Mobile Phase Incompatibility

The composition of the sample solvent relative to the mobile phase is critical for good peak shape.

  • Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column in a distorted band, leading to a split peak.[1][2]

    • Solution: Whenever possible, dissolve and inject the Lercanidipine standard and samples in the mobile phase itself.[1] If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase.

3. Injection and System Issues

Problems with the injector or other parts of the HPLC system can also lead to peak splitting.

  • Injector Problems: A partially blocked injection port or a poorly seated ferrule can cause the sample to be introduced to the column in a disjointed manner.[1]

    • Solution: Inspect and clean the injector and all connecting tubing. Ensure all fittings are secure.

  • Co-elution: The split peak might be two separate, closely eluting compounds rather than a single analyte.

    • Solution: To test for co-elution, try a smaller injection volume. If the two peaks become more distinct, optimize the method to improve resolution. This can be achieved by adjusting the mobile phase composition, temperature, or flow rate.

Frequently Asked Questions (FAQs)

Q1: Could the physicochemical properties of Lercanidipine contribute to peak splitting?

A1: Yes, the properties of Lercanidipine can influence its chromatographic behavior. Lercanidipine is a basic compound with a pKa of approximately 6.83.[2][3] Its solubility is highly pH-dependent, being more soluble in acidic conditions and practically insoluble in water.[3][4][5] If the mobile phase pH is close to the pKa of Lercanidipine, small fluctuations in pH can alter its ionization state, potentially leading to peak shape issues, including splitting. It is advisable to use a buffered mobile phase with a pH at least 2 units away from the analyte's pKa.

Q2: I'm still seeing a split peak after trying the above solutions. What else could be the cause?

A2: If the common causes have been ruled out, consider the following:

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that interact with Lercanidipine, causing peak distortion. Try flushing the column with a strong solvent.

  • Temperature Effects: A significant temperature difference between the column and the injected sample can sometimes lead to peak splitting.[6] Ensure the sample is equilibrated to the column temperature before injection.

  • Column Overloading: Injecting a sample with a very high concentration of Lercanidipine can saturate the stationary phase and lead to peak distortion, which may manifest as splitting.[7] Try diluting your sample and reinjecting.

Experimental Protocols

A robust HPLC method is essential for obtaining symmetrical peaks. Below is a summary of typical starting conditions for Lercanidipine analysis, compiled from various validated methods.[8][9][10][11]

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5 µm)[10]C8 (e.g., Chromasil YMC Pack, 150 x 4.6 mm, 5 µm)[11]C18 (e.g., Luna, 150 x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid (50:50, v/v)[10]Methanol : 0.02 M Ammonium Dihydrogen Phosphate (pH 3.5) (65:35, v/v)[11]Acetonitrile : Phosphate Buffer (pH 3.6) (60:40, v/v)[9]
Flow Rate 1.0 mL/min[10]1.0 mL/min[11]0.5 mL/min[9]
Detection UV at 225 nm[10]UV at 240 nm[11]UV at 235 nm[9]
Column Temp. 30 °C[10]AmbientAmbient

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting split peaks and the potential causes.

G cluster_0 cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues cluster_3 start Split Peak Observed for Lercanidipine q1 Is the peak splitting observed for all peaks? start->q1 a1_yes Yes q1->a1_yes All Peaks a1_no No q1->a1_no Lercanidipine Peak Only c1 Check for Blocked Inlet Frit a1_yes->c1 c4 Verify Sample Solvent Compatibility a1_no->c4 c2 Inspect Injector Port and Ferrules c1->c2 c3 Consider Column Void/Collapse c2->c3 end Peak Shape Improved c3->end c5 Check for Co-elution (Inject smaller volume) c4->c5 c6 Assess for Column Overload (Dilute sample) c5->c6 c7 Evaluate Mobile Phase pH vs. Lercanidipine pKa c6->c7 c7->end

Caption: Troubleshooting workflow for split peaks in Lercanidipine analysis.

G cluster_column Column Related cluster_method Method & Sample Related cluster_system System Related Split Peak Split Peak Blocked Frit Blocked Frit Split Peak->Blocked Frit Column Void Column Void Split Peak->Column Void Contamination Contamination Split Peak->Contamination Strong Sample Solvent Strong Sample Solvent Split Peak->Strong Sample Solvent Co-elution Co-elution Split Peak->Co-elution Column Overload Column Overload Split Peak->Column Overload Injector Issue Injector Issue Split Peak->Injector Issue Temperature Mismatch Temperature Mismatch Split Peak->Temperature Mismatch

Caption: Potential causes of peak splitting for Lercanidipine.

References

Validation & Comparative

Lercanidipine and Amlodipine: A Comparative Review of Efficacy in Hypertensive Models

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hypertension, both Lercanidipine (B1674757) and Amlodipine (B1666008), third and second-generation dihydropyridine (B1217469) calcium channel blockers (CCBs) respectively, are widely utilized. While both effectively lower blood pressure by inducing peripheral vasodilation, emerging evidence from preclinical and clinical studies highlights significant differences in their pharmacological profiles, particularly concerning renal protection and side effects.[1][2] This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Arterioles

The primary distinction in the renal effects of Lercanidipine and Amlodipine lies in their differential action on the glomerular arterioles.[1] Lercanidipine is suggested to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles. This dual action helps to maintain or even reduce intraglomerular pressure, a key factor in the progression of renal damage.[1][3][4] In contrast, older generation CCBs like Amlodipine are believed to primarily dilate the afferent arteriole, which can lead to an increase in intraglomerular pressure.[1] This difference is attributed to Lercanidipine's ability to inhibit both L-type and T-type calcium channels, whereas Amlodipine is more selective for L-type channels.[2][5] The inhibition of T-type calcium channels in the efferent arterioles is thought to contribute to Lercanidipine's unique renal-protective properties.[2][5]

cluster_Amlodipine Amlodipine cluster_Lercanidipine Lercanidipine A_L_type L-type Ca2+ Channel (Afferent Arteriole) A_Vasodilation Vasodilation A_L_type->A_Vasodilation Inhibition A_Increased_Pressure Increased Intraglomerular Pressure A_Vasodilation->A_Increased_Pressure L_L_type L-type Ca2+ Channel (Afferent Arteriole) L_Afferent_Vaso Afferent Vasodilation L_L_type->L_Afferent_Vaso Inhibition L_T_type T-type Ca2+ Channel (Efferent Arteriole) L_Efferent_Vaso Efferent Vasodilation L_T_type->L_Efferent_Vaso Inhibition L_Reduced_Pressure Reduced/Maintained Intraglomerular Pressure L_Afferent_Vaso->L_Reduced_Pressure L_Efferent_Vaso->L_Reduced_Pressure

Differential effects of Amlodipine and Lercanidipine on glomerular arterioles.

Comparative Efficacy Data

The antihypertensive effects of Lercanidipine and Amlodipine have been compared in various experimental models, from spontaneously hypertensive rats (SHR) to clinical trials in human subjects. While both drugs demonstrate comparable blood pressure-lowering efficacy, Lercanidipine often exhibits a better tolerability profile, particularly with a lower incidence of peripheral edema.[6][7][8]

Preclinical Data in Hypertensive Rat Models

Studies in spontaneously hypertensive rats (SHR) have provided valuable insights into the renal and cardiovascular effects of Lercanidipine and Amlodipine.

ParameterAnimal ModelLercanidipine EffectAmlodipine EffectReference
Blood Pressure SHR, CRDHRSignificant reductionSignificant reduction[9]
Proteinuria Nephrectomized SHRSignificantly reduced-[3]
Renal Injury Progression Nephrectomized SHRPrevented-[3]
Glomerular Arterioles SHRDilation of both afferent and efferent arteriolesPrimarily afferent arteriole dilation[3][5]
Cardiac Hypertrophy SHR, CRDHRCountered left ventricle thickening-[9]
Coronary Vascular Changes SHR, CRDHRCountered luminal narrowing and tunica media thickening-[9]

SHR: Spontaneously Hypertensive Rats; CRDHR: Cohen-Rosenthal Diabetic Hypertensive Rats

Clinical Trial Data

Head-to-head clinical trials have further elucidated the comparative efficacy and tolerability of Lercanidipine and Amlodipine in hypertensive patients.

StudyPrimary OutcomeLercanidipine ResultAmlodipine ResultKey FindingReference
RED LEVEL Study Change in albuminuria (in combination with Enalapril)Significant reductionNo significant reductionLercanidipine combination showed superior anti-albuminuric effect.[3][1]
TOLERANCE Study Incidence of adverse eventsLower incidence of vasodilation-related side effects (e.g., ankle edema).[10][11]Higher incidence of vasodilation-related side effects.[10][11]Lercanidipine is better tolerated, especially at higher doses.[10][10][11]
Comparative Study (Raparti et al.) Antihypertensive efficacy and adverse reactionsComparable blood pressure reductionComparable blood pressure reductionSignificantly lower incidence of pedal edema with Lercanidipine.[8][12][8][12]
Pedrinelli et al. Leg weight (surrogate for edema)Smaller increase in leg weightGreater increase in leg weightAmlodipine has a greater edema-forming potential.[13][13]
Multicenter Retrospective Study Major Adverse Cardiovascular Events (MACE)Comparable effectiveness in preventing MACE.[14]Comparable effectiveness in preventing MACE.[14]Lercanidipine is a preferable option due to fewer side effects.[14][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies.

Preclinical Study in Spontaneously Hypertensive Rats (SHR)
  • Objective: To investigate the effects of Lercanidipine on glomerular arterioles in hypertensive rats.

  • Animal Model: Wistar-Kyoto normotensive rats (WKY) and spontaneously hypertensive rats (SHR).[3]

  • Intervention: SHR were treated with Lercanidipine.[3]

  • Methodology:

    • Measurement of afferent and efferent arteriole diameters in the renal microvessels.[3]

  • Endpoint: Changes in the diameter of glomerular arterioles.[3]

The RED LEVEL Study: A Clinical Trial
  • Objective: To compare the effects of Lercanidipine/Enalapril and Amlodipine/Enalapril combinations on renal function in hypertensive patients with albuminuria.[1][3]

  • Study Design: A 12-month, prospective, multi-center, randomized, open-label, blinded-endpoint (PROBE) study.[1][3]

  • Participants: Hypertensive patients with albuminuria.[1][3]

  • Intervention: Patients were randomized to receive either a combination of Lercanidipine and Enalapril or Amlodipine and Enalapril.[1]

  • Data Collection: Blood pressure and renal function parameters (albuminuria, serum creatinine (B1669602), creatinine clearance, and eGFR) were measured at baseline and at 3, 6, and 12 months.[1]

  • Primary Endpoint: Changes in renal function parameters.[1]

start Hypertensive Patients with Albuminuria randomization Randomization start->randomization group_L Lercanidipine + Enalapril randomization->group_L Group 1 group_A Amlodipine + Enalapril randomization->group_A Group 2 follow_up Follow-up (3, 6, 12 months) group_L->follow_up group_A->follow_up data_collection Data Collection: - Blood Pressure - Albuminuria - Serum Creatinine - eGFR follow_up->data_collection endpoint Primary Endpoint: Change in Renal Function Parameters data_collection->endpoint

Experimental workflow of the RED LEVEL study.

Conclusion

Both Lercanidipine and Amlodipine are effective antihypertensive agents. However, a significant body of evidence from both preclinical and clinical studies suggests that Lercanidipine may offer advantages, particularly in terms of renal protection and a more favorable side-effect profile.[4] Its unique mechanism of action, involving the dilation of both afferent and efferent glomerular arterioles, appears to confer a renoprotective effect, evidenced by a reduction in proteinuria.[2][3] Furthermore, the consistently lower incidence of peripheral edema with Lercanidipine compared to Amlodipine enhances its tolerability and may improve patient adherence to treatment.[6][7][8] For researchers and clinicians, these differences are critical considerations in the selection of antihypertensive therapy, especially for patients with or at risk of renal impairment.[5]

References

A Comparative Guide to Validated Analytical Methods for Lercanidipine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker, in accordance with ICH (International Council for Harmonisation) guidelines. The selection of a robust and reliable analytical method is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines key performance characteristics of various techniques, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Validated Methods

The following tables summarize the key validation parameters for the most commonly employed analytical methods for Lercanidipine determination: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Table 1: Comparison of Chromatographic Methods (HPLC and HPTLC) for Lercanidipine Analysis

ParameterHPLC Method 1HPLC Method 2HPTLC Method
Stationary Phase Chromasil YMC Pack C8 (150 x 4.6 mm, 5µm)[1]Symmetry C18 (250 x 4.6 mm, 5µm)[2][3]Pre-coated silica (B1680970) gel 60F254 aluminum plates[1][4]
Mobile Phase 0.02 M Ammonium (B1175870) dihydrogen phosphate (B84403) buffer:Methanol (B129727) (35:65, v/v), pH 3.5[1]Dihydrogen Orthophosphate Buffer:Methanol:Acetonitrile (40:40:20, v/v/v)[2][3]Toluene:n-butanol:Formic acid (6:4:1, v/v/v)[1][4]
Detection Wavelength 240 nm[1][5]256 nm[2][3]224 nm[1]
Linearity Range 20-80 µg/mL[1][5]6-40 µg/mL[2][3]400-800 ng/band[1]
Correlation Coefficient (r²) 0.9992[1][5]0.999[2][3]0.9961[1]
Limit of Detection (LOD) 0.1 µg/mL[5]0.09 µg/mL[2][3]Not Specified
Limit of Quantification (LOQ) 0.3 µg/mL[5]0.27 µg/mL[2][3]Not Specified
Accuracy (% Recovery) 99.3-101.9%[5]Within acceptable limits (not more than 2.0% RSD)[2]Not Specified
Precision (%RSD) < 2%[2]< 2%[2]Not Specified

Table 2: Comparison of UV-Visible Spectrophotometric Methods for Lercanidipine Analysis

ParameterUV Method 1UV Method 2
Solvent/Reagents Methanol[6]Diazotization with nitrous acid and coupling with β-naphthol in an alkaline medium[7]
Detection Wavelength (λmax) 239 nm[6]553 nm[7]
Linearity Range 5-25 µg/mL[6]2-14 µg/mL[7]
Correlation Coefficient (r²) > 0.999[6]Not Specified
Limit of Detection (LOD) 0.0866 µg/mL[6]Not Specified
Limit of Quantification (LOQ) 0.2624 µg/mL[6]Not Specified
Accuracy (% Recovery) 95.165-97.44%[6]In good agreement with label claim[7]
Precision (%RSD) < 2%[6]Not Specified

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed in this guide.

High-Performance Liquid Chromatography (HPLC) Method[1]
  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Chromasil YMC Pack C8, 150 x 4.6 mm i.d., 5µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.02 M ammonium dihydrogen phosphate buffer and methanol (35:65, v/v). The pH is adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 240 nm.

  • Standard Solution Preparation: A stock solution of Lercanidipine hydrochloride is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (20-80 µg/mL).

  • Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase by sonication, and the solution is filtered. Further dilutions are made with the mobile phase to achieve a concentration within the calibration range.

High-Performance Thin-Layer Chromatography (HPTLC) Method[1]
  • Chromatographic System: HPTLC system with a sample applicator and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60F254 aluminum plates.

  • Mobile Phase: Toluene:n-butanol:Formic acid in a ratio of 6:4:1 (v/v/v).

  • Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection: The developed plate is dried and scanned densitometrically at 224 nm.

  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution to fall within the linearity range of 400-800 ng/band.

  • Sample Preparation (Synthetic Mixture): A synthetic mixture containing this compound is prepared and dissolved in a suitable solvent to achieve a concentration within the calibration range.

UV-Visible Spectrophotometry Method[7]
  • Principle: This method is based on the diazotization of reduced Lercanidipine with nitrous acid, followed by its coupling with β-naphthol in an alkaline medium to form a red-colored chromophore.

  • Reagents: Zinc dust, concentrated hydrochloric acid, sodium nitrite (B80452) solution, and β-naphthol solution.

  • Standard Solution Preparation: A standard solution is prepared by dissolving this compound in methanol, treating it with zinc dust and concentrated hydrochloric acid, filtering, and diluting with distilled water to achieve concentrations within the linear range (2-14 µg/mL).

  • Sample Preparation (Tablets): An accurately weighed quantity of tablet powder is treated similarly to the standard preparation to extract the drug and prepare the final sample solution.

  • Procedure: To an aliquot of the drug solution, nitrous acid is added, followed by the addition of β-naphthol solution in an alkaline medium. The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (553 nm).

Visualizing Key Processes

To better understand the context of Lercanidipine analysis and the validation process, the following diagrams illustrate the drug's signaling pathway and a typical analytical method validation workflow.

Lercanidipine_Signaling_Pathway extracellular Extracellular Space L_type_channel L-type Ca²⁺ Channel cell_membrane Vascular Smooth Muscle Cell Membrane intracellular Intracellular Space Ca_influx Ca²⁺ Influx vasodilation Vasodilation L_type_channel->vasodilation Leads to Lercanidipine Lercanidipine Lercanidipine->L_type_channel Blocks intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->intracellular_Ca vasoconstriction Vasoconstriction intracellular_Ca->vasoconstriction bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Lercanidipine's mechanism of action.

ICH_Validation_Workflow start Analytical Method Development validation_protocol Develop Validation Protocol (ICH Q2(R1)) start->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end Method Implementation for Routine Use validation_report->end

Caption: ICH Q2(R1) analytical method validation workflow.

Conclusion

The choice of an analytical method for Lercanidipine quantification is dependent on the specific application, available instrumentation, and the required level of sensitivity and selectivity. HPLC methods offer high specificity and are well-suited for stability-indicating assays where the separation of degradation products is critical.[2][3][5] HPTLC provides a high-throughput and cost-effective alternative for routine quality control. UV-Visible spectrophotometry, while simpler and more economical, may be less specific but can be suitable for the analysis of bulk drug and simple dosage forms.[6][7] This guide provides a foundation for selecting and implementing a validated analytical method for Lercanidipine that aligns with the stringent requirements of the pharmaceutical industry.

References

Lercanidipine and Nifedipine GITS: A Comparative Analysis of Their Effects on Plasma Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential effects of two prominent calcium channel blockers on sympathetic nervous system activity.

This guide provides a comprehensive comparison of Lercanidipine (B1674757) and Nifedipine (B1678770) Gastrointestinal Therapeutic System (GITS) with a specific focus on their impact on plasma norepinephrine (B1679862) levels. The information presented is collated from key clinical studies to support research and development in cardiovascular therapeutics.

Introduction

Lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), and Nifedipine GITS, a well-established long-acting formulation of a first-generation dihydropyridine CCB, are both widely used for the management of hypertension.[1][2] While both effectively lower blood pressure, their distinct pharmacological properties may lead to different physiological responses, particularly concerning the sympathetic nervous system.[3][4] This guide delves into the experimental data that differentiates their effects on plasma norepinephrine, a key indicator of sympathetic activity.

Comparative Efficacy on Blood Pressure and Heart Rate

Both Lercanidipine and Nifedipine GITS have demonstrated comparable efficacy in reducing blood pressure in patients with essential hypertension.[3][4][5] In a 48-week, double-blind, parallel-group study, both drugs achieved significant reductions in systolic and diastolic blood pressure compared to a placebo.[3][4] Notably, neither Lercanidipine nor Nifedipine GITS produced any significant change in heart rate over the long-term treatment period.[2][3][4]

Differential Impact on Plasma Norepinephrine

The primary divergence between Lercanidipine and Nifedipine GITS lies in their effect on plasma norepinephrine levels.[2][3][4] Chronic treatment with Nifedipine GITS has been shown to cause a statistically significant increase in plasma norepinephrine.[2][3][4] In contrast, Lercanidipine treatment does not result in a significant alteration of plasma norepinephrine levels.[2][3][4] This suggests that while both drugs effectively control blood pressure, Nifedipine GITS may induce a reflex activation of the sympathetic nervous system, whereas Lercanidipine does not.[1][3][6] This lack of sympathetic activation with Lercanidipine is considered a favorable characteristic, as heightened sympathetic activity can be associated with adverse cardiovascular events.[7]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study of Lercanidipine and Nifedipine GITS.

ParameterLercanidipine (10-20 mg/day)Nifedipine GITS (30-60 mg/day)Placebo
Change in Systolic Blood Pressure (mmHg) after 48 weeks -21.7[3][4]-20.7[3][4]-
Change in Diastolic Blood Pressure (mmHg) after 48 weeks -15.9[3][4]-14.6[3][4]-
Change in Heart Rate (beats/min) after 48 weeks No significant change[2][3][4]No significant change[2][3][4]-
Change in Plasma Norepinephrine (pg/mL) after 48 weeks No significant change[2][3][4]+56 (P < .05 vs placebo)[2][3][4]-

Experimental Protocols

The data presented above is derived from a 48-week, double-blind, randomized, parallel-group clinical trial.[3][4][5]

Study Population: 60 patients of both sexes with mild-to-moderate essential hypertension were included in the study.[3][4][5]

Treatment Protocol:

  • Washout and Placebo Run-in: A 4-week placebo run-in period was implemented.[3][4][5]

  • Randomization and Treatment: Patients were randomly assigned to receive either Lercanidipine (10 mg/day) or Nifedipine GITS (30 mg/day).[3][4][5]

  • Dose Titration: After 4 weeks, the dosage was doubled for patients whose diastolic blood pressure remained above 90 mmHg.[3][4][5]

  • Duration: The active treatment period was 48 weeks.[3][4][5]

Data Collection: Blood pressure, heart rate, and plasma norepinephrine levels were assessed at the end of the placebo period and at 4, 8, 12, 24, and 48 weeks of active treatment.[2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the physiological signaling pathway and the experimental workflow of the comparative study.

cluster_0 Drug Administration cluster_1 Physiological Effect cluster_2 Sympathetic Nervous System Response Lercanidipine Lercanidipine Vasodilation Vasodilation Lercanidipine->Vasodilation Plasma_Norepinephrine Plasma_Norepinephrine Lercanidipine->Plasma_Norepinephrine No Significant Change Nifedipine_GITS Nifedipine_GITS Nifedipine_GITS->Vasodilation Nifedipine_GITS->Plasma_Norepinephrine Significant Increase Blood_Pressure_Reduction Blood_Pressure_Reduction Vasodilation->Blood_Pressure_Reduction Baroreceptor_Reflex Baroreceptor_Reflex Blood_Pressure_Reduction->Baroreceptor_Reflex Baroreceptor_Reflex->Plasma_Norepinephrine

Caption: Comparative effects on the sympathetic nervous system.

start Patient Recruitment (n=60, Essential Hypertension) placebo 4-Week Placebo Run-in start->placebo randomization Randomization placebo->randomization lercanidipine_arm Lercanidipine (10 mg/day) randomization->lercanidipine_arm nifedipine_arm Nifedipine GITS (30 mg/day) randomization->nifedipine_arm dose_titration Dose Titration at 4 Weeks (if DBP > 90 mmHg) lercanidipine_arm->dose_titration nifedipine_arm->dose_titration lercanidipine_titration Lercanidipine (20 mg/day) dose_titration->lercanidipine_titration nifedipine_titration Nifedipine GITS (60 mg/day) dose_titration->nifedipine_titration follow_up Follow-up Assessments (4, 8, 12, 24, 48 weeks) lercanidipine_titration->follow_up nifedipine_titration->follow_up data_analysis Data Analysis (BP, HR, Plasma NE) follow_up->data_analysis

References

Lercanidipine Demonstrates Superior Tolerability in Head-to-Head Comparisons with Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that the third-generation calcium channel blocker (CCB), Lercanidipine (B1674757), offers a more favorable tolerability profile, particularly a reduced incidence of peripheral edema, when compared to other widely prescribed CCBs such as amlodipine (B1666008) and nifedipine (B1678770). This difference is primarily attributed to its unique pharmacological properties, including high lipophilicity and greater vascular selectivity.

For researchers, scientists, and drug development professionals in the cardiovascular field, patient adherence to antihypertensive medication is a critical determinant of treatment success. The adverse effects associated with CCBs, especially peripheral edema, are a common reason for treatment discontinuation. The evidence suggests that Lercanidipine's distinct mechanism of action translates into a clinically significant advantage in patient tolerability.

Comparative Analysis of Adverse Events

Multiple clinical trials and meta-analyses have consistently shown that Lercanidipine is associated with a lower incidence of common vasodilatory side effects compared to other dihydropyridine (B1217469) CCBs. A meta-analysis of eight randomized controlled trials (RCTs) revealed that Lercanidipine was associated with a significantly lower risk of peripheral edema compared to first-generation dihydropyridines like amlodipine, felodipine, and nifedipine.[1][2][3][4] Specifically, the risk of peripheral edema was reduced by 56% (Relative Risk = 0.44) in patients treated with Lercanidipine.[5]

The TOLERANCE study, a cross-sectional observational study involving 650 patients, found that vasodilation-related side effects were significantly less frequent in patients receiving Lercanidipine (60.8%) compared to those receiving amlodipine or nifedipine GITS (76.8%).[6][7] Furthermore, the need to modify treatment due to adverse events was significantly lower in the Lercanidipine group (9%) compared to the other CCB groups (44%).[6]

Table 1: Incidence of Key Adverse Events in Comparative Studies

Adverse EventLercanidipineComparator CCBs (Amlodipine, Nifedipine, Felodipine)Study Highlights
Peripheral Edema 7.0% (52/742)14.0% (88/627)Meta-analysis of 8 RCTs showed a 56% relative risk reduction for Lercanidipine vs. first-generation DHPs.[4][5][7]
9%Amlodipine: 19%The COHORT study, a multicenter, double-blind trial in over 800 elderly patients, demonstrated a significantly lower rate of pedal edema with lercanidipine.[7]
Vasodilation-related AEs 60.8%Amlodipine/Nifedipine GITS: 76.8%The TOLERANCE study found significantly fewer vasodilation-related side effects with lercanidipine in a high-dose observational study.[6][7]
Treatment Withdrawal due to Edema Lower IncidenceHigher IncidenceThe same meta-analysis showed patients were less likely to withdraw from treatment due to peripheral edema when treated with lercanidipine compared to first-generation CCBs (RR = 0.24).[1][3][4][5]

Unraveling the Mechanism of Improved Tolerability

The superior tolerability of Lercanidipine is rooted in its distinct molecular mechanism of action, characterized by high lipophilicity and vasoselectivity.[8][9][10]

Lercanidipine is a highly lipophilic compound, which allows it to accumulate in the lipid membranes of smooth muscle cells and reach the L-type calcium channels from within the membrane.[8][9] This results in a slower onset and longer duration of action, which helps to minimize reflex tachycardia, a common side effect of some other vasodilators.[9][10]

Crucially, Lercanidipine exhibits a high degree of vascular selectivity, meaning it has a greater inhibitory effect on calcium channels in vascular smooth muscle than on those in cardiac muscle.[10][11] This minimizes cardiodepressant effects. The vasoselectivity is also attributed to its voltage-dependent interaction with the L-type calcium channel.[10][11][12] Studies have shown that Lercanidipine's blocking effect is more pronounced at the depolarized membrane potentials found in vascular smooth muscle compared to the more polarized membranes of cardiac cells.[11][12]

The reduced incidence of peripheral edema with Lercanidipine is thought to be due to a more balanced vasodilation of both precapillary arterioles and postcapillary venules. Other dihydropyridines tend to cause a more pronounced arteriolar dilation, leading to increased intracapillary pressure and fluid extravasation.

cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int MLCK_inactive Inactive MLCK Ca_int->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Vasoconstriction MLCK_active->Contraction Promotes Lerca Lercanidipine Lerca->L_type Blocks

Caption: Mechanism of Lercanidipine Action.

Experimental Protocols in Comparative Tolerability Studies

The evidence for Lercanidipine's superior tolerability is derived from well-designed clinical trials. A typical experimental workflow for comparing the tolerability of different CCBs is outlined below.

1. Study Design: Most comparative studies are designed as randomized, double-blind, parallel-group trials to minimize bias.[13]

2. Patient Population: Participants are typically adults with mild to moderate essential hypertension.[1][3] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

3. Treatment Regimen: Patients are randomly assigned to receive either Lercanidipine or a comparator CCB (e.g., amlodipine, nifedipine) for a predefined period, often several weeks or months.[13] Doses may be titrated to achieve a target blood pressure.

4. Tolerability Assessment: The primary endpoint for tolerability is the incidence of adverse events. This is assessed through:

  • Spontaneous reporting: Patients are encouraged to report any side effects to the investigators.
  • Direct questioning: Investigators actively ask about common CCB-related side effects (e.g., peripheral edema, headache, flushing) at each follow-up visit.
  • Physical examination: Objective signs, such as pitting edema, are assessed and graded.
  • Questionnaires: Standardized questionnaires may be used to quantify the severity and impact of side effects.

5. Efficacy Assessment: Blood pressure is regularly monitored to ensure that the compared treatments have comparable antihypertensive efficacy.[13]

6. Statistical Analysis: The incidence of adverse events between the treatment groups is compared using appropriate statistical methods to determine if there are significant differences.

start Patient Screening (Mild-to-Moderate Hypertension) randomization Randomization start->randomization lerca_group Lercanidipine Treatment Group randomization->lerca_group Group A comparator_group Comparator CCB Group (e.g., Amlodipine) randomization->comparator_group Group B follow_up_lerca Follow-up Visits (BP & AE Assessment) lerca_group->follow_up_lerca follow_up_comp Follow-up Visits (BP & AE Assessment) comparator_group->follow_up_comp data_analysis Data Analysis (Compare AE Incidence & BP Control) follow_up_lerca->data_analysis follow_up_comp->data_analysis conclusion Conclusion on Comparative Tolerability data_analysis->conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Lercanidipine (B1674757) Hydrochloride and its associated impurities, offering a comparative overview of various analytical methodologies. The selection of a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document delves into a cross-validation perspective of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, supported by published experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for the quantification of Lercanidipine Hydrochloride is summarized below. These tables highlight key validation parameters to facilitate an objective comparison.

Table 1: Comparison of Chromatographic Methods (HPLC and HPTLC)

ParameterHPLC Method 1[1]HPLC Method 2[2]HPTLC Method[3]
Stationary Phase C18 column (250 x 4.6 mm, 5 µm)Zorbax SB C18 column (250 x 4.6 mm, 5 µm)Pre-coated silica (B1680970) gel 60 F254 aluminum plates
Mobile Phase Methanol (B129727):Water (90:10, v/v)Acetonitrile (B52724):Water:Triethylamine (55:44.8:0.2, v/v/v), pH 3.0Toluene:n-butanol:Formic acid (6:4:1, v/v/v)
Detection Wavelength 237 nm240 nm224 nm
Linearity Range 5-80 µg/mLNot Specified400-800 ng/band
Correlation Coefficient (r²) 0.9999Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of Spectrophotometric Methods (UV-Visible)

ParameterUV-Vis Method 1[4]UV-Vis Method 2[5]UV-Vis Method 3 (AUC)[4]
Solvent/Medium WaterMethanolWater
Wavelength (λmax) Not Applicable (AUC)236 nm350-360 nm (AUC range)
Linearity Range 5-30 µg/mL2.5-60 µg/mL5-30 µg/mL
Correlation Coefficient (r²) 0.99960.99910.9996
Molar Absorptivity Not ApplicableNot SpecifiedNot Applicable

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed in this guide.

High-Performance Liquid Chromatography (HPLC) Method

This method is a reversed-phase HPLC technique for the quantification of lercanidipine.[3]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (250 x 4.6 mm, 5 µm particle size) is utilized.[3]

  • Mobile Phase: A filtered and degassed mixture of methanol and acetonitrile in a 70:30 volume ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of 219 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Standard Solution Preparation: A stock solution of lercanidipine is prepared by dissolving an accurately weighed quantity of the standard substance in the mobile phase to obtain a known concentration.[3]

  • Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. An amount of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase using sonication, and the solution is then diluted to the mark with the mobile phase. The resulting solution is filtered through a 0.45 µm membrane filter before injection.[3]

  • Quantification: The peak area of lercanidipine in the sample chromatogram is compared with the peak area of the standard solution.[3]

High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method allows for the simultaneous estimation of lercanidipine.[3]

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[3]

  • Mobile Phase: A mixture of toluene, n-butanol, and formic acid in a 6:4:1 volume ratio.[3]

  • Application: Samples are applied as bands of suitable width using a suitable applicator.

  • Development: The plate is developed in a twin-trough chamber to a certain distance.

  • Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at a specified wavelength.

  • Quantification: The peak area of the lercanidipine band from the sample is compared to the peak area of the standard band.[3]

UV-Visible Spectrophotometry Method

A straightforward and rapid spectrophotometric method for lercanidipine estimation.[6]

  • Instrument: A UV-Visible spectrophotometer with 1 cm quartz cuvettes.[6]

  • Solvent: Methanol.[5]

  • Wavelength of Maximum Absorbance (λmax): 236 nm.[5]

  • Standard Solution Preparation: A stock solution of this compound is prepared in methanol. Working standard solutions are prepared by taking suitable aliquots of the standard drug solution and diluting with methanol.[5]

  • Sample Preparation (Tablets): A quantity of powdered tablets equivalent to a known amount of lercanidipine is dissolved in methanol, sonicated, and filtered. The filtrate is then diluted to a suitable concentration with methanol.

  • Quantification: The absorbance of the sample solution is measured at 236 nm against a methanol blank, and the concentration is determined from a calibration curve.

This compound: Mechanism of Action

Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker.[7][8] Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle cells.[9] This is achieved by binding to and deforming the L-type calcium channels, thereby inhibiting ion-control gating mechanisms.[9] The subsequent decrease in intracellular calcium levels leads to the inhibition of the contractile processes of smooth muscle cells.[9] This results in the dilation of coronary and systemic arteries, leading to a decrease in total peripheral resistance, a reduction in systemic blood pressure, and a decrease in afterload.[9]

Lercanidipine_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_influx Lercanidipine Lercanidipine HCl Lercanidipine->L_type_Ca_Channel Binds & Inhibits Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca Decreases Contraction Muscle Contraction Intracellular_Ca->Contraction Leads to Reduced Vasodilation Vasodilation Contraction->Vasodilation Results in BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering Causes

Caption: Signaling pathway of this compound's mechanism of action.

Analysis of Lercanidipine Impurities: An Overview

Impurities in Lercanidipine can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[10] Common degradation pathways include oxidation and hydrolysis. The presence and quantity of these impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.

Stability-indicating analytical methods, such as the HPLC methods described, are crucial for separating and quantifying these impurities from the active pharmaceutical ingredient. Forced degradation studies are often employed to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and validate the stability-indicating nature of the analytical method.[11]

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical experimental workflow for the analysis of this compound and its related impurities using a stability-indicating HPLC method.

Impurity_Profiling_Workflow Sample_Prep Sample Preparation (Drug Substance / Product) HPLC_System HPLC System Sample_Prep->HPLC_System Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Degradation->HPLC_System Data_Analysis Data Acquisition & Analysis HPLC_System->Data_Analysis Method_Development Method Development & Optimization Method_Development->HPLC_System Method_Validation Method Validation (ICH Guidelines) Impurity_Identification Impurity Identification & Quantification Method_Validation->Impurity_Identification Data_Analysis->Impurity_Identification Report Reporting Impurity_Identification->Report

Caption: Experimental workflow for impurity profiling of Lercanidipine HCl.

Conclusion

The choice of an analytical method for the determination of this compound and its impurities is dependent on the specific requirements of the analysis. HPLC methods offer high specificity, accuracy, and precision, making them suitable for stability-indicating assays and routine quality control where the separation of potential degradation products is critical.[3] HPTLC provides a high-throughput and cost-effective alternative for routine analysis.[3] UV-Visible Spectrophotometry, while lacking the specificity of chromatographic techniques, is a simple, rapid, and economical method well-suited for the routine quality control of finished products where interference from excipients is minimal.[3] A thorough understanding of the advantages and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions for their analytical needs.

References

A Comparative Guide to HPLC and UV Spectrophotometry for Lercanidipine Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lercanidipine (B1674757), a calcium channel blocker used in the management of hypertension, is paramount for ensuring product quality, safety, and efficacy.[1] This guide provides a detailed cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry, for the assay of Lercanidipine. The comparison is supported by a summary of experimental data from various studies, detailed methodologies, and a workflow diagram to aid in method selection and implementation.

High-Performance Liquid Chromatography is renowned for its high specificity, accuracy, and precision, making it a suitable method for stability-indicating assays and routine quality control where the separation of potential degradation products is critical.[1] On the other hand, UV-Visible Spectrophotometry offers a simpler, more rapid, and economical alternative for the estimation of Lercanidipine, particularly in bulk drug and tablet dosage forms.[2][3]

Performance Characteristics: A Tabular Comparison

The following table summarizes the key performance parameters of various HPLC and UV Spectrophotometric methods for the determination of Lercanidipine, based on data from published literature.

ParameterHPLC Method 1HPLC Method 2UV Spectrophotometry Method 1UV Spectrophotometry Method 2
Stationary Phase C18 column (250 x 4.6 mm, 5 µm)[1][4]C8 column (150 x 4.6 mm, 5 µm)[1][5]Not Applicable[1]Not Applicable[1]
Mobile Phase/Solvent Methanol (B129727): Acetonitrile (B52724) (70:30 v/v)[1][4]0.02 M Ammonium dihydrogen phosphate (B84403) buffer: Methanol (35:65, v/v), pH 3.5[5]Ethanol[1]Methanol[2]
Detection Wavelength (λ) 219 nm[1][4]240 nm[5]239 nm[1]356 nm[2]
Linearity Range 10-60 µg/ml[4]20-80 µg/ml[5]4-24 µg/ml[3]4-24 µg/ml[2]
Correlation Coefficient (r²) Not Specified0.9992[5]0.9999[3]0.999[2]
Accuracy (% Recovery) 96.38 - 101.23%[4]99.3 - 101.9%[5]99.55 - 100.05%[3]98.03 - 98.06%[2]
Limit of Detection (LOD) 0.03 µg/ml[4]0.1 µg/ml[5]Not SpecifiedNot Specified
Limit of Quantitation (LOQ) 0.04 µg/ml[4]0.3 µg/ml[5]Not SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for representative HPLC and UV spectrophotometric assays for Lercanidipine.

High-Performance Liquid Chromatography (HPLC) Method

This method is a reversed-phase HPLC technique for the quantification of Lercanidipine.[1]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (250 x 4.6 mm, 5 µm particle size) is used.[1][4]

  • Mobile Phase: A filtered and degassed mixture of methanol and acetonitrile in a 70:30 volume ratio.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV detection at a wavelength of 219 nm.[1][4]

  • Injection Volume: 20 µL.[1]

  • Standard Solution Preparation: A stock solution of Lercanidipine is prepared by dissolving an accurately weighed quantity of the standard substance in the mobile phase to obtain a known concentration.[1]

  • Sample Preparation: No fewer than 20 tablets are weighed and finely powdered. A quantity of the powder equivalent to a single dose of Lercanidipine is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase using sonication, and the solution is then diluted to the mark with the mobile phase. The resulting solution is filtered through a 0.45 µm membrane filter before injection.[1]

  • Quantification: The peak area of Lercanidipine in the sample chromatogram is compared with the peak area of the standard solution.[1]

UV-Visible Spectrophotometry Method

This outlines a straightforward and rapid spectrophotometric method for Lercanidipine estimation.[1]

  • Instrument: A UV-Visible spectrophotometer with 1 cm quartz cuvettes.[1]

  • Solvent: Methanol.[2]

  • Wavelength of Maximum Absorbance (λmax): 356 nm.[2]

  • Standard Solution Preparation: An accurately weighed 25 mg of Lercanidipine hydrochloride Reference Standard is transferred into a 25 ml standard flask, dissolved, and made up to volume with methanol to get a concentration of 1000 µg/ml.[2] From this stock solution, further dilutions are made with methanol to obtain concentrations in the range of 4-24 µg/ml.[2]

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of Lercanidipine is accurately weighed and transferred to a 100 ml volumetric flask containing about 70 ml of methanol. The flask is sonicated for 15 minutes and the volume is made up to the mark with methanol. The solution is then filtered. An appropriate aliquot is further diluted with methanol to obtain a concentration within the Beer's law range.

  • Quantification: The absorbance of the sample solution is measured at 356 nm against a methanol blank. The concentration of Lercanidipine is determined from the calibration curve.[2]

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for a cross-validation study comparing HPLC and UV spectrophotometry for Lercanidipine assay.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV Spectrophotometry Analysis cluster_compare Data Analysis and Comparison start Start: Lercanidipine Bulk Drug/Tablet Samples prep Weighing, Powdering, and Dissolution in a Common Solvent start->prep split Split into two aliquots prep->split hplc_prep Dilution with Mobile Phase and Filtration split->hplc_prep Aliquot 1 uv_prep Dilution with Spectrophotometric Solvent split->uv_prep Aliquot 2 hplc_analysis Injection and Chromatographic Separation hplc_prep->hplc_analysis hplc_data Peak Area Measurement and Quantification hplc_analysis->hplc_data compare_data Statistical Comparison of Assay Results (e.g., t-test, F-test) hplc_data->compare_data uv_analysis Absorbance Measurement at λmax uv_prep->uv_analysis uv_data Quantification using Calibration Curve uv_analysis->uv_data uv_data->compare_data conclusion Conclusion on Method Equivalency and Selection compare_data->conclusion

Caption: Workflow for the cross-validation of HPLC and UV spectrophotometry.

References

A Comparative Analysis of Lercanidipine and Felodipine on Blood Pressure and Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

Lercanidipine and felodipine (B1672334) are both dihydropyridine (B1217469) calcium channel blockers primarily prescribed for the management of hypertension.[1][2] They function by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of vascular walls, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] While their primary mechanism of action is similar, differences in their pharmacokinetic and pharmacodynamic profiles can lead to varied effects on blood pressure and heart rate. This guide provides a comparative analysis based on available experimental data.

Data Presentation

The following tables summarize the comparative effects of Lercanidipine and Felodipine on blood pressure and heart rate from a key clinical study.

Table 1: Comparative Efficacy on Blood Pressure Reduction

DrugInitial Daily DoseSystolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)
Lercanidipine10 mgSignificant ReductionSignificant Reduction
Felodipine10 mgSignificant ReductionSignificant Reduction

Note: A multicenter, double-blind, parallel-group study found no significant differences in blood pressure reduction between the lercanidipine, felodipine, and nifedipine (B1678770) GITS groups after 8 weeks of treatment.[3][4][5] Specific mean reduction values were not provided in the abstract.

Table 2: Comparative Effects on Heart Rate and Tolerability

DrugEffect on Heart RateIncidence of EdemaDiscontinuations due to Adverse Events
LercanidipineNo exacerbation of stress-induced increases in heart rate.[3][4]5.5%[3][5]4.6%[6]
FelodipineNo exacerbation of stress-induced increases in heart rate.[3][4]13%[3][5]15.5%[6]

Note: Increases in heart rate induced by stressful conditions were not worsened by active treatment in any of the groups.[3][4][5] Lercanidipine demonstrated a superior tolerability profile compared to felodipine, with a notably lower incidence of edema and discontinuations due to adverse events.[3][5][6]

Experimental Protocols

The data presented above is primarily derived from the Lercanidipine in Adults (LEAD) study, a multicenter, double-blind, parallel-group, randomized controlled trial.[3][4][6]

Study Design:

  • Objective: To compare the efficacy and tolerability of lercanidipine, felodipine, and nifedipine GITS in adults with mild-to-moderate essential hypertension.[6]

  • Population: 325 patients aged 31 to 74 years with systolic blood pressure (SBP) between 140-180 mm Hg and diastolic blood pressure (DBP) between 95-109 mm Hg.[6]

  • Procedure:

    • A 1-week washout period followed by a 2-week placebo run-in.[6]

    • Patients were randomized to receive one of the following treatments for 8 weeks:

      • Lercanidipine 10 mg/day[6]

      • Felodipine 10 mg/day[6]

      • Nifedipine GITS 30 mg/day[6]

    • After 4 weeks, the dosage was doubled in non-responders (defined as DBP ≥95 mm Hg and DBP reduction <10 mm Hg from baseline).[6]

  • Measurements:

    • Blood pressure was measured at regular intervals.[7]

    • Heart rate was measured via electrocardiogram (ECG) at rest and under stress conditions (mental and isometric stress).[6]

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

cluster_cell Vascular Smooth Muscle Cell cluster_drug Drug Action Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int Block Blockade Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Relaxation Vasodilation (↓ Blood Pressure) Drug Lercanidipine / Felodipine Drug->L_type

Caption: Mechanism of action of Lercanidipine and Felodipine.

Experimental Workflow of a Comparative Clinical Trial

cluster_setup Study Setup cluster_treatment Treatment Arms (8 Weeks) cluster_followup Follow-up & Analysis Patient_Pool Hypertensive Patients (n=325) Washout 1-Week Washout Patient_Pool->Washout Placebo 2-Week Placebo Run-in Washout->Placebo Randomization Randomization Placebo->Randomization Group_L Lercanidipine (10 mg/day) Randomization->Group_L Group_F Felodipine (10 mg/day) Randomization->Group_F Group_N Nifedipine GITS (30 mg/day) Randomization->Group_N Dose_Adj Dose Doubling in Non-responders (at 4 weeks) Group_L->Dose_Adj Group_F->Dose_Adj Group_N->Dose_Adj Final_Eval Final Evaluation (at 8 weeks) Dose_Adj->Final_Eval Data_Analysis Data Analysis: - Blood Pressure - Heart Rate - Adverse Events Final_Eval->Data_Analysis

Caption: Workflow of the LEAD comparative study.

References

Fixed-Dose Lercanidipine and Enalapril Combination: A Comparative Guide to Efficacy in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hypertension, a primary risk factor for cardiovascular disease, often necessitates the use of combination therapy to achieve optimal blood pressure control.[1][2][3] The fixed-dose combination of Lercanidipine (B1674757), a dihydropyridine (B1217469) calcium channel blocker, and Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, has emerged as a promising therapeutic strategy.[2] This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by data from clinical studies, detailed experimental protocols, and visualizations of the underlying pharmacological mechanisms.

Superior Blood Pressure Reduction with Combination Therapy

Clinical evidence consistently demonstrates that the fixed-dose combination of Lercanidipine and Enalapril offers superior antihypertensive efficacy compared to monotherapy with either agent alone.[1][4] A meta-analysis of four observational studies encompassing 9,565 patients with mild to moderate essential hypertension revealed a significant reduction in both systolic and diastolic blood pressure.[5] On average, the combination therapy lowered systolic blood pressure by 26 mmHg and diastolic blood pressure by 13 mmHg.[5]

Observational studies in real-world clinical settings further support these findings. A study in Portugal involving 315 hypertensive patients showed that treatment with a Lercanidipine/Enalapril fixed-dose combination resulted in an 11.4% reduction in systolic blood pressure and an 11.3% reduction in diastolic blood pressure after a mean of 2.88 months.[6] This led to a significant increase in the blood pressure control rate, from 10.2% at baseline to 51.0%.[7][6]

The synergistic effect of combining a calcium channel blocker and a renin-angiotensin system (RAS) modulator provides a more potent blood pressure-lowering effect.[8] This combination is particularly advantageous as it addresses multiple pathophysiological mechanisms of hypertension.[8]

Table 1: Efficacy of Lercanidipine/Enalapril Fixed-Dose Combination in Blood Pressure Reduction
Study/AnalysisPatient PopulationNumber of PatientsTreatmentMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Key Findings
Meta-analysis of 4 observational studies[5]Mild to moderate essential hypertension9565Lercanidipine/Enalapril fixed-dose combination26 (95% CI, 23-29)13 (95% CI, 12-15)Significant reduction in both SBP and DBP.
Observational Study in Portugal[7][6]Hypertension315Lercanidipine/Enalapril (10/20 mg)18.08 ± 15.9110.10 ± 11.46BP control rate increased from 10.2% to 51.0%.
Observational Study in Lebanon (DUAL study)[9]Untreated or uncontrolled hypertension188Lercanidipine/Enalapril (10/10 mg)28 (from 159 to 131)15 (from 94 to 79)Significant reduction in SBP, DBP, and heart rate.
Prospective Observational Cohort Study[10]Essential hypertension8440Lercanidipine/Enalapril (10/10 mg or 10/20 mg)28.413.5~80% of patients reached target blood pressure.
Table 2: Comparative Efficacy of Lercanidipine/Enalapril vs. Monotherapy and Other Combinations
Study DesignComparison GroupsKey Efficacy Outcomes
Randomized, double-blind trial in patients non-responsive to Lercanidipine[4]Lercanidipine/Enalapril (10mg/10mg) vs. Lercanidipine (10mg)Significantly greater proportion of patients with normalized blood pressure in the combination group (22% vs. 12%, P = 0.012).
Randomized, double-blind trial in patients non-responsive to Enalapril[4]Lercanidipine/Enalapril (10mg/20mg) vs. Enalapril (20mg)Trend towards better blood pressure control in the combination group (24% vs. 17%).
Randomized, open, parallel group study in hypertensive patients with metabolic syndrome[11]Enalapril (20mg) + Lercanidipine (10-20mg) vs. Enalapril (20mg) + Hydrochlorothiazide (12.5-25mg)Both combinations similarly reduced office and central BP. The Enalapril/Lercanidipine combination showed a significantly greater reduction in augmentation index (AIx).
Multicenter, double-blind, randomized trial in diabetic patients with mild-to-moderate hypertension[12]Add-on Lercanidipine (10 mg) vs. add-on Hydrochlorothiazide (12.5 mg) to Enalapril (20 mg)Hydrochlorothiazide led to a greater reduction in SBP (9.6 mmHg vs. 6 mmHg) and DBP (9.3 mmHg vs. 7.4 mmHg) compared to Lercanidipine.

Experimental Protocols

The efficacy of the Lercanidipine and Enalapril fixed-dose combination has been evaluated in various clinical trial settings. Below are summaries of the methodologies employed in key studies.

Observational Study in Portugal[7][9]
  • Objective: To assess the efficacy and safety of Lercanidipine/Enalapril in a real-world clinical practice setting.

  • Study Design: An observational registry involving 46 specialists in hypertension clinics across Portugal.

  • Patient Population: 315 patients with hypertension.

  • Intervention: Patients received a fixed-dose combination of Lercanidipine/Enalapril (10/20 mg) for a mean duration of 2.88 months.

  • Primary Outcome Measures: Reduction from baseline in systolic blood pressure (SBP) and diastolic blood pressure (DBP).

  • Data Collection: Data was collected for patients treated by the participating specialists.

Meta-Analysis of Observational Studies[6]
  • Objective: To evaluate the efficacy and safety of the Lercanidipine/Enalapril fixed-dose combination in patients with mild to moderate essential hypertension.

  • Study Design: A meta-analysis of four observational studies.

  • Patient Population: Patients with a sitting diastolic blood pressure (SDBP) between 95 and 109 mmHg.

  • Intervention: Treatment with the Lercanidipine/Enalapril fixed-dose combination.

  • Primary Outcome Measures: Reduction from baseline to endpoint in systolic and diastolic blood pressure.

  • Statistical Analysis: A Random-Effect Model was used to account for heterogeneity across studies.

Randomized, Double-Blind, Clinical Trial[11]
  • Objective: To evaluate the effects of the Enalapril/Lercanidipine combination on emerging biomarkers for cardiovascular risk stratification in hypertensive patients.

  • Study Design: A randomized, double-blind, clinical trial.

  • Patient Population: 345 hypertensive patients.

  • Intervention: Patients were randomized to receive Enalapril 20 mg (n=120), Lercanidipine 10 mg (n=110), or a fixed combination of Enalapril/Lercanidipine 20/10 mg (n=115).

  • Duration: 24 months.

  • Outcome Measures: Blood pressure, fasting plasma glucose, lipid profile, lipoprotein(a) [Lp(a)], soluble receptor for advanced glycation end products (sRAGE), soluble CD40 ligand (sCD40L), and serum myeloperoxidase (MPO) were measured at baseline and at 6, 12, 18, and 24 months.

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of the Lercanidipine and Enalapril combination stems from their complementary mechanisms of action, targeting two key pathways in blood pressure regulation.

Enalapril is an ACE inhibitor that acts on the Renin-Angiotensin-Aldosterone System (RAAS). It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE CCB_Pathway cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Lercanidipine Lercanidipine Lercanidipine->Ca_Channel Extracellular Extracellular Ca²⁺ Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Recruitment Patient Recruitment (e.g., Hypertensive Patients) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (BP, Medical History, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Lercanidipine/Enalapril) Randomization->Treatment_Group Control_Group Control Group (Monotherapy or Placebo) Randomization->Control_Group Follow_up Follow-up Visits (e.g., weekly, monthly) Treatment_Group->Follow_up Control_Group->Follow_up Data_Collection Data Collection (BP measurements, Adverse Events) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy & Safety Results Statistical_Analysis->Results

References

A Comparative Guide to the Determination of Lercanidipine Impurities in Tablet Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of impurities in Lercanidipine tablet dosage forms. The selection of a suitable analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data from published studies.

Data Presentation: A Comparative Analysis of Validated Methods

The performance of different analytical methods for Lercanidipine impurity determination is summarized below. These tables highlight key validation parameters to facilitate an objective comparison.

Table 1: Comparison of HPLC Methods for Lercanidipine Impurity Analysis

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Stationary Phase Zorbax SB C18 (250 x 4.6 mm, 5 µm)[1][2]Inertsil ODS 3V C18 (150 x 4.6 mm)[3]Chromasil YMC Pack C8 (150 x 4.6 mm, 5µm)[4][5]
Mobile Phase Acetonitrile:Water:Triethylamine (55:44.8:0.2, v/v/v), pH 3.0 with orthophosphoric acid[1][2]0.1% TFA:Acetonitrile (50:50, v/v)[3]0.02 M Ammonium dihydrogen phosphate (B84403) buffer:Methanol (35:65, v/v), pH 3.5 with phosphoric acid[4][5]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]1.0 mL/min[4][5]
Detection Wavelength 240 nm[1][2]225 nm[3]240 nm[4][5]
Linearity Range 20-80 µg/mL[6][7]50-250 µg/mL (for impurity)[3]20-80 µg/mL[5]
Correlation Coefficient (r²) 0.9992[6][7]0.999[3]0.9992[5]
Limit of Detection (LOD) 0.1 µg/mL[6][7]50 ng/mL[3]0.1 µg/mL[5]
Limit of Quantification (LOQ) 0.3 µg/mL[6][7]500 ng/mL[3]0.3 µg/mL[5]
Accuracy (% Recovery) 99.3-101.9%[5][6]Not specified99.3-101.9%[5]
Run Time ~12 min[1][2]Not specifiedNot specified

Table 2: UPLC Method for Lercanidipine Impurity Analysis

ParameterUPLC Method 1
Stationary Phase Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[6]
Mobile Phase Dihydrogen Orthophosphate Buffer:Methanol (40:60, v/v)[6]
Flow Rate 0.3 mL/min[6]
Detection Wavelength 254 nm[6]
Linearity Range 1-60 µg/mL[6]
Correlation Coefficient (r²) 0.999[6]
Limit of Detection (LOD) 0.025 µg/mL[6]
Limit of Quantification (LOQ) 0.05 µg/mL[6]
Retention Time 0.503 min[6]

Table 3: HPTLC Method for Lercanidipine Analysis

ParameterHPTLC Method 1
Stationary Phase Pre-coated silica (B1680970) gel 60F254 aluminum plates[4]
Mobile Phase Toluene:n-butanol:Formic acid (6:4:1, v/v/v)[4]
Detection Wavelength 224 nm[4]
Linearity Range 400-800 ng/band[4]
Correlation Coefficient (r²) 0.9961[4]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

High-Performance Liquid Chromatography (HPLC) - Method 1

This method is a reversed-phase HPLC technique for the determination of Lercanidipine and its impurities.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Zorbax SB C18, 250 x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile, Water, and Triethylamine in a ratio of 55:44.8:0.2 (v/v/v).[1][2] The pH of the mixture is adjusted to 3.0 with orthophosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 240 nm.[1][2]

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of Lercanidipine hydrochloride is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range.

  • Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase by sonication, and the solution is filtered. Further dilutions are made with the mobile phase to achieve a concentration within the calibration range.

Ultra-Performance Liquid Chromatography (UPLC) - Method 1

This UPLC method offers a rapid analysis of Lercanidipine.

  • Chromatographic System: A UPLC system with a PDA detector.

  • Column: Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm particle size.[6]

  • Mobile Phase: A mixture of Dihydrogen Orthophosphate Buffer and Methanol (40:60, v/v).[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Detection: PDA detection at 254 nm.[6]

  • Standard and Sample Preparation: Similar to the HPLC protocol, with appropriate dilutions to fit the UPLC system's sensitivity and linearity range.

High-Performance Thin-Layer Chromatography (HPTLC) - Method 1

This HPTLC method provides a cost-effective alternative for the quantification of Lercanidipine.

  • Stationary Phase: Pre-coated silica gel 60F254 aluminum plates.[4]

  • Mobile Phase (Developing System): A mixture of Toluene, n-butanol, and Formic acid in a ratio of 6:4:1 (v/v/v).[4]

  • Application: Samples and standards are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 224 nm.[4]

  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution to fall within the linearity range of 400-800 ng/band.[4]

  • Sample Preparation (Tablets): A powdered tablet sample is extracted with a suitable solvent, filtered, and applied to the HPTLC plate.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Tablet Sample / Standard weigh Weighing & Powdering start->weigh dissolve Dissolution & Sonication weigh->dissolve filter Filtration dissolve->filter dilute Dilution to Working Concentration filter->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (C18/C8 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Quantification of Impurities integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC/UPLC analysis of Lercanidipine impurities.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing start Start: Tablet Sample / Standard weigh Weighing & Extraction start->weigh filter Filtration weigh->filter concentrate Concentration/Dilution filter->concentrate apply Apply Bands to HPTLC Plate concentrate->apply develop Plate Development in Chamber apply->develop dry Drying the Plate develop->dry scan Densitometric Scanning dry->scan integrate Peak Area/Height Measurement scan->integrate calculate Quantification integrate->calculate report Generate Report calculate->report

References

Therapeutic Equivalence of Lercanidipine and Nifedipine GITS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic equivalence of Lercanidipine (B1674757) and Nifedipine (B1678770) GITS, two prominent dihydropyridine (B1217469) calcium channel blockers used in the management of hypertension. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Antihypertensive Efficacy

Both Lercanidipine and Nifedipine GITS have demonstrated comparable efficacy in lowering blood pressure in patients with mild to moderate hypertension.[1][2] Clinical studies have shown that both drugs achieve significant reductions in both systolic and diastolic blood pressure.

A key multicenter, double-blind, parallel-group study, the Lercanidipine in Adults (LEAD) study, compared the antihypertensive effects of Lercanidipine, Felodipine, and Nifedipine GITS.[3][4][5] The results indicated no significant differences in blood pressure reduction among the three groups after 8 weeks of treatment.[1][3][4] Another study focusing on elderly hypertensive patients also found that Lercanidipine and Nifedipine GITS produced similar decreases in diastolic blood pressure.[6]

However, some evidence suggests a more consistent 24-hour blood pressure control with Nifedipine GITS compared to the more variable efficacy of Lercanidipine over a 24-hour period.[7]

Table 1: Comparative Antihypertensive Efficacy

StudyDrug(s) and DosageTreatment DurationKey Findings on Blood Pressure Reduction
LEAD Study (Romito et al.) Lercanidipine 10-20 mg/day, Nifedipine GITS 30-60 mg/day8 weeksNo significant difference in blood pressure reduction between the groups.[1][3][4]
Fogari et al. Lercanidipine 10-20 mg/day, Nifedipine GITS 30-60 mg/day48 weeksSimilar reductions in blood pressure values after 48 weeks.[8][9]
Cherubini et al. (ELLE Study) Lercanidipine 5-10 mg/day, Nifedipine GITS 30-60 mg/day24 weeksSimilar decrease in systolic blood pressure; comparable decrease in diastolic blood pressure between Lercanidipine and Nifedipine GITS.[6]

Side Effect Profile: Focus on Peripheral Edema

A significant differentiator between Lercanidipine and Nifedipine GITS is their side effect profile, particularly the incidence of peripheral (ankle) edema. Multiple studies and meta-analyses have indicated a lower incidence of edema with Lercanidipine.[10]

In the LEAD study, the incidence of edema was 5.5% for Lercanidipine compared to 6.6% for Nifedipine GITS.[1][3][4] Another study in elderly patients reported an even more pronounced difference, with an edema incidence of 2.8% for Lercanidipine and 10.1% for Nifedipine GITS.[6] This difference in edema-forming potential is a key consideration in clinical practice.

The lower incidence of edema with lercanidipine may be related to its different effects on sympathetic nervous system activation. One study found that chronic therapy with nifedipine GITS significantly increased plasma norepinephrine (B1679862) levels, suggesting sympathetic activation, while lercanidipine did not.[8][9]

Table 2: Comparison of Adverse Drug Reactions

StudyLercanidipine Incidence of Edema (%)Nifedipine GITS Incidence of Edema (%)Lercanidipine Withdrawal Rate due to Edema (%)Nifedipine GITS Withdrawal Rate due to Edema (%)
LEAD Study (Romito et al.) 5.5[1][3][4]6.6[1][3][4]0.9[3]3.8[3]
Cherubini et al. (ELLE Study) 2.8[6]10.1[6]Not ReportedNot Reported

Experimental Protocols

The Lercanidipine in Adults (LEAD) Study

Objective: To compare the antihypertensive efficacy and tolerability of Lercanidipine with Felodipine and Nifedipine GITS in patients with mild to moderate arterial hypertension.[3]

Study Design: A multicenter, double-blind, parallel-group study.[3][4]

Patient Population: 325 patients aged 31-74 years with mild to moderate hypertension (diastolic blood pressure [DBP] 95-109 mmHg).[3][11]

Protocol:

  • Wash-out and Placebo Run-in: A 1-week wash-out period for patients on previous antihypertensive treatment, followed by a 2-week placebo run-in period for all patients.[3][4]

  • Randomization: Patients were randomized to receive once-daily doses of either Lercanidipine 10 mg, Felodipine 10 mg, or Nifedipine GITS 30 mg.[3][4]

  • Dose Titration: After 4 weeks of treatment, the dosage was doubled in non-responding patients (DBP > 90 mmHg).[8][12]

  • Follow-up: Treatment continued for a total of 8 weeks.[2]

  • Assessments: Blood pressure and heart rate were measured at rest and under stress conditions (mental and isometric stress).[11] Adverse events were recorded throughout the study.

Fogari et al. Study on Plasma Norepinephrine

Objective: To compare the effects of Lercanidipine and Nifedipine GITS on plasma norepinephrine levels during chronic treatment of essential hypertension.[8]

Study Design: A double-blind, parallel-group study.[8]

Patient Population: 60 patients with essential hypertension.[8]

Protocol:

  • Placebo Run-in: A 4-week placebo run-in period.[8]

  • Randomization: Patients were randomly assigned to receive either Lercanidipine 10 mg or Nifedipine GITS 30 mg once daily.[8][12]

  • Dose Titration: After 4 weeks, the dose was doubled if diastolic blood pressure remained above 90 mmHg.[8][12]

  • Follow-up: The treatment duration was 48 weeks.[8]

  • Assessments: Blood pressure, heart rate, and plasma norepinephrine levels were assessed at the end of the placebo period and at weeks 4, 8, 12, 24, and 48 of active treatment.[8][9]

Signaling Pathways and Experimental Workflow

Mechanism of Action: L-Type Calcium Channel Blockade

Both Lercanidipine and Nifedipine are dihydropyridine calcium channel blockers.[13] Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[14][15][16] This blockade prevents the influx of calcium ions, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[14][15][16]

cluster_0 Vascular Smooth Muscle Cell cluster_1 Drug Action L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Allows Calmodulin Activation Calmodulin Activation Ca2+ Influx->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain Phosphorylation Vasoconstriction Vasoconstriction Myosin Light Chain Phosphorylation->Vasoconstriction Lercanidipine / Nifedipine GITS Lercanidipine / Nifedipine GITS Lercanidipine / Nifedipine GITS->L-type Ca2+ Channel Blocks cluster_0 Nifedipine GITS cluster_1 Lercanidipine Nifedipine Nifedipine LKB1 Activation LKB1 Activation Nifedipine->LKB1 Activation AMPK Activation AMPK Activation LKB1 Activation->AMPK Activation Inhibition of VSMC Proliferation Inhibition of VSMC Proliferation AMPK Activation->Inhibition of VSMC Proliferation Inhibition of ROS Production Inhibition of ROS Production AMPK Activation->Inhibition of ROS Production Lercanidipine Lercanidipine PKC Inhibition PKC Inhibition Lercanidipine->PKC Inhibition ADMA Reduction ADMA Reduction Lercanidipine->ADMA Reduction Increased NO Bioavailability Increased NO Bioavailability ADMA Reduction->Increased NO Bioavailability Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Wash-out & Placebo Run-in Wash-out & Placebo Run-in Inclusion/Exclusion Criteria->Wash-out & Placebo Run-in Randomization Randomization Wash-out & Placebo Run-in->Randomization Lercanidipine Group Lercanidipine Group Randomization->Lercanidipine Group Nifedipine GITS Group Nifedipine GITS Group Randomization->Nifedipine GITS Group Dose Titration (Week 4) Dose Titration (Week 4) Lercanidipine Group->Dose Titration (Week 4) Dose Titration (Week 4)2 Dose Titration (Week 4)2 Nifedipine GITS Group->Dose Titration (Week 4)2 Final Assessment (Week 8) Final Assessment (Week 8) Dose Titration (Week 4)->Final Assessment (Week 8) Dose Titration (Week 4)2->Final Assessment (Week 8) Data Analysis Data Analysis Final Assessment (Week 8)->Data Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Lercanidipine Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both human health and the ecosystem. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, in line with regulatory guidelines.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which includes certain pharmaceuticals.[1][2][3] It is crucial to consult local, state, and federal regulations to ensure full compliance, as requirements may vary.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is incineration by a licensed waste management company.[5] This ensures the complete destruction of the pharmacologically active substance.[5]

  • Segregation and Collection:

    • All waste this compound, including expired materials, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment (PPE), should be collected in a designated and clearly labeled hazardous waste container.[5]

    • Use secure, leak-proof containers. For RCRA hazardous pharmaceutical waste, black containers are often used.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with the contents, including the name "this compound," and any applicable hazard symbols.

    • Store the sealed container in a designated, secure area away from incompatible materials, such as oxidizing agents.[4] The storage area should be cool, dry, and well-ventilated.[6]

  • Arrange for Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[7]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[5]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the contact information of the waste management company. This documentation is crucial for regulatory compliance.

Safety and Handling

Personal Protective Equipment (PPE):

When handling this compound, it is imperative to use appropriate PPE to avoid personal contact, including inhalation and skin exposure.[4]

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6][7][8]
Hand Protection Chemical-resistant gloves must be worn. Inspect gloves prior to use and use proper glove removal technique.[5][6][7]
Respiratory Protection If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][9]
Body Protection A lab coat, protective suit, or other protective clothing is recommended to prevent skin exposure.[5][7]

Spill Management:

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:[5]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[5]

  • Containment and Clean-up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation. Dampening with water can help prevent dusting.[4][10]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4][5]

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water.[5] Do not allow wash water to enter drains.[4]

  • Reporting: Report the spill to the laboratory supervisor or safety officer in accordance with your institution's policies.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Lercanidipine_Disposal_Workflow cluster_prep Preparation & Segregation cluster_handling Handling & Storage cluster_disposal Disposal & Documentation start Identify this compound Waste collect Collect Waste in Designated Hazardous Waste Container start->collect label_container Label Container with Contents and Hazard Information collect->label_container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage Store Sealed Container in a Secure, Ventilated Area ppe->storage contact Contact Licensed Waste Disposal Service storage->contact provide_sds Provide Safety Data Sheet to Disposal Service contact->provide_sds documentation Maintain Disposal Records (Amount, Date, Company) provide_sds->documentation end Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds like Lercanidipine Hydrochloride is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE to ensure laboratory safety.

PPE CategoryRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][2]Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2][3]
Skin Protection Chemical-resistant gloves and protective clothing. A complete suit protecting against chemicals is advised.[1][2][4]Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2]
Hand Protection Appropriate chemical-resistant gloves.[4]Minimum requirement use standard BS EN 374:2003.[4] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Respiratory Protection A suitable respirator is necessary if a risk assessment indicates it.[4] A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are appropriate where risk assessment shows air-purifying respirators are necessary.[1][2] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1][2][5]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]

Note: No occupational exposure limit values have been established for this compound.[4]

Experimental Protocols: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[1][6][7]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Wash hands thoroughly before breaks and immediately after handling the product.[1][2][4]

  • Do not eat, drink, or smoke when using this product.[1][3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • This product is sensitive to light and moisture; therefore, it should be stored with a desiccant and protected from light.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][6]

Operational Plan: Personal Protective Equipment Workflow

The following diagram outlines the standard procedure for donning and doffing Personal Protective Equipment (PPE) to ensure handler safety and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Put on Protective Gown/Suit Don1->Don2 Don3 Put on Respirator Don2->Don3 Don4 Put on Eye/Face Protection Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gown/Suit Doff2 Remove Gloves Doff1->Doff2 Doff3 Wash Hands Thoroughly Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Collect all waste this compound, including expired material, contaminated consumables (e.g., weighing paper, pipette tips), and used PPE (e.g., gloves) in a designated and clearly labeled hazardous waste container.[8]

Recommended Disposal Method:

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • All waste must be handled in accordance with local, state, and federal regulations.[6] Consult a licensed professional waste disposal service to dispose of this material.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal_Workflow Start Waste Generation (Lercanidipine HCl, Contaminated PPE) Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store Securely in Designated Area Segregate->Store Contact Contact Licensed Waste Management Company Store->Contact ProvideSDS Provide Safety Data Sheet (SDS) to Disposal Company Contact->ProvideSDS Transport Arrange for Professional Waste Transport ProvideSDS->Transport Incinerate Incineration at a Licensed Facility with Scrubber and Afterburner Transport->Incinerate

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lercanidipine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lercanidipine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.